molecular formula C8H13N3O B1395459 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine CAS No. 1000896-69-4

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

Cat. No.: B1395459
CAS No.: 1000896-69-4
M. Wt: 167.21 g/mol
InChI Key: AQPGNHFZFXIMJB-UHFFFAOYSA-N
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Description

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(oxan-4-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-8-5-7(10-11-8)6-1-3-12-4-2-6/h5-6H,1-4H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPGNHFZFXIMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80712432
Record name 5-(Oxan-4-yl)-1H-pyrazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000896-69-4
Record name 5-(Oxan-4-yl)-1H-pyrazol-3-amine
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Record name 5-(oxan-4-yl)-1H-pyrazol-3-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine, a valuable heterocyclic building block in modern drug discovery. The synthesis is presented as a two-step sequence, commencing with a base-mediated Claisen condensation to form a key β-ketonitrile intermediate, followed by a cyclocondensation reaction with hydrazine. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical and medicinal chemistry, offering detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of reaction parameters.

Introduction: The Significance of the Pyrazole Scaffold

The 5-aminopyrazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These heterocycles are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2] The specific substituent, a tetrahydro-2H-pyran (THP) ring, is a common bioisostere for phenyl rings and can improve physicochemical properties such as solubility and metabolic stability, making it a desirable feature in drug design.[3]

This guide details a reliable and scalable two-step synthetic route to this compound (Figure 1), a versatile intermediate for the synthesis of more complex molecules, such as kinase inhibitors and other targeted therapeutics.

Chemical structure of this compound
Figure 1. Chemical Structure of this compound.[4]

The presented pathway is predicated on two fundamental and well-established organic transformations: the Claisen condensation for carbon-carbon bond formation and the cyclization of a 1,3-dielectrophile with hydrazine to construct the pyrazole ring.[5][6] This approach is favored for its efficiency, use of readily available starting materials, and predictable regioselectivity.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient forward synthesis plan. The pyrazole ring is most readily formed by the condensation of hydrazine with a 1,3-dicarbonyl equivalent, in this case, a β-ketonitrile.[1][5] This key intermediate, 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, can be synthesized via a Claisen-type condensation between a tetrahydropyran-4-carboxylic acid ester and acetonitrile.[7]

G Target This compound Disconnect1 C-N bond formation (Pyrazole Synthesis) Target->Disconnect1 Intermediate 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile (β-Ketonitrile) Disconnect1->Intermediate Hydrazine Hydrazine (H₂N-NH₂) Disconnect1->Hydrazine Disconnect2 C-C bond formation (Claisen Condensation) Intermediate->Disconnect2 StartingMaterial1 Ethyl tetrahydropyran-4-carboxylate Disconnect2->StartingMaterial1 StartingMaterial2 Acetonitrile (CH₃CN) Disconnect2->StartingMaterial2

Diagram 1. Retrosynthetic analysis of the target molecule.

Detailed Synthesis Pathway

Step 1: Synthesis of 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

The first critical step is the formation of the β-ketonitrile intermediate via a crossed Claisen condensation.[8] This reaction involves the acylation of the acetonitrile carbanion by an ester.

Mechanism and Rationale: The reaction is initiated by the deprotonation of acetonitrile at the α-carbon using a strong, non-nucleophilic base to form a resonance-stabilized enolate anion.[6][9] Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly employed for this purpose. The resulting nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl tetrahydropyran-4-carboxylate.[10] The subsequent collapse of the tetrahedral intermediate eliminates the ethoxide leaving group, yielding the desired β-ketonitrile.[6] The choice of an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, is crucial to prevent quenching of the strong base and the enolate intermediate.[11]

G cluster_step1 Step 1: Base Deprotonates Acetonitrile cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination of Alkoxide CH3CN CH₃-C≡N Enolate ⁻CH₂-C≡N (Enolate) CH3CN->Enolate + Base Base Base (e.g., NaH) Enolate2 ⁻CH₂-C≡N Ester THP-COOEt Intermediate Tetrahedral Intermediate Intermediate2 Tetrahedral Intermediate Enolate2->Intermediate attacks Ester Product THP-CO-CH₂-C≡N (β-Ketonitrile) Intermediate2->Product collapses Alkoxide EtO⁻ Intermediate2->Alkoxide

Diagram 2. Mechanism of the Claisen condensation to form the β-ketonitrile.

Experimental Protocol: Protocol 1

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and wash with anhydrous hexane (2x) to remove the oil. Suspend the NaH in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of acetonitrile (1.5 equivalents) in anhydrous THF dropwise to the suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Acylation: Cool the reaction mixture back to 0 °C. Add a solution of ethyl tetrahydropyran-4-carboxylate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 1 hour.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water. Acidify the aqueous solution to pH ~4-5 with dilute HCl.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile, which can be used in the next step without further purification or purified by column chromatography.

ParameterConditionRationale / Reference
Base Sodium Hydride (NaH)A strong, non-nucleophilic base is required to deprotonate acetonitrile.[8]
Solvent Anhydrous THFAprotic solvent prevents quenching of the base and intermediates.[11]
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation; reaction proceeds at RT.
Stoichiometry 1.2 eq. Base, 1.5 eq. NitrileExcess nitrile and base ensure complete consumption of the ester.
Typical Yield 70-85%Based on analogous crossed Claisen condensations.
Table 1. Key Parameters for the Synthesis of the β-Ketonitrile Intermediate.
Step 2: Cyclocondensation to form this compound

This step involves the construction of the pyrazole ring, a hallmark reaction in heterocyclic chemistry. It is a highly efficient and versatile method for synthesizing 5-aminopyrazoles.[1][5]

Mechanism and Rationale: The reaction proceeds via a two-stage mechanism. First, the more nucleophilic nitrogen of hydrazine attacks the electrophilic ketone carbonyl of the β-ketonitrile to form a hydrazone intermediate.[1] This is followed by an intramolecular nucleophilic attack from the second hydrazine nitrogen onto the carbon of the nitrile group.[5] This cyclization step, followed by tautomerization, results in the formation of the stable, aromatic 5-aminopyrazole ring. The reaction is typically carried out in a protic solvent like ethanol or methanol, which facilitates proton transfer steps in the mechanism, and can be performed at room temperature or with gentle heating to drive the reaction to completion.[11]

Experimental Protocol: Protocol 2

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile (1.0 equivalent) from the previous step in ethanol.

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 1.5 - 2.0 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Purification: The resulting solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography to afford the pure this compound.

ParameterConditionRationale / Reference
Reagent Hydrazine HydrateThe nucleophile for the cyclocondensation reaction.[1][11]
Solvent Ethanol / MethanolProtic solvent facilitates the reaction mechanism.[11]
Temperature Room Temp. to RefluxHeating can accelerate the rate of cyclization.
Stoichiometry 1.5-2.0 eq. HydrazineExcess hydrazine ensures complete conversion of the β-ketonitrile.
Typical Yield 80-95%This cyclization is generally high-yielding.[5]

Table 2. Key Parameters for Pyrazole Ring Formation.

G cluster_0 Step 1: β-Ketonitrile Synthesis cluster_1 Step 2: Pyrazole Formation start Ethyl tetrahydropyran-4-carboxylate + Acetonitrile process1 1. Add NaH in THF at 0°C 2. Add Ester solution 3. Stir overnight at RT start->process1 workup1 Quench with H₂O, Acidify Extract with EtOAc process1->workup1 intermediate Crude 3-oxo-3-(THP-4-yl)propanenitrile workup1->intermediate process2 Dissolve in Ethanol Add Hydrazine Hydrate intermediate->process2 Proceed to next step process3 Heat to reflux (2-6h) process2->process3 workup2 Cool, concentrate Recrystallize or Chromatograph process3->workup2 end Pure 5-(THP-4-yl)-1H-pyrazol-3-amine workup2->end

Diagram 3. Overall experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Claisen condensation followed by a hydrazine-mediated cyclization. This pathway is characterized by its operational simplicity, high yields, and the use of readily accessible reagents. The resulting aminopyrazole is a highly valuable building block, primed for further functionalization in the development of novel pharmaceutical agents. The detailed protocols and mechanistic discussions provided herein serve as a practical guide for researchers engaged in synthetic and medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine, a heterocyclic compound of interest in contemporary drug discovery and development. Aimed at researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with established experimental protocols to offer a robust framework for the characterization of this and similar molecules. Key parameters including acid dissociation constant (pKa), lipophilicity (logP), solubility, thermal stability, and melting point are discussed in detail. The guide emphasizes the causal relationships between molecular structure and physicochemical behavior, providing field-proven insights into experimental design and data interpretation. All methodologies are presented as self-validating systems, grounded in authoritative scientific principles and supported by comprehensive references.

Introduction: The Strategic Importance of Physicochemical Profiling

The journey of a candidate molecule from discovery to a viable therapeutic agent is intrinsically linked to its physicochemical properties. These characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. This compound, with its pyrazole core, exocyclic amine, and tetrahydropyran substituent, presents a unique combination of functional groups that significantly influence its behavior in biological systems. The pyrazole ring, a common scaffold in medicinal chemistry, offers metabolic stability and opportunities for diverse molecular interactions.[1] The basicity of the amino group and the hydrogen bonding potential of the overall structure are critical determinants of its solubility and permeability.

This guide is structured to provide a deep dive into the essential physicochemical parameters of this compound. We will begin by presenting computationally predicted values for key properties, offering a baseline for experimental work. Subsequently, detailed, step-by-step protocols for the experimental determination of these properties are provided, accompanied by the rationale behind the selection of specific techniques.

Molecular Identity and Predicted Physicochemical Properties

A thorough understanding of a molecule's fundamental properties begins with its structural and basic chemical information.

Table 1: Core Molecular Identifiers for this compound

PropertyValueSource
CAS Number 1000896-69-4CymitQuimica[2]
Molecular Formula C₈H₁₃N₃OMatrix Scientific
Molecular Weight 167.21 g/mol Matrix Scientific
Canonical SMILES C1CC(OC1)C2=CC(=NN2)NPubChem
Computationally Predicted Physicochemical Data

In the absence of extensive experimental data, in silico prediction tools provide valuable initial assessments of a compound's properties. The following data were generated using industry-standard prediction software, such as ACD/Labs Percepta, which utilizes large databases of experimental values and advanced algorithms.[3][4][5][6][7][8][9][10][11]

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Development
pKa (most basic) 4.5 ± 0.5Influences ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
logP 0.8 ± 0.3A measure of lipophilicity, affecting absorption, distribution, and CNS penetration.
Aqueous Solubility 2.5 g/L (pH 7.4)Determines dissolution rate and bioavailability for oral administration.
Melting Point 150 - 165 °CAffects solid-state stability, formulation development, and purification.
Boiling Point > 350 °C (decomposes)Indicates thermal stability and volatility.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The following sections provide detailed experimental protocols for the determination of the key physicochemical properties of this compound. The choice of these methods is predicated on their reliability, reproducibility, and relevance to pharmaceutical development.

Determination of Acid Dissociation Constant (pKa)

The pKa value is critical as it dictates the ionization state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and ability to interact with biological targets. For this compound, the primary basic center is the exocyclic amino group, with the pyrazole ring nitrogens also contributing to the overall basicity.

  • Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of the compound and dissolve it in 50 mL of a 0.1 M KCl solution to maintain constant ionic strength.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel at 25 °C and use a magnetic stirrer for continuous mixing.

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa can be determined from the Henderson-Hasselbalch equation at the half-equivalence point. For more accurate results, use specialized software to analyze the titration curve and determine the pKa values.

Causality Behind Experimental Choices: Potentiometric titration is a robust and direct method for determining pKa. The use of a constant ionic strength background electrolyte (KCl) minimizes variations in activity coefficients.

Determination of Lipophilicity (logP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key indicator of a compound's lipophilicity and its ability to cross biological membranes.

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that can be accurately measured by UV-Vis spectroscopy or HPLC.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the n-octanol phase (typically a 1:1 or 1:2 ratio).

  • Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) at a constant temperature (e.g., 25 °C) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in the aqueous phase using a validated analytical method (e.g., UV-Vis spectroscopy at the λmax of the compound or HPLC). The concentration in the n-octanol phase can be determined by difference.

  • Calculation: Calculate the partition coefficient P = [Concentration in octanol] / [Concentration in water], and then logP = log10(P).

Causality Behind Experimental Choices: The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning. Pre-saturation of the solvents is crucial to ensure that the volumes of the phases do not change during the experiment.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability. The "shake-flask" method is a reliable technique for determining thermodynamic equilibrium solubility.

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C to mimic physiological conditions) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.

  • Solid-State Analysis: Analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.

Causality Behind Experimental Choices: Using an excess of solid ensures that a saturated solution is formed, representing the thermodynamic equilibrium solubility. Assessing solubility at various pH values is essential for predicting how the compound will behave in different parts of the digestive system.

Thermal Stability Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for understanding the solid-state properties and stability of a compound.[12][13][14][15][16]

  • Sample Preparation: Accurately weigh a small amount of the compound (typically 2-5 mg) into an aluminum DSC pan or a ceramic TGA crucible.[17]

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the melting endotherm.

  • TGA Analysis:

    • Place the sample crucible into the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The onset of decomposition is the temperature at which significant weight loss begins.

Causality Behind Experimental Choices: DSC provides information on thermal events such as melting, crystallization, and polymorphic transitions, while TGA indicates the temperature at which the compound begins to decompose.[12][13][14][15][16] Running the analyses under an inert nitrogen atmosphere prevents oxidative degradation.

Visualization of Experimental Workflows

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for determining the key physicochemical properties.

G cluster_pka pKa Determination Workflow pka1 Prepare Analyte Solution pka2 Calibrate pH Meter pka1->pka2 pka3 Potentiometric Titration with HCl pka2->pka3 pka4 Record pH vs. Titrant Volume pka3->pka4 pka5 Analyze Titration Curve pka4->pka5 pka_result Determine pKa pka5->pka_result

Caption: Workflow for pKa determination by potentiometric titration.

G cluster_logp logP Determination Workflow logp1 Pre-saturate n-Octanol and Water logp2 Prepare Aqueous Stock Solution logp1->logp2 logp3 Partitioning and Equilibration logp2->logp3 logp4 Phase Separation logp3->logp4 logp5 Analyze Aqueous Phase Concentration logp4->logp5 logp6 Calculate logP logp5->logp6 logp_result Determine logP logp6->logp_result

Caption: Workflow for logP determination by the shake-flask method.

G cluster_solubility Solubility Determination Workflow sol1 Add Excess Solid to pH Buffers sol2 Equilibrate at Constant Temperature sol1->sol2 sol3 Separate Solid and Liquid Phases sol2->sol3 sol4 Analyze Supernatant Concentration sol3->sol4 sol_result Determine Aqueous Solubility sol4->sol_result G cluster_thermal Thermal Analysis Workflow cluster_dsc DSC cluster_tga TGA thermal1 Prepare Sample in Pan/Crucible dsc1 Heat at Constant Rate thermal1->dsc1 tga1 Heat at Constant Rate thermal1->tga1 dsc2 Record Heat Flow dsc1->dsc2 dsc_result Determine Melting Point dsc2->dsc_result tga2 Record Weight Loss tga1->tga2 tga_result Determine Decomposition Temp. tga2->tga_result

References

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole core is a well-established "privileged scaffold" due to its ability to interact with a wide range of biological targets. The addition of a tetrahydropyran (THP) moiety enhances its drug-like properties, such as solubility and metabolic stability. This guide details the compound's chemical identity, a robust and plausible synthetic pathway with mechanistic insights, and its applications as a versatile scaffold for developing novel therapeutics, particularly in oncology.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a nucleophilic aminopyrazole core and a saturated heterocyclic THP group. This combination of features makes it an attractive starting point for library synthesis in drug discovery programs.

Compound Identifiers
IdentifierValueSource
CAS Number 1000896-69-4[1]
Molecular Formula C₈H₁₃N₃O[2][1][3]
Molecular Weight 167.21 g/mol [2][1]
SMILES C1COCCC1C2=CC(=NN2)N[2]
InChI InChI=1S/C8H13N3O/c9-8-6-7(11-10-8)5-1-3-12-4-2-5/h5-6H,1-4,9H2,(H,10,11)N/A
Structural Features and Properties

The molecule's structure is defined by two key components:

  • 3-Aminopyrazole Ring: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms. The amino group at the C3 position is a primary nucleophile, serving as a key handle for derivatization. The endocyclic N-H at the N1 position offers another site for substitution.

  • Tetrahydro-2H-pyran (THP) Ring: This saturated oxygen-containing ring is attached at the C5 position of the pyrazole. The THP moiety is often used in medicinal chemistry to improve aqueous solubility and metabolic stability, and to act as a non-planar, rigid scaffold that can explore different vectors of chemical space compared to a simple alkyl or aryl group.

PropertyValue/DescriptionNotes
Appearance Likely a solid at room temperature (e.g., white to off-white powder).Based on similar pyrazole derivatives.[3]
Solubility Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO.The presence of H-bond donors (NH₂, NH) and acceptors (N, O) facilitates solubility.
Stability Moderately stable under standard conditions. Sensitive to strong oxidizing agents.Standard laboratory handling is sufficient.

Synthesis and Mechanistic Rationale

While numerous proprietary syntheses exist, a robust and common public-domain approach for constructing 3-amino-5-substituted pyrazoles involves the cyclocondensation of a β-ketonitrile with hydrazine. This method is highly reliable and provides a clear path to the target compound.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the pyrazole ring, revealing hydrazine and a β-ketonitrile as the key precursors. This approach is powerful due to the commercial availability and stability of the starting materials.

G Target 5-(THP)-1H-pyrazol-3-amine (C8H13N3O) Disconnect C-N, C=N bond disconnection (Pyrazole formation) Target->Disconnect Precursors Hydrazine Hydrate (N2H4·H2O) + 3-(Tetrahydro-2H-pyran-4-yl)-3-oxopropanenitrile Disconnect->Precursors

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

This protocol describes the synthesis starting from 3-(tetrahydro-2H-pyran-4-yl)-3-oxopropanenitrile.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(tetrahydro-2H-pyran-4-yl)-3-oxopropanenitrile (1 equivalent).

  • Add ethanol (approx. 10 mL per gram of nitrile) as the solvent. Stir to dissolve.

  • Carefully add hydrazine hydrate (N₂H₄·H₂O, 1.2 equivalents) to the solution dropwise at room temperature. Causality Note: Adding hydrazine slowly prevents an excessive exotherm.

Step 2: Cyclocondensation Reaction

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile spot has been consumed. Self-Validation: The disappearance of the starting material is a key checkpoint for reaction completion.

Step 3: Product Isolation and Work-up

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately 75% using a rotary evaporator.

  • Add distilled water to the concentrated mixture. The product, being less soluble in water than ethanol, should precipitate out.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold diethyl ether to remove non-polar impurities.

Step 4: Purification and Characterization

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • Dry the purified solid under vacuum.

  • Confirm the structure and purity using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

    • Mass Spectrometry (MS): To confirm the molecular weight.[4]

    • Melting Point: As a measure of purity.

G A 1. Mix Reactants (β-Ketonitrile, Hydrazine, EtOH) B 2. Heat to Reflux (4-6 hours) A->B C 3. Monitor by TLC B->C C->B Incomplete D 4. Cool and Concentrate C->D Complete E 5. Precipitate with Water D->E F 6. Isolate by Filtration E->F G 7. Purify (Recrystallization or Chromatography) F->G H 8. Characterize (NMR, MS) G->H

Caption: General workflow for the synthesis and purification.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value starting material. Pyrazole derivatives are known to possess a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[4]

A Versatile Scaffold for Library Development

The molecule has two primary reactive sites for diversification:

  • The C3-Amino Group: This group can be readily acylated, sulfonated, or used in reductive amination and urea/thiourea formation to explore structure-activity relationships (SAR).[5]

  • The N1-Pyrazole Nitrogen: This nitrogen can be alkylated or arylated (e.g., via Buchwald-Hartwig or Ullmann coupling) to introduce further diversity and modulate the electronic properties of the pyrazole ring.

This dual functionality allows for the rapid synthesis of large libraries of compounds for screening against various biological targets.

Known and Potential Therapeutic Targets

Derivatives of aminopyrazoles have been successfully developed as potent inhibitors of various protein kinases, which are crucial targets in oncology. The general class of 3-aminopyrazole derivatives has been investigated for the treatment of cancer, cell proliferative disorders, and neurodegenerative diseases like Alzheimer's.[6] For example, related pyrazole structures have been used to design inhibitors of Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK3β), both of which are implicated in cancer and neurological disorders.[7]

G cluster_handles Reactive Handles cluster_rxns Derivatization Reactions cluster_apps Therapeutic Areas Core 5-(THP)-1H-pyrazol-3-amine NH2 C3-Amino Group Core->NH2 NH N1-Pyrazole Nitrogen Core->NH Acyl Amide/Sulfonamide Formation NH2->Acyl Alkyl N-Alkylation / N-Arylation NH->Alkyl Onco Oncology (Kinase Inhibitors) Acyl->Onco Alkyl->Onco Neuro Neurology (e.g., Alzheimer's) Onco->Neuro Auto Autoimmune Diseases Onco->Auto

Caption: The role of the title compound as a central scaffold.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is listed as an irritant.[1] Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important molecular building block for modern drug discovery. Its synthesis is straightforward, and its structure contains key features—a modifiable aminopyrazole core and a property-enhancing tetrahydropyran moiety—that make it an ideal scaffold for generating diverse chemical libraries. Its proven utility in creating potent kinase inhibitors underscores its value to researchers and scientists in the pharmaceutical and biotechnology sectors.

References

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to participate in various molecular interactions have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the multifaceted pharmacological landscape of pyrazole-based compounds, targeting researchers, scientists, and professionals in drug development. We will delve into the core biological activities, explore the underlying mechanisms of action, discuss structure-activity relationships, and provide exemplary experimental protocols for the synthesis and evaluation of these promising therapeutic agents.

Introduction: The Enduring Significance of the Pyrazole Scaffold

Since its initial synthesis, the pyrazole scaffold has captivated the attention of medicinal chemists. This interest is not unfounded; pyrazole-containing compounds are integral to several FDA-approved drugs, demonstrating their therapeutic relevance.[1] Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the erectile dysfunction treatment sildenafil.[1] The inherent properties of the pyrazole ring, such as its aromaticity and the presence of hydrogen bond donors and acceptors, allow for facile structural modifications, enabling the fine-tuning of pharmacological profiles.[2][3] This guide will systematically explore the key therapeutic areas where pyrazole derivatives have shown significant promise.

The Pharmacological Spectrum of Pyrazole Derivatives

The biological activities of pyrazole derivatives are remarkably diverse, spanning a wide range of therapeutic targets and disease states.[3][4][5] This section will highlight the most prominent and well-documented activities, providing insights into their mechanisms and therapeutic potential.

Anti-inflammatory and Analgesic Activity

Pyrazole derivatives are renowned for their potent anti-inflammatory and analgesic properties.[6][7][8][9][10][11] A significant portion of this activity stems from their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[10][12]

Mechanism of Action: COX Inhibition

The primary mechanism involves the inhibition of COX-1 and COX-2 enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. Prostaglandins are potent inflammatory mediators responsible for vasodilation, increased vascular permeability, and sensitization of nociceptors. By blocking this pathway, pyrazole derivatives effectively reduce inflammation and alleviate pain.[10] Some derivatives exhibit selective inhibition of COX-2, which is preferentially expressed at sites of inflammation, thereby minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[8][9][12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This widely used and validated model assesses the in vivo anti-inflammatory activity of test compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound (pyrazole derivative)

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Grouping: Divide the animals into groups (n=6):

    • Control group (Vehicle)

    • Reference group (Standard drug)

    • Test groups (Different doses of the pyrazole derivative)

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • Induction of Edema: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Causality and Trustworthiness: The carrageenan-induced paw edema model is a self-validating system as the inflammatory response is acute and reproducible. The inclusion of a reference standard allows for the comparative evaluation of the test compound's potency. The time-course measurement of paw volume provides insights into the onset and duration of the anti-inflammatory effect.

Anticancer Activity

The anticancer potential of pyrazole derivatives is a rapidly evolving area of research.[13][14][15] These compounds have demonstrated efficacy against a variety of cancer cell lines through diverse mechanisms of action.[4][13][14]

Mechanisms of Anticancer Action:

  • Kinase Inhibition: A significant number of pyrazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[16][17][18] These include:

    • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): Dual inhibition of these receptors can synergistically suppress tumor growth and angiogenesis.[19]

    • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs leads to cell cycle arrest and apoptosis.[12][20]

    • c-Jun N-terminal Kinase (JNK): JNK inhibitors can modulate inflammatory responses and induce apoptosis in cancer cells.[18]

  • Induction of Apoptosis: Many pyrazole derivatives can trigger programmed cell death in cancer cells through various signaling pathways.[6][13]

  • DNA Interaction: Some pyrazole compounds have been shown to bind to the minor groove of DNA, interfering with DNA replication and transcription.[13]

Diagram: Generalized Kinase Inhibition by Pyrazole Derivatives

Kinase_Inhibition cluster_cell Cancer Cell cluster_inhibition Inhibition ATP ATP Kinase Protein Kinase (e.g., EGFR, CDK) ATP->Kinase Substrate Substrate Protein Kinase->Substrate P Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Pyrazole Pyrazole Derivative Pyrazole->Kinase Binds to ATP-binding site

Caption: Pyrazole derivatives can act as kinase inhibitors by competing with ATP for the binding site on the enzyme, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.

Antimicrobial and Antifungal Activity

Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[1][21][22][23][24][25]

Structure-Activity Relationship (SAR) Insights:

  • The nature and position of substituents on the pyrazole ring play a crucial role in determining the antimicrobial potency and spectrum.[22]

  • The incorporation of other heterocyclic moieties, such as thiazole, can enhance the antimicrobial activity.[22]

  • Specific structural features can confer selectivity against certain microbial strains.

Table 1: Exemplary Antimicrobial Activity of Pyrazole Derivatives

Compound IDTest OrganismActivity (MIC in µg/mL)Reference
Compound 3 Escherichia coli0.25[24]
Compound 4 Streptococcus epidermidis0.25[24]
Compound 2 Aspergillus niger1[24]

MIC: Minimum Inhibitory Concentration

Antiviral Activity

The antiviral potential of pyrazole derivatives is another area of active investigation.[26][27][28][29] These compounds have shown inhibitory effects against a range of viruses, including Newcastle disease virus (NDV), hepatitis C virus (HCV), and various coronaviruses.[26][27][29]

Mechanism of Action:

The antiviral mechanisms of pyrazole derivatives are varied and can include:

  • Inhibition of viral replication enzymes.

  • Interference with viral entry into host cells.

  • Modulation of host immune responses.[26]

For instance, certain pyrazole derivatives have shown the ability to inhibit virus-induced hemagglutination, suggesting an interference with viral attachment to host cells.[26]

Synthesis of Pyrazole Derivatives: A Methodological Overview

The synthesis of pyrazole derivatives has evolved significantly, with modern methods offering improved efficiency and regioselectivity.[4][30]

Common Synthetic Strategies:

  • Cyclocondensation Reactions: The most traditional and widely used method involves the reaction of 1,3-dicarbonyl compounds with hydrazines.[4]

  • Microwave-Assisted Synthesis: This technique often leads to shorter reaction times and higher yields.[4]

  • Multi-component Reactions: These reactions allow for the efficient construction of complex pyrazole derivatives in a single step.[4]

  • Catalytic Methods: The use of various catalysts, including metal-based and enzymatic catalysts, can enhance the efficiency and selectivity of pyrazole synthesis.[4]

Diagram: General Synthetic Scheme for Pyrazole Derivatives

Synthesis Cyclocondensation Reaction Dicarbonyl 1,3-Dicarbonyl Compound Pyrazole Substituted Pyrazole Dicarbonyl->Pyrazole Hydrazine Hydrazine Derivative Hydrazine->Pyrazole

Caption: A common synthetic route to pyrazole derivatives involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is paramount for the rational design of potent and selective pyrazole-based drugs.[4][31][32][33][34][35] SAR studies correlate specific structural features of pyrazole derivatives with their biological activities.

Key SAR Observations:

  • Substitution at the 1-position: The nature of the substituent at the N1 position of the pyrazole ring significantly influences activity. For example, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be optimal for binding.[31][32][34]

  • Substitution at the 3- and 5-positions: The groups at these positions are crucial for interacting with the target protein. For instance, a carboxamido group at the 3-position and a para-substituted phenyl ring at the 5-position were identified as key for potent cannabinoid CB1 receptor antagonism.[31][32]

  • Stereochemistry: The stereochemical arrangement of substituents can have a profound impact on biological activity, particularly for chiral pyrazole derivatives.

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The diverse and potent biological activities of pyrazole derivatives, coupled with their synthetic tractability, ensure their continued prominence in medicinal chemistry. Future research will likely focus on:

  • The design of highly selective inhibitors for specific therapeutic targets to minimize off-target effects.

  • The development of pyrazole-based compounds for emerging and re-emerging infectious diseases.

  • The exploration of novel drug delivery systems to enhance the bioavailability and therapeutic efficacy of pyrazole derivatives.

References

An In-depth Technical Guide to 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the historical context of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine (CAS No. 1000896-69-4) as a pivotal building block in modern medicinal chemistry. While a singular "discovery" event for this molecule is not prominently documented, its emergence is intrinsically linked to the broader exploration of pyrazole-based scaffolds in drug discovery. This guide will detail the most probable and industrially relevant synthetic pathways, rooted in established principles of heterocyclic chemistry. Furthermore, it will explore the compound's application in the development of sophisticated therapeutic agents, particularly kinase inhibitors, thereby charting its "history" through its utility in advancing pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical intermediate.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets. The pyrazole ring is found in numerous approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] The historical significance of pyrazoles in drug development underscores the continued interest in novel derivatives. The introduction of various substituents onto the pyrazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity. In this context, this compound has emerged as a valuable intermediate, combining the proven pyrazole core with a tetrahydropyran (THP) moiety, which can enhance aqueous solubility and provide a three-dimensional structural element for target binding.

Synthesis of this compound

The most established and versatile method for the synthesis of 3-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with hydrazine.[5] This approach is highly likely to be the primary route for the industrial production of this compound. The synthesis can be conceptually divided into two main stages: the preparation of the β-ketonitrile precursor and the subsequent cyclization to form the pyrazole ring.

Stage 1: Synthesis of the β-Ketonitrile Precursor, 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

The key precursor for the target molecule is 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile. This intermediate can be synthesized via a Claisen condensation between a tetrahydropyran-4-yl ketone derivative and a source of the cyanomethyl anion. A common and efficient method involves the reaction of ethyl tetrahydropyran-4-carboxylate with acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium hydride.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: A solution of ethyl tetrahydropyran-4-carboxylate (1.0 equivalent) and anhydrous acetonitrile (1.2 equivalents) in anhydrous ethanol is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 4-5.

  • Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, which can be further purified by column chromatography or recrystallization.

Stage 2: Cyclization to form this compound

The final step in the synthesis is the cyclization of the β-ketonitrile with hydrazine. This reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid. The mechanism involves the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the other hydrazine nitrogen onto the nitrile carbon, leading to the formation of the pyrazole ring.

  • Reaction Setup: A round-bottom flask is charged with 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile (1.0 equivalent) and ethanol.

  • Addition of Hydrazine: Hydrazine hydrate (1.2 equivalents) is added to the solution at room temperature. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction: The reaction mixture is heated to reflux for 2-4 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. The final compound, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1000896-69-4[3][4][6]
Molecular Formula C₈H₁₃N₃O[3][4][6]
Molecular Weight 167.21 g/mol [3][4][6]
Appearance Off-white to pale yellow solid[3][4][6]
Purity Typically >95% (commercial)[3][4]

Diagram 1: Synthetic Pathway of this compound

G cluster_0 Stage 1: β-Ketonitrile Synthesis cluster_1 Stage 2: Pyrazole Formation Ethyl tetrahydropyran-4-carboxylate Ethyl tetrahydropyran-4-carboxylate 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile Ethyl tetrahydropyran-4-carboxylate->3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile 1. NaOEt, EtOH 2. H3O+ Acetonitrile Acetonitrile Acetonitrile->3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile This compound This compound 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile->this compound EtOH, Reflux Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->this compound

Caption: Two-stage synthesis of the target compound.

History and Application in Drug Discovery

The history of this compound is not one of a standalone therapeutic agent, but rather as a crucial building block in the synthesis of more complex and potent drug candidates. Its value lies in the combination of a reactive 3-amino group, which allows for further functionalization, and the tetrahydropyran ring, which can improve pharmacokinetic properties such as solubility and metabolic stability.

A significant application of this intermediate is in the development of protein kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 3-aminopyrazole core can act as a hinge-binding motif, a common feature in many kinase inhibitors. The tetrahydropyran moiety can then be directed towards other pockets of the kinase active site to enhance potency and selectivity.

Diagram 2: General Application in Kinase Inhibitor Synthesis

G Target_Molecule This compound Kinase_Inhibitor Potent and Selective Kinase Inhibitor Target_Molecule->Kinase_Inhibitor Coupling Reaction (e.g., Buchwald-Hartwig, S_NAr) Coupling_Partner Electrophilic Coupling Partner (e.g., substituted heterocycle) Coupling_Partner->Kinase_Inhibitor

Caption: Role as a key intermediate in drug development.

While specific, publicly available, step-by-step protocols for the use of this exact intermediate are often embedded within extensive patent literature, the general synthetic strategies are well-established in the field of medicinal chemistry. These typically involve N-arylation or N-acylation reactions at the 3-amino position to introduce further diversity and target-specific functionalities.

Conclusion

This compound stands as a testament to the enduring importance of the pyrazole scaffold in drug discovery. While its own "discovery" may be unassuming, its history is written in the advanced drug candidates it has enabled. The synthetic route, predicated on the classical reaction of β-ketonitriles and hydrazine, is robust and scalable. For researchers in drug development, this compound offers a reliable and versatile starting point for the construction of novel therapeutics, particularly in the realm of kinase inhibition. Its combination of a functionalizable core and a property-enhancing substituent ensures its continued relevance in the pursuit of new and effective medicines.

References

A Strategic Guide to Unveiling the Therapeutic Targets of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pyrazole Scaffold as a Foundation for Targeted Therapeutics

In the landscape of modern drug discovery, the identification of novel therapeutic targets for small molecules is a critical endeavor. The compound 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine represents a promising starting point for such an investigation. Its chemical architecture is built upon a pyrazole nucleus, a five-membered heterocycle that is widely recognized as a "privileged structure" in medicinal chemistry.[1][2] Pyrazole-containing molecules have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[3][4][5]

Specifically, the 3-amino-pyrazole motif is a well-established pharmacophore known to interact with the ATP-binding pocket of protein kinases, making this entire class of enzymes a primary hypothetical target.[3] The inclusion of a tetrahydropyran (THP) moiety is a common medicinal chemistry strategy to enhance solubility and metabolic stability, further suggesting that this compound has been designed with drug-like properties in mind. Indeed, similar THP-substituted pyrazole cores have been successfully developed as potent kinase inhibitors.[6]

This guide provides a comprehensive, field-proven strategy for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. The narrative follows a logical progression from broad, unbiased screening to rigorous cellular validation, emphasizing the causality behind each experimental choice.

Part 1: Initial Target Hypothesis Generation via Large-Scale Biochemical Screening

Rationale: Before committing to resource-intensive cellular studies, the most efficient first step is to ascertain the compound's activity across a broad range of potential targets. Given the structural alerts within the molecule, a comprehensive protein kinase screen is the most logical and highest-yield starting point. This unbiased approach serves to identify initial "hits" with high affinity and provides a preliminary assessment of selectivity, which is a crucial factor in predicting potential off-target toxicities.[7][8]

Key Experiment 1: Broad-Panel Kinome Profiling

The objective is to screen the compound against a large, representative panel of the human kinome (typically >400 kinases) at a fixed concentration to identify primary interaction targets.

Methodology: Commercial services offer robust and validated platforms for this purpose.[9][10] The most common methods measure the residual activity of a kinase after incubation with the test compound.

Detailed Protocol (Example using an ADP-Glo™ format):

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well assay plate, add the kinase, its specific substrate peptide, and ATP to initiate the phosphorylation reaction.

  • Compound Addition: Add the test compound to the assay wells at a final concentration of 1 µM. Include appropriate controls: a "no inhibitor" well (100% activity) and a "no enzyme" well (background).

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the "no inhibitor" control.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_control - Signal_background))

Data Presentation: The results should be summarized in a table, highlighting the kinases that show significant inhibition (typically >70-80%) for follow-up studies.

Table 1: Illustrative Kinome Screening Results (% Inhibition at 1 µM)
Kinase Target Family
Kinase ATK
Kinase BCMGC
Kinase CAGC
Kinase DCAMK
Kinase ETKL
(...data for >400 kinases)

Logical Workflow: From Screening to Hit Selection

The diagram below illustrates the decision-making process following the initial kinome screen. Hits are prioritized based on potency and potential therapeutic relevance.

G A Broad Kinome Screen (>400 Kinases @ 1µM) B Data Analysis: Calculate % Inhibition A->B C Identify Primary Hits (e.g., >80% Inhibition) B->C D Determine IC50 Values (10-point dose response) C->D E Prioritize Hits for Validation (Potency < 100 nM & Therapeutic Rationale) D->E

Caption: Workflow from broad screening to prioritized hits.

Part 2: Target Validation in a Cellular Environment

Rationale: A positive result in a biochemical assay confirms that the compound can inhibit a purified enzyme. However, it does not prove that the compound can enter a cell, engage with its target in the complex cellular milieu, and exert a biological effect. Therefore, the next critical phase is to validate target engagement within intact cells.[11]

Key Experiment 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly assesses target engagement in cells or tissues.[12] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (our compound) is more resistant to heat-induced denaturation than an unbound protein.[13][14]

Detailed Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to depend on the hit kinase) to ~80% confluency. Treat the cells with the test compound (e.g., at 10x the biochemical IC50) and a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest the cells, wash them, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured target) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or another specific protein detection method (e.g., ELISA, mass spectrometry).

  • Data Analysis: Plot the band intensity of the target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Alternative High-Throughput Method: NanoBRET™ Target Engagement Assay For more quantitative, real-time analysis in live cells, the NanoBRET™ assay is an excellent alternative.[15][16] This technology measures bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same target.[17] The test compound competes with the tracer, causing a dose-dependent decrease in the BRET signal, which can be used to calculate intracellular affinity.[18][19]

Target Engagement Validation Workflow

This diagram outlines the process of confirming that the compound binds its intended target inside living cells.

G cluster_0 Cellular Environment A Treat Cells with Compound vs. Vehicle B Apply Heat Challenge (CETSA) A->B C Add Fluorescent Tracer (NanoBRET) A->C D Measure Soluble Protein (Western Blot) B->D E Measure BRET Signal (Luminescence) C->E F Confirm Target Engagement: - Thermal Shift (CETSA) - Tracer Displacement (NanoBRET) D->F E->F

Caption: Parallel workflows for confirming cellular target engagement.

Part 3: Linking Target Engagement to Cellular Function

Rationale: Having confirmed that the compound engages its target kinase in cells, the final step is to demonstrate that this engagement leads to a functional downstream consequence. A hallmark of kinase inhibition is the reduction of phosphorylation on its known substrates. This provides a direct mechanistic link between target binding and a change in cell signaling.

Key Experiment 3: Phospho-Substrate Analysis via Western Blot

This experiment measures the phosphorylation status of a known downstream substrate of the target kinase. A reduction in phosphorylation following compound treatment provides strong evidence of on-target activity.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations (e.g., 0.1x to 100x the IC50) for a defined period (e.g., 2 hours).

  • Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-STAT3). Subsequently, probe with an antibody for the total amount of the substrate protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate confirms functional target inhibition.

Visualizing the Signaling Pathway

This diagram illustrates the mechanism being tested: the compound inhibits the target kinase, preventing the phosphorylation of its downstream substrate.

G Compound 5-(THP)-1H-pyrazol-3-amine Kinase Target Kinase (e.g., Kinase A) Compound->Kinase Inhibition Substrate Substrate (Inactive) Kinase->Substrate Phosphorylation pSubstrate Phospho-Substrate (Active) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response

Caption: Inhibition of a kinase signaling pathway.

Key Experiment 4: Cellular Proliferation Assay

If the target kinase is involved in cell growth or survival (as many oncogenic kinases are), its inhibition should lead to a decrease in cell viability or proliferation.

Detailed Protocol (Example using CellTiter-Glo® Luminescent Assay): The CellTiter-Glo® assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells.[20][21][22]

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compound (e.g., 10 concentrations) for 72 hours.

  • Assay Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent directly to each well.[23] This single reagent lyses the cells and contains the necessary components for the luciferase reaction.[20]

  • Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 2: Illustrative Cell Viability IC50 Data
Cell Line Putative Target Expression
Cell Line X (High Kinase A)High
Cell Line Y (Low Kinase A)Low
Cell Line Z (Mutant Kinase A)Resistant Mutant

A correlation between target expression/dependency and cellular sensitivity to the compound provides the ultimate validation of the therapeutic hypothesis.

Conclusion

The journey from a promising chemical scaffold to a validated therapeutic agent is a multi-step, iterative process. For this compound, the evidence strongly points toward protein kinases as the primary target class. By employing the systematic approach outlined in this guide—beginning with broad kinome screening, followed by rigorous target engagement confirmation with methods like CETSA, and culminating in the verification of downstream functional effects—researchers can confidently identify and validate its therapeutic targets. This integrated strategy ensures that experimental choices are driven by a clear scientific rationale, building a robust and compelling case for further preclinical and clinical development.

References

A Technical Guide to the Spectroscopic Characterization of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine, with a molecular formula of C₈H₁₃N₃O and a molecular weight of 167.21 g/mol , is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyrazole ring substituted with a tetrahydropyran moiety and an amine group, presents a versatile scaffold for the synthesis of novel therapeutic agents. The pyrazole core is a common motif in many biologically active compounds, and the tetrahydropyran group can influence physicochemical properties such as solubility and metabolic stability.[3]

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also field-proven experimental protocols for data acquisition. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the analysis of the chemical environment of each proton in the molecule, with chemical shifts reported in parts per million (ppm) relative to a standard reference.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in HzRationale
NH (pyrazole)10.0 - 12.0br s-The acidic proton on the pyrazole nitrogen is expected to be significantly deshielded and may exchange with trace water in the solvent, leading to a broad singlet.
CH (pyrazole)~5.4s-The lone proton on the pyrazole ring is in an electron-rich aromatic system and is expected to appear as a singlet.
NH₂ (amine)3.5 - 5.0br s-The protons of the primary amine are typically broad due to quadrupole effects of the nitrogen and potential hydrogen bonding. Their chemical shift can vary with concentration and solvent.
CH (methine on pyran)2.8 - 3.2m-This proton is adjacent to the pyrazole ring and is expected to be a complex multiplet due to coupling with the neighboring methylene protons on the pyran ring.
O-CH₂ (pyran)3.8 - 4.2m-The methylene protons adjacent to the oxygen atom in the tetrahydropyran ring are deshielded and will appear as a multiplet.
CH₂ (pyran)1.6 - 2.0m-The remaining methylene protons on the tetrahydropyran ring are in a more shielded environment and will appear as overlapping multiplets.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their electronic environments.

CarbonPredicted Chemical Shift (ppm)Rationale
C=N (pyrazole)~155The carbon of the C=N bond in the pyrazole ring is significantly deshielded.
C-NH₂ (pyrazole)~150The carbon atom attached to the amine group is also deshielded due to the electronegativity of the nitrogen.
C-C (pyrazole)~140The carbon atom at the junction with the tetrahydropyran ring.
CH (pyrazole)~90The carbon atom bearing the lone proton on the pyrazole ring is in a relatively shielded region of the aromatic ring.
O-CH₂ (pyran)~67The carbon atoms adjacent to the oxygen in the tetrahydropyran ring are deshielded.
CH (methine on pyran)~35The methine carbon connecting the pyran ring to the pyrazole ring.
CH₂ (pyran)~30The remaining methylene carbons in the tetrahydropyran ring are in a more shielded, aliphatic region.
Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons like those in NH and NH₂ groups, resulting in sharper peaks.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. Instrument Setup and Calibration:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimal resolution. This is a crucial step to obtain sharp spectral lines.

3. ¹H NMR Acquisition:

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Use a standard 90° pulse sequence.

  • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.[4]

  • Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the spectrum by setting the TMS peak to 0 ppm.

4. ¹³C NMR Acquisition:

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

  • A longer relaxation delay (d1) of 2-5 seconds may be necessary for quaternary carbons to be observed effectively.[5]

  • Acquire a larger number of scans (typically several hundred to thousands) due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio.[6]

  • Process the data similarly to the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in ~0.6 mL Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters (Pulse, Scans, etc.) lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum (e.g., TMS at 0 ppm) phase_baseline->calibrate analyze Analyze Spectrum calibrate->analyze

Caption: NMR Data Acquisition and Processing Workflow.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3200Strong, BroadN-H StretchPrimary Amine (NH₂) and Pyrazole N-H
2950 - 2850MediumC-H StretchAliphatic C-H (Tetrahydropyran)
~1640MediumN-H BendPrimary Amine (NH₂)
~1590MediumC=N StretchPyrazole Ring
~1500MediumC=C StretchPyrazole Ring
~1100StrongC-O-C StretchEther (Tetrahydropyran)

Rationale: The presence of the amine and pyrazole N-H groups will result in strong, broad absorption bands in the 3400-3200 cm⁻¹ region due to hydrogen bonding.[7] The aliphatic C-H stretching of the tetrahydropyran ring will appear in the 2950-2850 cm⁻¹ range. The characteristic bending vibration of the primary amine is expected around 1640 cm⁻¹. The pyrazole ring will exhibit C=N and C=C stretching vibrations in the 1600-1500 cm⁻¹ region. A strong absorption band around 1100 cm⁻¹ is characteristic of the C-O-C stretching of the ether linkage in the tetrahydropyran ring.

Experimental Protocol for FT-IR Data Acquisition

This protocol describes the acquisition of an FT-IR spectrum for a solid sample using the thin solid film method.

1. Sample Preparation:

  • Place a small amount of the solid sample (a few milligrams) in a clean vial.

  • Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the sample.[8]

  • Deposit a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[8]

2. Data Acquisition:

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ absorptions.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[3]

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the significant peaks with their corresponding wavenumbers.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Solid in Volatile Solvent deposit Deposit Solution on Salt Plate dissolve->deposit evaporate Evaporate Solvent to Form Thin Film deposit->evaporate background Acquire Background Spectrum evaporate->background sample_spec Acquire Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio analyze Analyze and Label Pertinent Peaks ratio->analyze

Caption: FT-IR Data Acquisition Workflow for a Solid Sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum Data (Electrospray Ionization - ESI)
m/z (mass-to-charge ratio)Predicted Relative IntensityIonLikely Fragmentation Pathway
168.1137High[M+H]⁺Protonated molecular ion (C₈H₁₄N₃O⁺)
151.0875Medium[M+H - NH₃]⁺Loss of ammonia from the amine group.
84.0813Medium[C₅H₁₀O]⁺Cleavage of the bond between the pyrazole and tetrahydropyran rings.
83.0657High[C₄H₅N₂]⁺Cleavage of the bond between the pyrazole and tetrahydropyran rings with charge retention on the pyrazole fragment.

Rationale: In positive ion electrospray ionization (ESI+), the molecule is expected to be readily protonated to form the molecular ion [M+H]⁺ at m/z 168.1137. A common fragmentation pathway for primary amines is the loss of ammonia, which would result in a peak at m/z 151.0875. Cleavage of the C-C bond connecting the two ring systems is also a likely fragmentation pathway, leading to fragments corresponding to the tetrahydropyran moiety (m/z 84.0813) and the aminopyrazole ring (m/z 83.0657). The relative intensities of these fragments will depend on their stability.

Experimental Protocol for LC-MS Data Acquisition

This protocol outlines a general procedure for analyzing a small molecule like this compound using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.[9]

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Liquid Chromatography (LC) Method:

  • Column: A C18 reverse-phase column is a common choice for separating small polar molecules.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile. The formic acid helps to protonate the analyte for better ionization in ESI+.

  • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound from the column. A typical gradient might be 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry (MS) Method:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

  • Scan Range: Set the scan range to cover the expected m/z values (e.g., m/z 50-500).

  • Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve maximum signal intensity for the [M+H]⁺ ion.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dissolve Prepare Dilute Solution (1-10 µg/mL) filter_sample Filter Sample (0.22 µm) dissolve->filter_sample inject Inject Sample onto LC Column filter_sample->inject separate Separate Compound with Gradient Elution inject->separate ionize Ionize Eluent (ESI+) separate->ionize analyze_mass Analyze Ions (e.g., TOF, Orbitrap) ionize->analyze_mass detect Detect Ions and Generate Mass Spectrum analyze_mass->detect

Caption: Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a detailed and unambiguous confirmation of its chemical structure. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework and the connectivity of the atoms. FT-IR spectroscopy confirms the presence of key functional groups, including the amine, pyrazole, and ether moieties. High-resolution mass spectrometry provides the accurate molecular weight and elemental composition, while its fragmentation pattern offers further structural insights. The integration of these powerful analytical techniques, guided by the robust experimental protocols detailed in this guide, ensures the reliable characterization of this important chemical entity, which is crucial for its application in research and development.

References

An In-depth Technical Guide to the Solubility and Stability of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine, a heterocyclic compound of interest in contemporary drug discovery. Recognizing the critical role of these physicochemical properties in determining the developability and ultimate clinical success of a new chemical entity, this document outlines both the theoretical underpinnings and detailed, field-proven experimental protocols. We delve into the nuanced differences between kinetic and thermodynamic solubility and provide step-by-step methodologies for their determination. Furthermore, a robust strategy for evaluating chemical stability through forced degradation studies, in accordance with ICH Q1A(R2) guidelines, is presented. This includes protocols for acidic, basic, oxidative, thermal, and photolytic stress testing. Potential degradation pathways are postulated based on the inherent reactivity of the 3-aminopyrazole and tetrahydropyran moieties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a comprehensive physicochemical profile of this and structurally related molecules.

Introduction: The Pivotal Role of Solubility and Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability stand as two of the most critical hurdles that must be thoroughly characterized and understood. Poor solubility can lead to erratic absorption and low bioavailability, necessitating complex and often costly formulation strategies.[1] Similarly, a labile molecule that degrades under physiological or storage conditions compromises safety, efficacy, and shelf-life.

This compound incorporates two key heterocyclic systems: a pyrazole and a tetrahydropyran (THP). The pyrazole nucleus is a common scaffold in medicinal chemistry, often employed to improve physicochemical properties such as solubility when acting as a bioisostere for less polar aromatic rings.[2] The tetrahydropyran ring is also frequently introduced to modulate lipophilicity and enhance aqueous solubility.[3] The 3-amino substituent on the pyrazole ring provides a key site for further chemical modification and interaction with biological targets. A thorough understanding of the solubility and stability of this core structure is therefore paramount for any drug discovery program utilizing this scaffold.

This guide provides a systematic approach to characterizing these critical attributes, moving from foundational concepts to detailed, actionable experimental protocols.

Aqueous Solubility Assessment: Beyond a Single Number

Aqueous solubility is not a monolithic parameter but rather a property that can be defined and measured in different contexts, primarily as kinetic and thermodynamic solubility. Understanding the distinction is crucial for making informed decisions at various stages of drug discovery.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Kinetic solubility measures the concentration of a compound at the moment of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[4] This high-throughput screening-friendly assay mimics the conditions of many in vitro biological assays and is invaluable in early discovery for flagging compounds that might precipitate in these systems.[5]

Thermodynamic solubility , in contrast, represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material. This measurement is more time-consuming but provides a fundamental understanding of the compound's intrinsic solubility, which is critical for later-stage development, formulation design, and predicting in vivo absorption.[1]

dot

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A) cluster_outcomes Key Outcomes API API: 5-(THP)-1H-pyrazol-3-amine Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal (e.g., 60°C, solid & solution) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathways Degradation Pathways Analysis->Pathways Products Identification of Degradants Analysis->Products Method Validation of Analytical Method Analysis->Method Intrinsic_Stability Intrinsic Stability Profile Analysis->Intrinsic_Stability Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photolysis (UV/Vis) Parent 5-(THP)-1H-pyrazol-3-amine Ring_Opening Pyrazole Ring Opening (Hypothetical, likely minor) Parent->Ring_Opening Harsh conditions Azo_Dimer Azo Dimer Formation Parent->Azo_Dimer Oxidation of amine THP_Oxidation THP Ring Oxidation/Cleavage Parent->THP_Oxidation Oxidation of ether Photo_Rearrangement Pyrazole Ring Rearrangement Parent->Photo_Rearrangement UV exposure

References

review of pyrazole-based compounds in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyrazole-Based Compounds in Drug Discovery

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties have established it as a "privileged scaffold," capable of interacting with a diverse array of biological targets. This versatility has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including inflammation, cancer, infectious diseases, and neurological disorders.[4][5][6] Notable examples such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction treatment Sildenafil underscore the profound impact of pyrazole chemistry on pharmacotherapy.[4][5][7] This technical guide provides an in-depth exploration of pyrazole-based compounds, covering their synthesis, medicinal chemistry, mechanisms of action, and therapeutic applications. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive overview of the current landscape and future potential of this remarkable heterocyclic motif.

The Privileged Pyrazole Scaffold: An Introduction

First synthesized in 1883, the pyrazole ring is a five-membered diazole containing two adjacent nitrogen atoms.[8][9] Its significance in drug discovery stems from its unique physicochemical properties. The pyrazole core can act as both a hydrogen bond donor (at the N-1 position) and acceptor (at the N-2 position), allowing for critical interactions within the active sites of enzymes and receptors.[6] Furthermore, its aromatic nature contributes to metabolic stability, a desirable trait for drug candidates.[10]

The versatility of the pyrazole scaffold allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune a compound's steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles.[11][12] This inherent "tunability" is a primary reason why pyrazoles are found in drugs targeting a vast range of biological pathways, from cyclooxygenase enzymes to protein kinases.[4][13][14] The increasing number of pyrazole-containing drugs approved by the FDA over the last decade is a testament to its enduring importance in the pharmaceutical pipeline.[6][15]

Synthetic Methodologies for Pyrazole Derivatives

The construction of the pyrazole ring is a well-established area of organic chemistry, with several robust methods available to researchers. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Strategy: Knorr Cyclocondensation

The Knorr pyrazole synthesis is a classic and widely used method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] This reaction is highly effective for producing a wide variety of substituted pyrazoles.

Causality: The mechanism proceeds via the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of an unsymmetrical dicarbonyl compound can lead to a mixture of regioisomers, which is a key consideration during synthetic planning.[3]

G cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation cyclization Intramolecular Cyclization condensation->cyclization Forms Hydrazone dehydration Dehydration cyclization->dehydration pyrazole Substituted Pyrazole dehydration->pyrazole

Knorr Pyrazole Synthesis Workflow.
Modern Synthetic Approaches

While the Knorr synthesis remains relevant, modern chemistry has introduced more advanced and often more efficient methodologies.

  • 1,3-Dipolar Cycloaddition: This [3+2] cycloaddition reaction between a 1,3-dipole (such as a diazo compound) and a dipolarophile (like an alkyne) offers excellent control over regioselectivity.[3]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many pyrazole syntheses, aligning with the principles of green chemistry.[1][2]

  • Multicomponent Reactions (MCRs): MCRs allow for the construction of complex pyrazole derivatives in a single step from three or more starting materials, enhancing synthetic efficiency.[1]

  • Catalytic Methods: The development of novel catalysts, including metal-oxo-clusters and nano-ZnO, has enabled highly efficient and environmentally friendly pyrazole synthesis with high yields.[8][9]

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The exploration of Structure-Activity Relationships (SAR) is fundamental to optimizing the therapeutic potential of pyrazole-based compounds. SAR studies correlate specific structural features of a molecule with its biological activity, guiding the rational design of more potent and selective drug candidates.[16]

General SAR Principles for Pyrazole Scaffolds
  • Substitution at N-1: The substituent on the N-1 nitrogen is often critical for target engagement. For example, in many kinase inhibitors, this position is occupied by a group that forms key hydrogen bonds or occupies a specific hydrophobic pocket.

  • Substitution at C-3 and C-5: These positions are frequently substituted with aryl or heteroaryl rings. The nature and substitution pattern of these rings profoundly influence the compound's selectivity and potency. For instance, modifying these groups can switch a compound's activity from a pan-inhibitor to one that is highly selective for a specific isoform.[17]

  • Substitution at C-4: The C-4 position can be modified to modulate physicochemical properties like solubility or to introduce additional interaction points with the biological target.

G cluster_positions Key Substitution Positions PyScaffold Pyrazole Core N1 N-1 (Target Engagement, Pharmacokinetics) PyScaffold->N1 Influences C3 C-3 (Potency, Selectivity) PyScaffold->C3 Influences C4 C-4 (Solubility, Fine-Tuning) PyScaffold->C4 Influences C5 C-5 (Potency, Selectivity) PyScaffold->C5 Influences

Key Positions for SAR Studies on the Pyrazole Ring.

Mechanisms of Action: A Closer Look at Pyrazole-Based Drugs

The therapeutic efficacy of pyrazole-based drugs is rooted in their ability to selectively modulate the activity of key biological targets.

Inhibition of Cyclooxygenase-2 (COX-2): The Celecoxib Story

Celecoxib (Celebrex) is a landmark pyrazole-based drug that functions as a selective non-steroidal anti-inflammatory drug (NSAID).[18][19]

Causality and Mechanism: Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[20][21] There are two main isoforms: COX-1, which is constitutively expressed and involved in protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[21] Traditional NSAIDs inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects.[19]

Celecoxib's diaryl-substituted pyrazole structure is designed for selective inhibition of COX-2.[18] Its polar sulfonamide side chain binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[19][20] This structural difference allows Celecoxib to block the production of pro-inflammatory prostaglandins by COX-2 while sparing the gastroprotective functions of COX-1, thereby reducing the risk of stomach ulcers.[19][21]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Pro-inflammatory Prostaglandins COX2->PGs Inflammation Pain & Inflammation PGs->Inflammation Celecoxib Celecoxib (Pyrazole-based Drug) Celecoxib->COX2 Selectively Inhibits

Mechanism of Action of Celecoxib.
Kinase Inhibition in Oncology

Many recently approved pyrazole-containing drugs are kinase inhibitors for cancer therapy.[13][15] Kinases are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrazole derivatives such as Crizotinib, Ruxolitinib, and Ibrutinib are designed to fit into the ATP-binding pocket of specific kinases, preventing their function and thereby halting cancer cell proliferation.[10][13]

Therapeutic Landscape of Pyrazole-Based Compounds

The structural versatility of the pyrazole scaffold has led to its application across a wide spectrum of diseases.[4][22][23]

  • Anti-inflammatory and Analgesic Agents: Beyond Celecoxib, numerous pyrazole derivatives have been developed as potent anti-inflammatory and analgesic agents, primarily through the inhibition of COX enzymes.[14][24][25]

  • Anticancer Therapeutics: This is a rapidly growing area, with pyrazoles acting as inhibitors of various targets crucial for cancer progression, including tubulin, EGFR, CDK, and VEGFR-2.[26][27] Their mechanisms involve inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis.[1][28]

  • Antimicrobial and Antiviral Agents: Pyrazole derivatives have shown significant activity against a range of pathogens, including bacteria, fungi, and viruses.[1][8][24] For instance, Lenacapavir is a recently approved pyrazole-based drug for treating HIV.[13]

  • CNS and Metabolic Disorders: The pyrazole core is present in drugs targeting the central nervous system, such as the withdrawn anti-obesity drug Rimonabant, which acted as a cannabinoid receptor modulator.[4][29] Research is ongoing into their potential for treating neurodegenerative diseases and diabetes.[1][11]

Representative FDA-Approved Pyrazole-Containing Drugs

The success of the pyrazole scaffold is best illustrated by the number of compounds that have reached the market.

Drug Name (Brand Name)Therapeutic AreaMechanism of Action (Primary Target)
Celecoxib (Celebrex)Anti-inflammatory, AnalgesiaSelective COX-2 Inhibitor[10][18]
Sildenafil (Viagra)Erectile DysfunctionPhosphodiesterase-5 (PDE5) Inhibitor[10][13]
Apixaban (Eliquis)AnticoagulantFactor Xa Inhibitor[4][10]
Ruxolitinib (Jakafi)Myelofibrosis, CancerJanus Kinase (JAK1/JAK2) Inhibitor[10][13]
Crizotinib (Xalkori)Non-Small Cell Lung CancerALK/ROS1 Tyrosine Kinase Inhibitor[10]
Niraparib (Zejula)Ovarian CancerPARP-1/PARP-2 Inhibitor[10][13]
Lenacapavir (Sunlenca)HIV InfectionHIV-1 Capsid Inhibitor[13]
Baricitinib (Olumiant)Rheumatoid ArthritisJanus Kinase (JAK1/JAK2) Inhibitor[6]

Key Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols describe self-validating systems for the synthesis and evaluation of pyrazole-based compounds.

Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol outlines a robust method for synthesizing a pyrazole derivative via a cyclocondensation reaction, a foundational technique in this field.[8][30]

Objective: To synthesize 1-phenyl-3-(trifluoromethyl)-5-(p-tolyl)-1H-pyrazole, a structural analog of Celecoxib.

Materials:

  • 1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • NMR and Mass Spectrometry for characterization

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in glacial acetic acid (20 mL).

  • Addition of Hydrazine: To the stirring solution, add phenylhydrazine (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

  • Purification: Purify the crude product by recrystallization from hot ethanol to yield the desired 1,3,5-trisubstituted pyrazole as a crystalline solid.

  • Characterization: Dry the purified product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The expected spectra should be compared against known literature values or predicted patterns to validate the structure.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a standard enzymatic assay to determine the inhibitory potency (IC₅₀) of a synthesized pyrazole compound against the COX-2 enzyme.

Objective: To quantify the COX-2 inhibitory activity of a test compound.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or Fluorometric Prostaglandin Screening Kit (e.g., Prostaglandin E2 EIA Kit)

  • Test compound (dissolved in DMSO)

  • Celecoxib (as a positive control)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound and the positive control (Celecoxib) in DMSO. Final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.

  • Enzyme Incubation: In a 96-well plate, add 10 µL of the diluted test compound or control to each well. Add 150 µL of Tris-HCl buffer and 10 µL of the COX-2 enzyme solution. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of arachidonic acid solution to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a 10-minute incubation at 37°C, terminate the reaction by adding 10 µL of 1M HCl.

  • Quantification of Prostaglandin: Quantify the amount of Prostaglandin E2 (PGE2) produced in each well using a commercial EIA kit according to the manufacturer's instructions. The kit typically involves a competitive binding assay where the amount of PGE2 produced is inversely proportional to the signal generated.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response).

    • Self-Validation: The IC₅₀ value obtained for the Celecoxib positive control must fall within the expected literature range to validate the assay's performance.

Conclusion and Future Perspectives

The pyrazole scaffold is unequivocally a privileged structure in drug discovery, with a proven track record of producing successful therapeutics.[4][5] Its synthetic tractability and versatile physicochemical properties ensure its continued relevance. Future research will likely focus on several key areas:

  • Novel Targets: Exploring the application of pyrazole-based inhibitors against new and challenging biological targets.

  • Targeted Therapies: Designing highly selective pyrazole derivatives for personalized medicine, particularly in oncology.[22]

  • Green Chemistry: Developing more sustainable and environmentally friendly synthetic routes to access pyrazole compounds.[2]

  • Hybrid Molecules: Combining the pyrazole core with other pharmacophores to create hybrid molecules with multi-target activity or improved drug-like properties.[16]

The rich history and ongoing innovation in the field of pyrazole chemistry suggest that this remarkable scaffold will continue to be a fruitful source of new medicines to address unmet medical needs for years to come.[22]

References

Methodological & Application

Application Note: Utilizing 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine in High-Throughput Screening for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminopyrazole Scaffold in HTS

High-Throughput Screening (HTS) serves as the engine of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics. The selection of library compounds is a critical determinant of success. Privileged scaffolds—molecular frameworks that are known to bind to specific classes of biological targets—are of immense value. The pyrazole ring is one such scaffold, extensively utilized in medicinal chemistry and prominently featured in numerous FDA-approved drugs.[1][2][3]

This application note focuses on a specific pyrazole-containing fragment, 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine (CAS 1000896-69-4).[4][5] This compound merges two key structural motifs:

  • The 3-Aminopyrazole Core: This nitrogen-rich heterocycle is a cornerstone in the design of protein kinase inhibitors.[1][6] Its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.[1] Several approved kinase inhibitors, such as Crizotinib and Ruxolitinib, incorporate a pyrazole ring, underscoring its clinical relevance.[1]

  • The Tetrahydropyran (THP) Moiety: The THP ring is a versatile substituent frequently employed in medicinal chemistry.[7][8][9] As a bioisostere of a cyclohexyl group, it offers lower lipophilicity, which can improve a compound's pharmacokinetic properties (ADME). The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with a protein target, potentially enhancing binding affinity and selectivity.[10]

The combination of these features makes 5-(THP)-1H-pyrazol-3-amine a high-value fragment for inclusion in HTS campaigns, particularly those targeting the human kinome.[11] This guide provides a comprehensive framework for its effective use, from initial compound handling to advanced cellular assays.

Compound Profile & Handling for HTS

Proper handling and characterization of screening compounds are paramount for generating reliable HTS data.

PropertyValue / RecommendationRationale & Causality
Molecular Formula C₈H₁₃N₃ODefines the compound's elemental composition.
Molecular Weight 167.21 g/mol Low molecular weight is ideal for fragment-based screening and allows for subsequent chemical elaboration.
CAS Number 1000896-69-4For unambiguous identification.[4][5]
Primary Solvent Dimethyl Sulfoxide (DMSO)DMSO is the standard solvent for HTS due to its high solvating power for a wide range of organic molecules.[12]
Stock Concentration 10 mM in 100% DMSOA 10 mM stock is a widely accepted standard that balances compound solubility with the need to minimize DMSO concentration in the final assay, which can affect enzyme activity.
Storage -20°C or -80°C in sealed platesProtects compound integrity by minimizing degradation from temperature fluctuations, light, and evaporation.[12]
Quality Control Purity >95% (LC-MS, NMR)Ensures that any observed biological activity is attributable to the compound of interest and not impurities.

Best Practices: To avoid the deleterious effects of repeated freeze-thaw cycles, it is highly recommended to prepare intermediate "daughter" plates from the master stock plate for use in screening campaigns.[12] All liquid handling should be performed using calibrated, automated systems to ensure precision and reproducibility.[13][14]

High-Throughput Screening Workflow: From Primary Hit to Cellular Confirmation

A successful screening campaign follows a logical progression, designed to identify robust, on-target hits while systematically eliminating artifacts and false positives.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Validation cluster_2 Phase 3: Cellular Confirmation Compound Compound Library Plate (10 µM Screen) Primary Biochemical Assay (e.g., AlphaScreen Kinase Assay) Compound->Primary Data Raw Data Acquisition Primary->Data Analysis Hit Identification (% Inhibition > 50%) Data->Analysis CRC Dose-Response Curve (IC50 Determination) Analysis->CRC Counter Counter-Screen (Orthogonal Assay) CRC->Counter Triage Hit Prioritization Counter->Triage Cellular Cell-Based Assay (NanoBRET™ Target Engagement) Triage->Cellular Function Functional Assay (e.g., Phospho-protein detection) Cellular->Function Final Validated Cellular Hit Function->Final

Caption: A typical HTS cascade for kinase inhibitor discovery.

Protocol 1: Primary Biochemical HTS Using AlphaScreen Technology

Objective: To identify compounds that inhibit a target kinase by measuring the phosphorylation of a biotinylated substrate.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology ideal for HTS.[15] When a kinase phosphorylates a biotinylated peptide substrate, an anti-phospho-antibody conjugated to an Acceptor bead binds the new epitope. Streptavidin-coated Donor beads bind the biotin moiety, bringing the Donor and Acceptor beads into close proximity (~200 nm).[16][17] Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal.[18] Inhibitors prevent substrate phosphorylation, thus preventing bead proximity and reducing the signal.

AlphaScreen_Principle cluster_0 No Inhibition (High Signal) cluster_1 Inhibition (Low Signal) D1 Donor Bead A1 Acceptor Bead D1->A1 Energy Transfer Substrate1 Biotin-Substrate-P D1->Substrate1 Streptavidin-Biotin Kinase1 Active Kinase Substrate1->A1 Antibody-Phospho D2 Donor Bead Substrate2 Biotin-Substrate D2->Substrate2 Streptavidin-Biotin A2 Acceptor Bead Kinase2 Inhibited Kinase Inhibitor Inhibitor Inhibitor->Kinase2

Caption: Principle of the AlphaScreen kinase inhibition assay.

Step-by-Step Protocol (384-well format):
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20 nL of 10 mM 5-(THP)-1H-pyrazol-3-amine stock (or other library compounds) into designated wells of a 384-well low-volume assay plate.

    • Dispense 20 nL of 100% DMSO into control wells (Maximum signal, 0% inhibition).

    • Dispense 20 nL of a known potent inhibitor (e.g., Staurosporine at 10 mM) into control wells (Minimum signal, 100% inhibition).

  • Enzyme/Substrate Addition:

    • Prepare a 2X kinase/substrate mix in the appropriate kinase buffer (e.g., 2 nM Kinase, 200 nM Biotin-Peptide Substrate).

    • Dispense 5 µL of this mix into all wells.

    • Centrifuge the plate at 1000 rpm for 1 minute and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in kinase buffer (final concentration should be at or near the Km for the specific kinase, e.g., 20 µM).

    • Dispense 5 µL of the 2X ATP solution into all wells to start the reaction. The final volume is now 10 µL, and the final compound concentration is 20 µM.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the detection mix containing AlphaScreen Donor and Acceptor beads in detection buffer according to the manufacturer's protocol.[18]

    • Dispense 10 µL of the detection mix into all wells.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader (e.g., Revvity EnVision®).

Data Analysis and Quality Control:

The robustness of the assay is determined by calculating the Z'-factor.[19][20]

  • Formula: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

    • Where σ is the standard deviation and μ is the mean of the positive (0% inhibition) and negative (100% inhibition) controls.[21][22]

  • Interpretation:

    • Z' > 0.5: An excellent assay suitable for HTS.[19][23]

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: A failed assay.

Percent inhibition for each compound is calculated as: % Inhibition = 100 * (1 - [ (Signal_compound - μ_neg) / (μ_pos - μ_neg) ])

Protocol 2: Secondary Cellular Target Engagement Assay Using NanoBRET™

Objective: To confirm that a hit compound from the primary screen directly interacts with the target kinase inside living cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology for measuring molecular proximity in live cells.[24] The NanoBRET™ Target Engagement (TE) assay involves expressing the target kinase as a fusion with the bright, stable NanoLuc® luciferase.[25] A cell-permeable fluorescent tracer, which binds to the kinase's active site, is added to the cells. When the tracer binds the NanoLuc®-kinase fusion, the energy from the luciferase substrate reaction is transferred to the tracer, which then emits light at a specific wavelength.[25][26] A test compound that binds to the target will compete with the tracer, disrupting BRET and causing a dose-dependent decrease in the signal.[27][28]

Step-by-Step Protocol (384-well format):
  • Cell Plating:

    • Transfect HEK293 cells with a vector encoding the NanoLuc®-Kinase fusion protein.

    • Plate the transfected cells into a 384-well white assay plate at a density of 2 x 10⁴ cells/well in 20 µL of Opti-MEM.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of hit compounds (including 5-(THP)-1H-pyrazol-3-amine) in Opti-MEM.

    • Add 5 µL of the compound dilutions to the cells.

    • Incubate for 2 hours at 37°C, 5% CO₂.

  • Tracer and Substrate Addition:

    • Prepare a 5X solution containing the NanoBRET™ tracer and Nano-Glo® substrate in Opti-MEM.

    • Add 5 µL of this solution to all wells.

  • Data Acquisition:

    • Immediately read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460 nm) and acceptor emission (Tracer, >600 nm).

    • The NanoBRET™ ratio is calculated as (Acceptor Emission / Donor Emission).

Data Analysis:

The raw BRET ratios are converted to milliBRET units (mBU) by multiplying by 1000. Data is then plotted in a dose-response format, and IC₅₀ values are calculated using a four-parameter logistic regression model. A confirmed hit will show a dose-dependent decrease in the BRET signal, indicating direct competition with the tracer for binding to the target kinase in a cellular environment.[27]

Conclusion and Future Directions

This compound represents a strategically valuable scaffold for HTS campaigns aimed at discovering novel kinase inhibitors. Its privileged 3-aminopyrazole core provides a proven anchor point for kinase active site binding, while the THP moiety offers favorable ADME properties and potential for additional interactions.[1]

By employing a robust HTS cascade—beginning with a high-quality biochemical assay like AlphaScreen and progressing to a definitive cellular target engagement assay like NanoBRET™—researchers can confidently identify and validate hits derived from this scaffold. The protocols outlined in this note provide a field-proven framework for leveraging this compound in drug discovery programs, paving the way for the development of the next generation of targeted therapies.

References

Application Notes & Protocols: Efficacy Testing of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the preclinical evaluation of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine, a novel small molecule with therapeutic potential. Based on the common pharmacological profiles of pyrazole-amine derivatives, which frequently act as kinase inhibitors, this guide focuses on animal models relevant to autoimmune and inflammatory diseases, particularly rheumatoid arthritis (RA). The protocols outlined herein are designed to establish a robust framework for assessing the compound's in vivo efficacy, leveraging the gold-standard Collagen-Induced Arthritis (CIA) mouse model. Methodologies for disease induction, therapeutic intervention, and multidimensional efficacy assessment are described in detail to ensure scientific rigor and reproducibility.

Scientific Background & Rationale

The Therapeutic Potential of Pyrazole-Amine Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Specifically, aminopyrazole derivatives are widely recognized for their biological activities, including anti-inflammatory, anticancer, and selective enzyme inhibition properties.[3] Many compounds within this class function as kinase inhibitors.[3]

Kinases, particularly the Janus kinase (JAK) family, are critical components of intracellular signaling pathways that mediate the effects of numerous pro-inflammatory cytokines involved in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[4] The JAK-STAT signaling pathway is a key driver of the inflammatory cascade in RA, making it a prime target for therapeutic intervention.[4] Several JAK inhibitors (JAKi), such as Tofacitinib and Baricitinib, have demonstrated significant clinical efficacy and are approved for the treatment of moderate to severe RA.[5]

Given the structural features of this compound, it is hypothesized to function as a kinase inhibitor, potentially targeting the JAK-STAT pathway. Therefore, the primary goal of preclinical efficacy testing is to evaluate its ability to modulate immune responses and ameliorate disease in a relevant model of chronic inflammation.

Rationale for Animal Model Selection

To test the efficacy of a potential anti-inflammatory and immunomodulatory agent, a well-characterized and clinically relevant animal model is essential. The Collagen-Induced Arthritis (CIA) model in mice is the most widely used and accepted preclinical model for rheumatoid arthritis.[6][7]

Key features making the CIA model suitable:

  • Pathophysiological Similarity: The CIA model shares significant immunological and pathological characteristics with human RA, including synovial inflammation, immune cell infiltration, cartilage degradation, and bone erosion.[7][8]

  • Autoimmune Component: Disease is induced via immunization with type II collagen, leading to a T-cell and B-cell-dependent autoimmune response, which mirrors the autoimmune nature of human RA.[7][9]

  • Predictive Validity: The model has proven effective in predicting the efficacy of various classes of anti-arthritic drugs, including JAK inhibitors.[5][10] Numerous studies have successfully used the CIA model to evaluate the preclinical efficacy of selective JAK inhibitors.[10][11][12]

This guide will focus on the protocol for inducing and evaluating therapeutic efficacy in the CIA model using DBA/1 mice, a strain highly susceptible to this disease.[8][13]

Preclinical Study Design: Core Principles

Before initiating in vivo studies, a comprehensive experimental plan is required. This includes ethical considerations, animal selection, and appropriate formulation of the test compound.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare (e.g., IACUC approval). Key considerations include using the minimum number of animals required for statistical significance, defining clear humane endpoints, and providing appropriate analgesia and care.

Animal Selection and Housing
  • Species/Strain: DBA/1 mice are highly recommended due to their genetic susceptibility to CIA induced with bovine or chick type II collagen.[8][9]

  • Age: Mice should be 7-8 weeks old at the start of the study to ensure a mature and robust immune system.[8][13]

  • Sex: While both sexes can be used, studies are often conducted in males to avoid hormonal cycle variability, though female mice can also develop robust disease.

  • Housing: Animals should be housed in Specific Pathogen-Free (SPF) conditions to prevent infections that could interfere with the immune response and disease development.[8][13]

Compound Formulation and Dosing
  • Vehicle Selection: The vehicle for this compound should be non-toxic and ensure solubility and stability. Common vehicles for oral administration include 0.5% methylcellulose or a suspension in corn oil. Preliminary formulation and stability testing are required.

  • Dose Selection: A dose-range finding study is recommended. Based on typical small molecule JAK inhibitors tested in CIA models, a starting range of 10-100 mg/kg, administered orally once or twice daily, is a reasonable starting point.[14]

  • Route of Administration: Oral gavage (PO) is the most common and clinically relevant route for small molecule inhibitors.

Experimental Workflow and Protocols

The following section details the step-by-step protocol for conducting an efficacy study in the CIA mouse model.

Diagram of Experimental Workflow

CIA_Workflow cluster_pre Phase 1: Pre-Study cluster_induction Phase 2: Disease Induction cluster_treatment Phase 3: Therapeutic Intervention cluster_monitoring Phase 4: Efficacy Monitoring cluster_analysis Phase 5: Terminal Analysis acclimatize Acclimatization (7 Days) baseline Baseline Measurement (Paw Thickness, Body Weight) acclimatize->baseline day0 Day 0: Primary Immunization (Type II Collagen in CFA) baseline->day0 day21 Day 21: Booster Immunization (Type II Collagen in IFA) day0->day21 21 Days onset Disease Onset (Approx. Day 26-28) day21->onset randomize Randomization & Grouping onset->randomize treatment Daily Dosing (Vehicle, Test Compound, Positive Control) randomize->treatment monitoring Bi-weekly Monitoring (Clinical Score, Paw Thickness, Body Weight) treatment->monitoring endpoint Study Endpoint (Approx. Day 42-49) monitoring->endpoint collection Sample Collection (Blood, Paws, Spleen) endpoint->collection analysis Endpoint Analysis (Histology, Cytokines, Biomarkers) collection->analysis

Caption: Experimental timeline for the Collagen-Induced Arthritis (CIA) model.

Protocol: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol is adapted from standard, widely published methods.[6][8][9]

Materials:

  • Bovine or Chick Type II Collagen (CII)

  • 0.05 M Acetic Acid

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 1 mg/mL)

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and emulsifying needles

Procedure:

  • Collagen Preparation: Dissolve CII at 2 mg/mL in 0.05 M acetic acid by stirring gently overnight at 4°C.[13]

  • Emulsion Preparation (Day 0): Prepare a 1:1 emulsion of the 2 mg/mL CII solution with CFA. The final concentration will be 1 mg/mL of collagen. This must be done carefully using two syringes connected by an emulsifying needle until a stable, thick emulsion is formed (a drop does not disperse in water).

  • Primary Immunization (Day 0): Anesthetize mice. Inject 100 µL of the emulsion intradermally (i.d.) at the base of the tail. Each mouse receives 100 µg of collagen.

  • Booster Immunization (Day 21): Prepare a 1:1 emulsion of 2 mg/mL CII with IFA. Inject 100 µL of this new emulsion i.d. at a different site near the base of the tail.

Treatment Protocol
  • Disease Monitoring and Onset: Begin monitoring mice for signs of arthritis around Day 24. The first signs typically appear between days 26-35.[9]

  • Randomization: Once mice develop initial signs of arthritis (clinical score ≥ 1), randomize them into treatment groups to ensure an equivalent average disease score across all groups at the start of treatment.

  • Dosing: Begin daily administration of the vehicle, positive control (e.g., Methotrexate or a known JAK inhibitor), and different doses of this compound via oral gavage. Continue dosing until the study endpoint.

Table: Example Experimental Groups
GroupNTreatmentDoseRouteFrequency
110Naive (No Disease)---
210Vehicle Control0.5% MethylcellulosePOQD
310Positive ControlTofacitinib10 mg/kgPO
410Test Compound10 mg/kgPOQD
510Test Compound30 mg/kgPOQD
610Test Compound100 mg/kgPOQD

Efficacy Assessment and Endpoint Analysis

A multi-parameter approach is crucial for a thorough evaluation of efficacy.

Primary Endpoints (In-Life Measurements)
  • Clinical Arthritis Score: Score each paw 2-3 times per week based on a 0-4 scale for erythema and swelling. The maximum score per mouse is 16.

    • 0: No evidence of erythema or swelling.

    • 1: Subtle erythema or localized edema.

    • 2: Moderate erythema and swelling.

    • 3: Pronounced erythema and swelling involving the entire paw.

    • 4: Maximum inflammation with joint deformity or ankylosis.

  • Paw Thickness: Measure the thickness of the hind paws using a digital caliper.

  • Body Weight: Monitor body weight as an indicator of general health and systemic inflammation.

Secondary Endpoints (Terminal Analysis)

At the study endpoint, collect samples for detailed analysis.

  • Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess:

    • Inflammatory Cell Infiltration: Influx of immune cells into the synovium.

    • Synovial Hyperplasia: Proliferation of the synovial lining.

    • Cartilage Damage & Bone Erosion: Evaluated using Safranin O staining.

  • Systemic Cytokine Analysis: Collect blood serum to measure levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-17) using ELISA or multiplex assays.

  • Biomarker Analysis: Measure levels of anti-CII antibodies in the serum to confirm the autoimmune response.

Data Interpretation and Validation

A successful therapeutic outcome for this compound would be demonstrated by:

  • A statistically significant, dose-dependent reduction in the mean clinical arthritis score compared to the vehicle control group.

  • Significant inhibition of paw swelling.

  • Amelioration of histopathological markers of joint damage (reduced cell infiltration, preserved cartilage, and bone structure).

  • A reduction in the systemic levels of key pro-inflammatory cytokines.

The inclusion of a positive control group (e.g., Tofacitinib) is critical to validate the assay and benchmark the efficacy of the test compound.

Potential Signaling Pathway

The hypothesized mechanism of action involves the inhibition of the JAK-STAT pathway, which is central to the action of many inflammatory cytokines.

JAK_STAT_Pathway cytokine Pro-inflammatory Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Activation stat STAT (inactive) jak->stat 3. Phosphorylation p_stat p-STAT (active) Dimer stat->p_stat 4. Dimerization nucleus Nucleus p_stat->nucleus 5. Translocation gene Gene Transcription (Inflammatory Mediators) nucleus->gene 6. Transcription inhibitor 5-(...)-pyrazol-3-amine (Test Compound) inhibitor->jak Inhibition

Caption: Hypothesized inhibition of the JAK-STAT signaling pathway.

References

Application Note: Quantitative Analysis of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound of interest in pharmaceutical research and development due to its pyrazole core, a scaffold known for a wide range of biological activities.[1] Accurate quantification of this compound in various matrices, from bulk drug substance to biological fluids, is essential for quality control, pharmacokinetic studies, and formulation development. This application note provides detailed protocols for the quantitative analysis of this compound using two robust and widely accessible analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The methods described herein are developed based on the predicted physicochemical properties of the analyte and are designed to be accurate, precise, and suitable for validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust analytical method. Since experimental data for this compound is not extensively published, predictive models are employed to estimate key parameters.

PropertyPredicted ValueImplication for Method Development
Molecular Formula C₈H₁₃N₃O---
Molecular Weight 167.21 g/mol [5]Essential for preparation of standard solutions and mass spectrometry settings.
pKa (most basic) ~4.5 - 5.5The pyrazole amine group is basic. To ensure the analyte is in a consistent, charged state for good peak shape in reversed-phase HPLC, the mobile phase pH should be buffered to at least 1.5-2 pH units below the pKa (e.g., pH 2.5-3.5).
logP ~0.5 - 1.5Indicates that the compound is relatively polar. This suggests that a standard C18 column may provide adequate retention, but a mobile phase with a lower percentage of organic solvent will likely be required. For very early elution, a more polar-retentive column (e.g., polar-endcapped C18 or a HILIC column) could be considered.[6][7]
UV λmax ~220 - 240 nmThe pyrazole ring system is expected to have a UV absorbance maximum in the low UV range. A detection wavelength of 230 nm is proposed as a starting point for the HPLC-UV method.

Predictions are based on computational models such as those provided by ACD/Labs Percepta.[3][8][9][10][11]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable and cost-effective approach for the quantification of this compound in bulk material and simple formulations.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Analyte/Sample s2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) s1->s2 s3 Add Internal Standard (e.g., 2-amino-5-methylpyrazole) s2->s3 s4 Vortex & Sonicate s3->s4 s5 Filter through 0.45 µm Syringe Filter s4->s5 h1 Inject Sample (10 µL) s5->h1 Transfer to vial h2 Isocratic Elution on C18 Column h1->h2 h3 UV Detection at 230 nm h2->h3 d1 Integrate Peak Areas (Analyte & IS) h3->d1 Chromatogram d2 Generate Calibration Curve (Ratio vs. Concentration) d1->d2 d3 Quantify Unknown Sample d2->d3

Caption: Workflow for HPLC-UV quantification.

Protocol: HPLC-UV
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B). A starting ratio of 90:10 (A:B) is recommended.

    • Rationale: The acidic mobile phase (pH ~2.7) ensures the amine group on the pyrazole is protonated, leading to better peak shape and consistent retention.[7] The relatively high aqueous content is necessary to retain this polar compound.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

    • Internal Standard (IS) Selection: 2-amino-5-methylpyrazole is a suitable choice. It is structurally similar, ensuring comparable chromatographic behavior and extraction efficiency, but is unlikely to be present as an impurity and should be chromatographically resolved from the main analyte.[12][13][14]

    • Internal Standard Stock Solution (ISS): Accurately weigh approximately 10 mg of 2-amino-5-methylpyrazole and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

    • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

    • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Standard Stock Solution and a fixed volume of the ISS into volumetric flasks and diluting to volume with diluent. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

    • Sample Preparation: Accurately weigh the sample, dissolve in diluent, add the same fixed volume of ISS as used for the calibration standards, and dilute to a final concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.[11][15]

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio (y-axis) against the analyte concentration (x-axis).

    • Determine the concentration of the analyte in the unknown samples by interpolation from the linear regression of the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS/MS is the preferred method. This protocol utilizes Selected Reaction Monitoring (SRM) for robust quantification.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (e.g., Plasma) cluster_lcms LC-MS/MS System cluster_data Data Analysis p1 Aliquot Plasma Sample p2 Add Internal Standard (Isotopically Labeled Analyte) p1->p2 p3 Protein Precipitation (with Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer & Evaporate Supernatant p4->p5 p6 Reconstitute in Mobile Phase p5->p6 l1 Inject Sample p6->l1 Transfer to vial l2 Gradient Elution on C18 Column l1->l2 l3 ESI+ Ionization l2->l3 l4 SRM Detection l3->l4 d1 Integrate SRM Peak Areas l4->d1 SRM Chromatogram d2 Generate Calibration Curve d1->d2 d3 Quantify Unknown Sample d2->d3

Caption: Workflow for LC-MS/MS quantification.

Protocol: LC-MS/MS
  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: Gradient elution.

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.1-5.0 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Rationale: The basic amine on the pyrazole ring will readily accept a proton in the acidic mobile phase, making positive ion mode highly efficient.[16]

    • Selected Reaction Monitoring (SRM) Transitions:

      • The precursor ion will be the protonated molecule [M+H]⁺, which has a theoretical m/z of 168.1.

      • Product ions would be determined by infusing a standard solution and performing a product ion scan. Likely fragmentations would involve the loss of ammonia (-17 Da) or cleavages around the pyran ring.

    • Hypothetical SRM Transitions:

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)Collision Energy (eV)
Analyte (Quantifier) 168.1Predicted major fragment50To be optimized
Analyte (Qualifier) 168.1Predicted minor fragment50To be optimized
Internal Standard e.g., 173.1 (for ¹³C₅-IS)Corresponding fragment50To be optimized
  • Preparation of Solutions:

    • Internal Standard (IS): The ideal internal standard for LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₅- or D₄-labeled this compound). This IS co-elutes with the analyte and corrects for variations in sample preparation and matrix effects.[14] If a SIL-IS is unavailable, a structurally similar compound that does not produce interfering SRM transitions can be used.

    • Sample Preparation (from plasma):

      • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution.

      • Add 300 µL of cold acetonitrile to precipitate proteins.

      • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Solvent A:B).

      • Vortex, and transfer to an autosampler vial for injection.

Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[2][4][10] The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity, and the correlation coefficient (r²) should be >0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. It is typically assessed by recovery studies, analyzing samples with known amounts of added analyte. Acceptance criteria are usually within ±15% of the nominal value (±20% at the Lower Limit of Quantification).

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

    • The relative standard deviation (%RSD) should typically be ≤15% (≤20% at LLOQ).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

References

Application Notes and Protocols for the In Vivo Formulation of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Preclinical Formulation of a Novel Pyrazole-Based Compound

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine is a heterocyclic amine belonging to the pyrazole class of compounds. This structural motif is a well-established pharmacophore in medicinal chemistry, frequently found in molecules targeting a range of biological pathways, including kinase signaling cascades implicated in oncology and inflammatory diseases.[1][2][3] The successful in vivo evaluation of such promising compounds is fundamentally dependent on the development of a formulation that ensures adequate bioavailability, stability, and consistent exposure in preclinical models.[2]

Many small molecule inhibitors, particularly those with heterocyclic scaffolds, exhibit poor aqueous solubility, which presents a significant hurdle for in vivo administration.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for in vivo studies. It outlines the predicted physicochemical properties of the compound, details strategies for solubility enhancement, and provides step-by-step protocols for the preparation of formulations suitable for common administration routes. The causality behind the selection of excipients and methodologies is explained to empower researchers to develop robust and effective dosing solutions.

Physicochemical Profile: Understanding the Formulation Challenge

A thorough understanding of the physicochemical properties of a compound is the cornerstone of rational formulation design. While experimental data for this compound is not extensively available in the public domain, we can infer its likely characteristics based on its structural components and data from related pyrazole derivatives.

The pyrazole ring system is aromatic and possesses both a weakly acidic N-H proton and a basic sp²-hybridized nitrogen atom, making it amphoteric.[5] The presence of the amine group at the 3-position is expected to impart basic properties to the molecule.[1] The tetrahydro-2H-pyran moiety, while increasing the molecular weight, may have a variable impact on solubility. A structurally similar compound, 1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine, has a calculated XLogP of -0.1, suggesting a degree of hydrophilicity. However, the overall planarity of the pyrazole ring system can contribute to strong crystal lattice energy, potentially leading to low aqueous solubility.[6]

Table 1: Predicted Physicochemical Properties of this compound and Related Analogs

PropertyThis compound1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine (Analog)General Pyrazole CharacteristicsRationale and Implications for Formulation
Molecular Formula C₈H₁₃N₃OC₈H₁₃N₃O-The presence of nitrogen and oxygen atoms provides hydrogen bonding capacity.
Molecular Weight 167.21 g/mol 167.21 g/mol VariableA relatively low molecular weight is generally favorable for absorption.
Predicted LogP Not available-0.1 (XLogP3)VariableA low LogP suggests higher hydrophilicity, but this can be counteracted by other factors. Experimental determination is crucial.
Predicted pKa Not availableNot available~2.5 (acidic), ~7.1 (basic, imidazole analog)[1]The amine group will likely have a basic pKa. This is a critical parameter for pH-dependent solubility and salt formation strategies.
Aqueous Solubility Predicted to be lowPredicted to be lowGenerally low for unsubstituted pyrazoles[7]Poor aqueous solubility is the primary challenge to address in formulation development.

Given the likelihood of poor aqueous solubility, a systematic approach to formulation development is essential. The following sections will detail strategies and protocols to overcome this challenge.

Formulation Development Strategies: A Multi-pronged Approach

The primary goal of the formulation strategy is to enhance the solubility and bioavailability of this compound. A tiered approach is recommended, starting with simple solvent systems and progressing to more complex formulations as needed.

Formulation_Strategy A Initial Solubility Screening B Simple Vehicle Formulations A->B Soluble in common vehicles? C Co-solvent Systems B->C Inadequate solubility F pH Adjustment / Salt Formation B->F Ionizable compound D Surfactant-based Formulations C->D Precipitation upon dilution G Formulation Characterization & Stability C->G E Complexation with Cyclodextrins D->E Toxicity concerns with high surfactant levels D->G E->G F->G IV_Formulation_Workflow cluster_preparation Preparation cluster_complexation Complexation cluster_finalization Finalization A Prepare HP-β-CD solution (20-40% w/v) C Add HP-β-CD solution to compound A->C B Weigh this compound B->C D Vortex/Stir until dissolved C->D E Visually inspect for clarity D->E F Sterile filter (0.22 µm) E->F

References

application of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine in Kinase Inhibition Assays

Introduction: The Emergence of a Privileged Kinase Inhibitor Scaffold

The field of kinase inhibitor discovery is continually driven by the identification of novel chemical scaffolds that offer both potency and selectivity. This compound represents a molecule of significant interest, built upon a pyrazole core. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous U.S. FDA-approved protein kinase inhibitors (PKIs), including Ruxolitinib (JAK inhibitor), Crizotinib (ALK/ROS1 inhibitor), and Encorafenib (BRAF inhibitor)[1]. Fused pyrazole-pyrimidine systems, known as pyrazolopyrimidines, are recognized as bioisosteres of adenine, the purine core of ATP.[2] This structural mimicry allows them to effectively compete with ATP for binding within the highly conserved kinase active site, making them a cornerstone of targeted cancer therapy.[2][3]

This guide provides a comprehensive overview and detailed protocols for characterizing the inhibitory activity of this compound against target kinases. We will explore its likely mechanism of action, delve into relevant signaling pathways, and present robust, field-proven assay methodologies for determining its potency and selectivity.

Principle and Proposed Mechanism of Action

The chemical architecture of this compound, featuring a 3-amino-1H-pyrazole core, strongly suggests a mechanism of action as an ATP-competitive inhibitor . The pyrazole scaffold can form critical hydrogen bonds with the "hinge region" of the kinase domain, the flexible loop connecting the N- and C-lobes that anchors the adenine moiety of ATP.[2][4] The tetrahydropyran and other substituents extending from this core likely occupy adjacent hydrophobic pockets within the ATP-binding site, contributing to the compound's affinity and selectivity profile for specific kinases.

cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Binding ATP ATP Kinase_Hinge Hinge Region ATP->Kinase_Hinge H-Bonds Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper_Residue Gatekeeper Residue Inhibitor 5-(THP)-1H-pyrazol-3-amine Pyrazole_Core Pyrazole Core Inhibitor->Pyrazole_Core THP_Moiety Tetrahydropyran Moiety Inhibitor->THP_Moiety Pyrazole_Core->Kinase_Hinge Mimics Adenine (H-Bonds) THP_Moiety->Hydrophobic_Pocket van der Waals Interactions

Figure 1: Proposed binding mode of the inhibitor.

Potential Target Pathway Spotlight: The JAK/STAT Signaling Cascade

Given that pyrazole-based scaffolds are central to potent JAK (Janus Kinase) inhibitors like Ruxolitinib, the JAK/STAT pathway is a highly probable and clinically relevant target for this compound.[1] The JAK/STAT pathway is a primary signal transduction cascade for a wide array of cytokines and growth factors, playing a central role in immunity, cell proliferation, and inflammation.[5][6] Its aberrant activation is a known driver of myeloproliferative neoplasms and various autoimmune disorders.[7]

The pathway initiates when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.[5][7] STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate the expression of target genes.[6][8]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK_active JAK (Active) P Receptor->JAK_active 2. JAK Activation & Autophosphorylation JAK_inactive JAK (Inactive) JAK_active->Receptor 3. Receptor Phosphorylation STAT_active STAT (Active) P JAK_active->STAT_active 5. STAT Phosphorylation STAT_inactive STAT (Inactive) STAT_inactive->Receptor 4. STAT Recruitment STAT_dimer STAT Dimer P-P STAT_active->STAT_dimer 6. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 7. Nuclear Translocation DNA Target Gene Transcription Nucleus->DNA 8. Gene Regulation Inhibitor 5-(THP)-1H-pyrazol-3-amine Inhibitor->JAK_active Inhibition

Figure 2: The JAK/STAT signaling pathway and the point of inhibition.

Application I: Primary Screening and IC₅₀ Determination via Luminescence

The ADP-Glo™ Kinase Assay is a robust, universal method ideal for primary screening and potency determination. It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted; second, the ADP is converted back to ATP, which serves as a substrate for luciferase to produce a luminescent signal directly proportional to kinase activity.[9][10]

Protocol: ADP-Glo™ Kinase Assay

1. Reagent Preparation:

  • Compound Dilution: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting at a high concentration (e.g., 1 mM). This will be the 400X stock plate. Create an intermediate 4X plate by diluting the 400X stock into the kinase assay buffer.

  • Kinase Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[11]

  • ATP & Substrate: Prepare a 2X ATP/Substrate mix in kinase buffer. The ATP concentration should be at or near the Kₘ for the target kinase to ensure accurate IC₅₀ determination for an ATP-competitive inhibitor.[12]

  • Controls: Prepare 4X solutions of a positive control (e.g., Staurosporine) and a vehicle control (DMSO) in kinase buffer.[11]

2. Kinase Reaction (384-well plate format):

  • Add 2.5 µL of the 4X inhibitor dilutions (or controls) to the appropriate wells.

  • Add 5 µL of 2X kinase solution (prepared in kinase buffer) to all wells.

  • Incubate for 15-20 minutes at room temperature to allow for compound-kinase binding.

  • Initiate the reaction by adding 2.5 µL of the 2X ATP/Substrate mix to all wells. Final reaction volume is 10 µL.

  • Mix briefly on a plate shaker and incubate for the desired time (e.g., 60 minutes) at 30°C.

3. ADP Detection:

  • Equilibrate the plate to room temperature.

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP.

  • Incubate for 40 minutes at room temperature.[13]

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

  • Incubate for 30-60 minutes at room temperature.[13]

4. Data Analysis:

  • Measure luminescence using a plate-reading luminometer.

  • Subtract background (no enzyme control) from all wells.

  • Normalize the data: Set the vehicle (DMSO) control as 100% activity and the positive control (or no enzyme control) as 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection cluster_2 Step 3: Data Acquisition a Add 2.5µL Inhibitor (4x) b Add 5µL Kinase (2x) a->b c Incubate 15 min b->c d Add 2.5µL ATP/Substrate (4x) c->d e Incubate 60 min @ 30°C d->e f Add 10µL ADP-Glo™ Reagent e->f g Incubate 40 min f->g h Add 20µL Detection Reagent g->h i Incubate 30 min h->i j Read Luminescence i->j k Calculate IC₅₀ j->k

Figure 3: Workflow for the ADP-Glo™ kinase assay.

Application II: Orthogonal Validation via Time-Resolved FRET (TR-FRET)

To ensure the observed inhibition is not an artifact of the assay technology, it is crucial to validate the results using an orthogonal method. The LanthaScreen™ TR-FRET assay is an excellent choice. This homogenous assay measures the phosphorylation of a fluorescein-labeled substrate. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is used for detection. When the antibody binds, it brings the terbium (donor) and fluorescein (acceptor) into close proximity, resulting in a FRET signal.[14]

Protocol: LanthaScreen™ TR-FRET Kinase Assay

1. Reagent Preparation:

  • Compound Dilution: Prepare inhibitor dilutions as described for the ADP-Glo™ assay.

  • Kinase Buffer: Use the buffer recommended for the specific kinase and LanthaScreen™ reagents.

  • Reagents: Prepare 4X solutions of the kinase, 4X fluorescein-labeled substrate/ATP mix, and 2X stop/detection solution containing EDTA and the terbium-labeled phospho-specific antibody.

2. Kinase Reaction (384-well plate format):

  • Add 2.5 µL of 4X inhibitor dilutions or controls to the wells.

  • Add 2.5 µL of 4X kinase solution.

  • Add 5 µL of 4X substrate/ATP mix to initiate the reaction. Final volume is 10 µL.

  • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

3. Detection:

  • Add 10 µL of the 2X stop/detection solution to each well.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

4. Data Analysis:

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[15]

  • Calculate the emission ratio (665 nm / 615 nm).

  • Normalize the data and calculate the IC₅₀ value as described previously.

Data Presentation and Interpretation

The inhibitory potency of this compound should be evaluated against a panel of kinases to determine its selectivity profile. A non-selective kinase inhibitor like Staurosporine should be used as a positive control to validate assay performance.[11]

Kinase Target5-(THP)-1H-pyrazol-3-amine IC₅₀ (nM)Staurosporine IC₅₀ (nM)Assay Format
JAK1 258ADP-Glo™
JAK2 156ADP-Glo™
JAK3 4510ADP-Glo™
TYK2 15012ADP-Glo™
c-Met >10,00025ADP-Glo™
FGFR1 >10,00020ADP-Glo™
JAK2 (Validation) 187LanthaScreen™ TR-FRET
Table 1: Hypothetical inhibitory activity and selectivity profile. Data is for illustrative purposes only.

Key Considerations for Trustworthy Data:

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration in the assay. Always perform assays with an ATP concentration at or near the Kₘ of the kinase to allow for a more meaningful comparison of inhibitor potencies across different kinases.[12]

  • Orthogonal Validation: Confirming hits with a second, distinct assay technology (e.g., luminescence and TR-FRET) is critical to rule out false positives arising from compound interference with the assay components.[16]

  • Proper Controls: Always include a vehicle control (e.g., DMSO) to define 100% kinase activity and a potent, well-characterized inhibitor as a positive control to ensure the assay is performing as expected.[17]

  • Dose-Response Curves: A full 10-point dose-response curve is preferred for an accurate IC₅₀ determination.[18]

Conclusion

This compound is a promising compound built on a scaffold with a proven track record in kinase inhibitor development. Its likely ATP-competitive mechanism of action makes it amenable to a wide range of established in vitro kinase assays. By employing robust, orthogonal methods such as the ADP-Glo™ and LanthaScreen™ TR-FRET assays, researchers can accurately determine its potency and selectivity profile. The protocols and principles outlined in this guide provide a solid framework for the comprehensive characterization of this and other novel pyrazole-based kinase inhibitors, paving the way for further investigation in cellular and in vivo models.

References

Application Notes and Protocols for Cell-Based Assays Using AT7519 (5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Multifaceted Activity of AT7519

AT7519, chemically known as 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine, is a potent, orally bioavailable small molecule that functions as a multi-targeted inhibitor of cyclin-dependent kinases (CDKs).[1][2] Dysregulation of CDK activity is a hallmark of cancer, making these enzymes prime targets for therapeutic intervention.[3][4][5] AT7519 exhibits robust inhibitory activity against a panel of CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, with IC50 values in the nanomolar range.[1][6] This broad-spectrum inhibition disrupts the cell division cycle, leading to cell cycle arrest and the induction of apoptosis (programmed cell death) in a variety of human tumor cell lines.[7]

The mechanism of action for AT7519 is multifaceted. By inhibiting CDKs that govern cell cycle progression (CDK1, CDK2, CDK4/6), AT7519 can induce G1 and G2/M phase arrest.[4][7][8] Furthermore, its potent inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of global transcription.[9][10] This transcriptional repression results in the rapid downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, thereby tipping the cellular balance towards apoptosis.[1][9][10] Additionally, AT7519 has been shown to induce apoptosis through the activation of GSK-3β, a kinase involved in several signaling pathways.[1][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cell-based assays using AT7519. The protocols herein are designed to be self-validating systems, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Core Signaling Pathway of AT7519

The diagram below illustrates the primary mechanisms through which AT7519 exerts its anti-cancer effects, from CDK inhibition to the ultimate induction of apoptosis.

AT7519_Pathway cluster_cdk Cyclin-Dependent Kinases cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription Regulation cluster_apoptosis Apoptosis Induction AT7519 AT7519 CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 AT7519->CDK1_2_4_6 Inhibits CDK9 CDK9 (P-TEFb) AT7519->CDK9 Inhibits Rb Rb Phosphorylation CDK1_2_4_6->Rb Promotes G1_S_G2_M G1/S & G2/M Transition CDK1_2_4_6->G1_S_G2_M Arrest RNA_Pol_II RNA Polymerase II Phosphorylation CDK9->RNA_Pol_II Promotes Transcription Gene Transcription CDK9->Transcription Repression Rb->G1_S_G2_M Regulates Apoptosis Apoptosis G1_S_G2_M->Apoptosis Leads to RNA_Pol_II->Transcription Enables Mcl1_XIAP Mcl-1, XIAP (Anti-apoptotic proteins) Transcription->Mcl1_XIAP Maintains Levels Transcription->Mcl1_XIAP Reduction Mcl1_XIAP->Apoptosis Inhibits Mcl1_XIAP->Apoptosis Disinhibition Mcl1_XIAP->Apoptosis

Caption: Mechanism of AT7519 action.

Section 1: Cell Viability and Proliferation Assays

Scientific Rationale: The initial characterization of any anti-cancer compound involves determining its dose-dependent effect on cell viability and proliferation. Assays like the MTT or MTS assay measure the metabolic activity of cells, which serves as a proxy for cell number.[1] By exposing cancer cell lines to a range of AT7519 concentrations, a dose-response curve can be generated to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited). This is a critical parameter for planning subsequent mechanistic studies. AT7519 has demonstrated IC50 values ranging from 40 nM to over 2 µM depending on the cell line and exposure time.[1][7]

Protocol 1.1: Determining IC50 using an MTS Assay

This protocol is adapted from methodologies used to evaluate AT7519's effect on leukemia and multiple myeloma cells.[1][9]

Materials:

  • Cancer cell line of interest (e.g., HCT116, MM.1S, HL60)

  • Complete growth medium

  • AT7519 (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2-5 x 10^4 cells/well for suspension cells, 5,000-10,000 cells/well for adherent cells) in 100 µL of complete medium. Incubate overnight to allow for cell attachment (for adherent lines) and recovery.

  • Compound Preparation: Prepare a 2X serial dilution series of AT7519 in complete medium from your DMSO stock. A typical final concentration range to test is 0.01 µM to 10 µM. Remember to prepare a vehicle control (DMSO concentration matched to the highest AT7519 concentration, typically ≤0.5%).[9]

  • Cell Treatment: Add 100 µL of the 2X AT7519 dilutions or vehicle control to the appropriate wells. This will bring the final volume to 200 µL and the compound concentrations to 1X.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). A 48- or 72-hour incubation is common for assessing anti-proliferative effects.[1][7]

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of "medium only" wells (background) from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of AT7519 concentration. Use a non-linear regression (sigmoidal dose-response) analysis in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

ParameterRecommended ValueRationale
Cell Seeding Density 5,000-20,000 cells/wellEnsures cells are in logarithmic growth phase and not over-confluent at the end of the assay.
AT7519 Conc. Range 0.01 - 10 µMCovers the typical IC50 range for most cancer cell lines.[1][7]
Incubation Time 48 - 72 hoursAllows for multiple cell divisions, providing a sufficient window to observe anti-proliferative effects.[1][9]
Vehicle Control (DMSO) ≤ 0.5%Minimizes solvent-induced cytotoxicity.[9]

Section 2: Cell Cycle Analysis

Scientific Rationale: As a potent inhibitor of CDKs that drive cell cycle progression, AT7519 is expected to cause arrest at specific cell cycle checkpoints.[3][4] Flow cytometric analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[11][12][13] Treatment with AT7519 has been shown to cause a reduction in the S-phase population and an accumulation of cells in the G1 and G2/M phases, consistent with its inhibition of CDK2 and CDK1, respectively.[1][7]

Protocol 2.1: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is based on standard flow cytometry procedures used to assess the effects of CDK inhibitors.[7][13]

Materials:

  • Cells treated with AT7519 (at 1X and 2X IC50) and vehicle for 24 hours.

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet gently in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cells and preserves their structure.

  • Storage: Fixed cells can be stored at -20°C for at least a week.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A in the solution degrades RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.[14]

  • Data Acquisition: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for an increase in the G1 and/or G2/M populations and a decrease in the S phase population in AT7519-treated cells compared to the vehicle control. An increase in the sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[7]

Section 3: Apoptosis Induction Assays

Scientific Rationale: A primary outcome of AT7519 treatment in cancer cells is the induction of apoptosis.[1][9] This can be assessed through several methods. The Annexin V/PI assay detects early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells via flow cytometry.[15][16][17] Western blotting for key apoptotic markers, such as cleaved Caspase-3 and cleaved PARP, provides biochemical confirmation of the activation of the apoptotic cascade.

Workflow for Apoptosis Assessment

Apoptosis_Workflow Start Treat Cells with AT7519 (e.g., 24-48h) Harvest Harvest Cells (Adherent + Floating) Start->Harvest Split Harvest->Split Stain_AVPI Stain with Annexin V-FITC & PI Split->Stain_AVPI Flow Cytometry Lyse Lyse Cells & Quantify Protein Split->Lyse Western Blot Flow Analyze by Flow Cytometry Stain_AVPI->Flow Quantify Quantify Early/Late Apoptotic Populations Flow->Quantify SDS_PAGE SDS-PAGE & Western Blot Lyse->SDS_PAGE Detect Detect Cleaved Caspase-3 & PARP SDS_PAGE->Detect

Caption: Dual-pathway workflow for apoptosis analysis.

Protocol 3.1: Annexin V/PI Apoptosis Assay

Procedure:

  • Cell Treatment: Seed and treat cells with AT7519 (e.g., at IC50 concentration) and vehicle for a predetermined time (e.g., 12, 24, 48 hours).[1]

  • Harvesting: Collect all cells (including supernatant). Wash once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[16]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each sample.

  • Data Acquisition: Analyze immediately by flow cytometry. Acquire at least 10,000 events.

  • Data Analysis: Create a quadrant plot (Annexin V vs. PI).

    • Lower-left (Q4): Live cells (Annexin V-/PI-)

    • Lower-right (Q3): Early apoptotic cells (Annexin V+/PI-)

    • Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+/PI+)

    • Upper-left (Q1): Necrotic cells (Annexin V-/PI+)

Protocol 3.2: Western Blot for Apoptotic Markers

Procedure:

  • Sample Preparation: After treatment, harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[15]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Cleaved Caspase-3

    • Cleaved PARP

    • A loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Look for an increase in the bands corresponding to the cleaved forms of Caspase-3 and PARP in AT7519-treated samples.

Section 4: Target Engagement and Downstream Signaling

Scientific Rationale: To confirm that AT7519 is acting on its intended targets within the cell, it is crucial to analyze the phosphorylation status of key CDK substrates. Inhibition of CDK1/2 can be monitored by a decrease in the phosphorylation of Retinoblastoma protein (Rb).[7] Inhibition of the transcriptional kinase CDK9 can be confirmed by observing the dephosphorylation of the C-terminal domain (CTD) of RNA Polymerase II.[1][9] Western blotting is the standard method for these assessments.

Protocol 4.1: Western Blot for Phospho-Rb and Phospho-RNA Pol II

Procedure: This protocol follows the same general steps as the Western Blot for apoptotic markers (Protocol 3.2), with the key difference being the primary antibodies used.

  • Cell Treatment: Treat cells with AT7519 (e.g., 0.5 µM) for shorter time points (e.g., 1, 2, 4, 6 hours) to observe direct effects on phosphorylation before widespread apoptosis occurs.[1]

  • Sample Preparation, SDS-PAGE, Transfer, and Blocking: Perform as described in Protocol 3.2.

  • Primary Antibody Incubation: Incubate membranes overnight at 4°C with primary antibodies against:

    • Phospho-Rb (e.g., Ser780, Ser807/811)

    • Total Rb

    • Phospho-RNA Polymerase II CTD (Ser2 and/or Ser5)

    • Total RNA Polymerase II

    • Loading control (e.g., β-actin)

  • Secondary Antibody Incubation, Detection, and Analysis: Perform as described in Protocol 3.2. Analyze the ratio of the phosphorylated protein to the total protein to determine the extent of inhibition. A decrease in this ratio upon AT7519 treatment indicates successful target engagement.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for investigating the cellular effects of AT7519. By systematically assessing cell viability, cell cycle progression, apoptosis induction, and target engagement, researchers can effectively characterize the compound's activity in their specific cancer models. These foundational assays are essential for preclinical studies and can guide the design of more complex experiments, such as in vivo xenograft models, combination therapy studies, and the investigation of resistance mechanisms. The multifaceted mechanism of AT7519 continues to provide a strong rationale for its clinical investigation in various malignancies.[1]

References

Application Notes and Protocols for 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the handling and storage procedures for 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine (CAS No. 1000896-69-4). As a versatile heterocyclic amine, this compound serves as a valuable building block in medicinal chemistry and drug discovery.[1][2][3] The procedures outlined herein are grounded in established safety protocols for handling research chemicals, particularly those with limited toxicological data. The primary directive of this guide is to ensure the integrity of the compound and the safety of laboratory personnel. All procedures should be executed in conjunction with a thorough institutional safety review and adherence to all local regulations.

Compound Profile and Hazard Assessment

Structural and Chemical Properties

This compound is a bifunctional molecule featuring a pyrazole ring, a primary amine, and a tetrahydropyran moiety. This combination of functional groups makes it a useful scaffold for generating diverse chemical libraries.[2]

PropertyValueSource
CAS Number 1000896-69-4CymitQuimica, Sigma-Aldrich
Molecular Formula C₈H₁₃N₃OSigma-Aldrich
Molecular Weight 167.21 g/mol CymitQuimica
Appearance Likely a solid at room temperatureInferred from related compounds
Known and Inferred Hazards

As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to handling is mandated, treating the compound as potentially hazardous.[4][5][6] Inferences from structurally related pyrazole and aminopyrazole compounds suggest the following potential hazards:

  • Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin and serious eye irritation.[7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Hygroscopicity: The presence of the amine and pyrazole nitrogen atoms suggests the compound may be hygroscopic, readily absorbing moisture from the air.

  • Light Sensitivity: Pyrazole compounds can be sensitive to light, which may lead to degradation over time.

It is imperative to assume this compound is toxic and handle it with appropriate precautions until specific toxicological data becomes available.[5][6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to minimize exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Standard or Flame-Retardant Lab Coat gloves Nitrile or Neoprene Gloves eye_protection ANSI Z87.1-Compliant Safety Glasses (Goggles for splash risk) respiratory Use in Fume Hood researcher Researcher researcher->lab_coat Always Wear researcher->gloves Inspect Before Use researcher->eye_protection Mandatory researcher->respiratory For All Manipulations

Figure 1. Mandatory PPE for handling the compound.

Storage and Stability

Proper storage is critical to maintain the purity and stability of this compound. The following conditions are recommended based on the properties of related heterocyclic amines and pyrazoles.

Long-Term Storage Protocol
  • Container: Store the compound in its original, tightly sealed container. If the original container is compromised, transfer it to a clean, dry, amber glass vial with a tight-fitting cap.

  • Atmosphere: To mitigate risks of oxidation and moisture absorption, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is best practice.

  • Temperature: Store in a cool, dry, and well-ventilated place. Refrigeration (2-8°C) is recommended. Do not freeze unless recommended by the supplier, as this can sometimes cause moisture to condense.

  • Light Protection: Protect from light by using an amber vial and storing it in a dark location or by wrapping the container in aluminum foil.[8]

  • Desiccation: Store the container within a desiccator containing a suitable desiccant (e.g., silica gel) to protect against moisture.[9]

Aliquoting Protocol for Hygroscopic Powders

To prevent contamination and degradation of the bulk supply, it is advisable to create smaller aliquots for daily use.

Aliquoting_Workflow start Start: Equilibrate Stock Container weigh Weigh Aliquot Vials (Pre-labeled) start->weigh transfer Rapidly Transfer Powder in Fume Hood weigh->transfer reweigh Reweigh Aliquot Vials transfer->reweigh store_stock Reseal & Store Stock Container transfer->store_stock seal Seal Vials & Purge with Inert Gas reweigh->seal store_aliquot Store Aliquots in Desiccator at 2-8°C seal->store_aliquot end End store_aliquot->end store_stock->end

Figure 2. Workflow for preparing aliquots.

Causality: This protocol minimizes the exposure of the bulk material to atmospheric moisture and oxygen. Allowing the container to equilibrate to room temperature before opening prevents condensation on the cold powder.[10]

Handling and Use Protocols

General Handling
  • All manipulations of the solid compound or its solutions must be carried out in a certified chemical fume hood to prevent inhalation.[4]

  • Avoid generating dust. Use appropriate tools (e.g., anti-static spatulas) for transferring the solid.

  • Ensure an eyewash station and safety shower are readily accessible.

Preparation of Solutions
  • Pre-Weighing: Tare a sealed, empty vial on an analytical balance.

  • Dispensing: In a fume hood, add the desired amount of this compound to the vial and securely cap it.

  • Final Weighing: Weigh the sealed vial to determine the exact mass of the compound.

  • Dissolution: Add the desired solvent via syringe through a septum cap or by briefly opening the vial in the fume hood. The choice of solvent will be application-dependent (e.g., DMSO, DMF, alcohols).

  • Storage of Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C, protected from light. Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.

Emergency Procedures

Spill Response
  • Minor Spill (Solid):

    • Evacuate non-essential personnel.

    • Wearing appropriate PPE, gently cover the spill with a dust suppressant or wet paper towels to avoid making the powder airborne.

    • Carefully scoop the material into a labeled hazardous waste container.[11]

    • Decontaminate the area with a suitable cleaning solution (e.g., soap and water), and collect the cleaning materials as hazardous waste.[12]

  • Minor Spill (Liquid):

    • Contain the spill with absorbent material (e.g., vermiculite or sand).[13]

    • Working from the outside in, absorb the liquid.

    • Collect the contaminated absorbent material into a labeled hazardous waste container.

    • Decontaminate the area and dispose of materials as hazardous waste.

Personnel Exposure
Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including unused compound, contaminated labware (pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed containers. Do not mix with incompatible waste streams.[4]

  • Labeling: Affix a hazardous waste label to the container, clearly identifying the contents.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes. Here, we delve into the causality behind experimental choices, ensuring a robust and reproducible protocol.

I. Overview of the Synthesis

The synthesis of this compound is a crucial process in the development of various pharmaceutical agents. The most common and versatile method for constructing the 5-aminopyrazole core is through the cyclocondensation of a β-ketonitrile with hydrazine.[1] This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, forming a hydrazone intermediate, which then cyclizes to the desired aminopyrazole.[1]

A plausible synthetic route is the reaction between 3-(tetrahydro-2H-pyran-4-yl)-3-oxopropanenitrile and hydrazine hydrate. Understanding the nuances of this reaction is key to achieving high yields and purity.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering explanations and actionable solutions.

Problem 1: Low or No Product Yield

Q: I'm experiencing very low to no yield of my target compound. What are the likely causes and how can I fix this?

A: Low yield is a frequent challenge and can stem from several factors. Let's break down the potential culprits and their solutions.

Root Cause Analysis & Solutions:

  • Poor Quality of Starting Materials:

    • The Issue: The purity of your β-ketonitrile, 3-(tetrahydro-2H-pyran-4-yl)-3-oxopropanenitrile, and hydrazine hydrate is paramount. Contaminants can interfere with the reaction.

    • Solution: Ensure the β-ketonitrile is pure and dry. Hydrazine hydrate is susceptible to oxidation; use a fresh bottle or distill it before use.

  • Suboptimal Reaction Conditions:

    • The Issue: The cyclocondensation reaction is sensitive to temperature, solvent, and reaction time.[2]

    • Solution:

      • Temperature: While some pyrazole syntheses proceed at room temperature, others require heating to drive the reaction to completion.[3] Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Increasing the temperature beyond the optimum can sometimes lead to decreased yield.[3]

      • Solvent: Ethanol is a common solvent for this reaction. However, exploring other polar protic solvents like n-propanol or aprotic solvents like N,N-dimethylformamide (DMF) might improve solubility and reaction rates.

      • Reaction Time: Incomplete reactions are a common source of low yield. Monitor the reaction by TLC until the starting material is consumed.

  • Incorrect Stoichiometry:

    • The Issue: The molar ratio of reactants is critical. An excess of one reactant may not necessarily drive the reaction forward and could lead to side products.

    • Solution: Begin with a 1:1 to 1:1.2 molar ratio of the β-ketonitrile to hydrazine hydrate. A slight excess of hydrazine can sometimes be beneficial.

Experimental Protocol: Optimizing Reaction Conditions

  • Set up parallel reactions in small vials.

  • In each vial, dissolve 1 equivalent of 3-(tetrahydro-2H-pyran-4-yl)-3-oxopropanenitrile in the chosen solvent (e.g., Ethanol, n-Propanol, DMF).

  • Add 1.1 equivalents of hydrazine hydrate.

  • Run the reactions at different temperatures (e.g., Room Temperature, 60 °C, 80 °C, 100 °C).

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Identify the conditions that give the highest conversion to the product with the fewest byproducts.

Problem 2: Formation of Impurities and Side Products

Q: My final product is contaminated with significant impurities. What are these byproducts and how can I minimize their formation?

A: Impurity formation is a common hurdle in pyrazole synthesis. Understanding the potential side reactions is the first step to mitigating them.

Common Side Reactions and Their Prevention:

  • Formation of Regioisomers:

    • The Issue: When using substituted hydrazines, the formation of two different regioisomers is possible.[3][4] For the synthesis of this compound using hydrazine hydrate, this is not a primary concern as hydrazine is symmetrical. However, if you were to use a substituted hydrazine, controlling regioselectivity would be crucial. Kinetic conditions (basic, low temperature) often favor the 3-substituted aminopyrazole, while thermodynamic conditions (neutral, elevated temperature) favor the 5-substituted product.[5]

    • Solution: For this specific synthesis, the primary concern is not isomeric purity but other side products.

  • Dimerization or Polymerization of Starting Materials:

    • The Issue: β-Ketonitriles can be unstable, especially under harsh basic or acidic conditions, and may undergo self-condensation.

    • Solution: Maintain a neutral to slightly basic pH. If using a catalyst, a mild base like potassium carbonate is often preferred over strong bases.

  • Incomplete Cyclization:

    • The Issue: The intermediate hydrazone may not fully cyclize, leading to its presence in the final product.

    • Solution: Ensure sufficient reaction time and optimal temperature to drive the cyclization to completion.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying aminopyrazoles.[6]

    • Solvent Selection: A literature search suggests that ethanol can be a good solvent for recrystallizing aminopyrazoles.[6] Other potential solvents include isopropanol, acetonitrile, or mixtures of solvents like ethanol/water.

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

  • Column Chromatography:

    • The Issue: If recrystallization is ineffective, column chromatography can be used. However, aminopyrazoles can be polar and may streak on silica gel.

    • Solution: Use a solvent system with a small amount of a basic modifier, such as triethylamine or ammonia in the mobile phase, to improve the peak shape. A typical eluent system could be dichloromethane/methanol or ethyl acetate/hexane with 0.5-1% triethylamine.

Problem 3: Difficulty in Product Isolation and Purification

Q: I'm having trouble isolating a pure product. What are the best practices for work-up and purification?

A: Proper work-up and purification are critical for obtaining a high-quality final product.

Step-by-Step Work-up and Purification Protocol:

  • Reaction Quenching and Solvent Removal: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If the reaction was run in a high-boiling solvent like DMF, it may be necessary to dilute the mixture with water to precipitate the product.

  • Extraction (if necessary): If the product is not precipitating, extract it into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Primary Method (Recrystallization): Attempt recrystallization from a suitable solvent as described in the previous section.

    • Secondary Method (Column Chromatography): If recrystallization fails to yield pure product, resort to column chromatography.

Data Summary: Solvent Screening for Recrystallization

Solvent SystemObservation
EthanolGood solubility when hot, poor when cold. Potential for good crystal formation.[6]
IsopropanolSimilar properties to ethanol, worth trying.
AcetonitrileMay provide different selectivity for impurities.
Ethyl Acetate/HexaneGood for less polar impurities.
WaterProduct is likely to have some water solubility, but a mixture with an organic solvent might be effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis? A1: While yields can vary significantly based on the specific conditions and scale, a well-optimized synthesis of a 5-aminopyrazole from a β-ketonitrile can achieve yields ranging from good to excellent (70-95%).[7]

Q2: How can I monitor the reaction progress effectively? A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., 1:1 ethyl acetate/hexane) and visualize the spots under UV light and/or by staining with potassium permanganate. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Q3: Is a catalyst necessary for this reaction? A3: The cyclocondensation of β-ketonitriles with hydrazine can often proceed without a catalyst, especially with heating. However, in some cases, a mild acid or base catalyst can accelerate the reaction. For instance, a catalytic amount of acetic acid or potassium carbonate can be beneficial.

Q4: What are the safety precautions I should take when working with hydrazine? A4: Hydrazine is a toxic and potentially explosive compound. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid heating hydrazine to high temperatures, especially in a closed system.

Q5: Can I use a substituted hydrazine to synthesize an N-substituted pyrazole? A5: Yes, this is a common strategy for synthesizing N-substituted pyrazoles. However, as mentioned earlier, this can lead to the formation of regioisomers. The choice of reaction conditions will be critical to control the regioselectivity.[3][5]

IV. Visualizing the Workflow

Diagram: Troubleshooting Flow for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_sm Verify Purity of Starting Materials (β-ketonitrile, Hydrazine) start->check_sm optimize_cond Optimize Reaction Conditions (Temperature, Solvent, Time) check_sm->optimize_cond [ Purity OK ] purify_sm Purify/Dry Starting Materials check_sm->purify_sm [ Impure ] check_stoich Check Reactant Stoichiometry (1:1.1 ratio of β-ketonitrile to hydrazine) optimize_cond->check_stoich [ Conditions Optimized ] run_optimization Run Small-Scale Parallel Reactions optimize_cond->run_optimization [ Suboptimal ] adjust_stoich Adjust Molar Ratios check_stoich->adjust_stoich [ Incorrect ] success Improved Yield check_stoich->success [ Stoichiometry OK ] purify_sm->check_sm run_optimization->optimize_cond adjust_stoich->check_stoich

Caption: A logical workflow for diagnosing and resolving low product yield.

V. References

  • Fandrick, D. R., et al. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17(12), 2964–2967.

  • Elmaati, T. M. A., et al. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(4), 833-841.

  • Reactional condition optimization for [3 + 2] cyclocondensation between 1d and thiosemicarbazide. (n.d.). ResearchGate.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 549-593.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 24(24), 4587.

  • Optimization of the acetal cleavage-cyclocondensation of 1-(p-anisyl)-3,3-diethoxyprop-1-yne (3a) to furnish 3-(p-anisyl)-1H-pyrazole (4a). (n.d.). ResearchGate.

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses.

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.

  • Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. (n.d.). ResearchGate.

  • 4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-5-amine. (n.d.). Vulcanchem.

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega, 2(12), 8934–8944.

  • Process for preparation of aminopyrazole. (2017). Google Patents.

  • Purification of Amino-Pyrazoles. (2022). Reddit.

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

  • This compound. (n.d.). Biosynth.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 1048–1085.

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). International Journal of Molecular Sciences, 24(9), 7834.

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Arkivoc, 2018(4), 1-52.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). Molecules, 27(1), 134.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 27(1), 134.

  • Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. (n.d.). ResearchGate.

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Arkivoc.

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.

  • This compound. (n.d.). Matrix Scientific.

  • This compound. (n.d.). CymitQuimica.

  • This compound. (n.d.). Sigma-Aldrich.

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Arkivoc, 2011(1), 276-318.

References

Technical Support Center: Overcoming Solubility Challenges with 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to address the significant solubility challenges commonly encountered with this and similar heterocyclic compounds. Our approach is grounded in physicochemical principles to provide you with a rational framework for success in your experiments.

Understanding the Molecule: A Proactive Approach to Solubility

This compound is a member of the 3-aminopyrazole class of compounds, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] The structure, containing a basic amine group and a pyrazole ring, alongside a moderately lipophilic tetrahydropyran moiety, presents a classic solubility challenge: poor dissolution in neutral aqueous media.

A structurally similar compound, 4-ethyl-1-methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine, has a predicted aqueous solubility of just 0.12 mg/mL and a calculated logP of 2.1, indicating moderate lipophilicity.[4] The amine group on this analog has a predicted pKa of approximately 5.2.[4] These data strongly suggest that our target compound will exhibit similar properties, namely low intrinsic aqueous solubility and pH-dependent solubility.

PropertyPredicted Value (based on close analog)Implication for Solubility
Aqueous Solubility ~0.12 mg/mLPoorly soluble in neutral water/buffers.
Calculated logP ~2.1Moderately lipophilic; will favor organic solvents.
Predicted pKa ~5.2 (for the amine group)Solubility will significantly increase at pH < 5.2.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should try?

A1: Direct dissolution in neutral aqueous buffers like PBS is highly unlikely to succeed due to the compound's low intrinsic solubility and its chemical nature.[5] The primary and most effective strategy is to leverage the basicity of the 3-amino group. By preparing a stock solution in an acidic buffer (pH < 5.0), you will protonate the amine, forming a more soluble salt.

This phenomenon is a fundamental principle of acid-base chemistry. At a pH below the compound's pKa, the equilibrium shifts towards the protonated, ionized form, which is significantly more soluble in aqueous media.[5]

Q2: I managed to dissolve the compound in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why does this happen and how can I prevent it?

A2: This is a very common issue known as "solvent-shifting precipitation."[5] The compound is highly soluble in an organic solvent like DMSO, but when this stock solution is introduced into an aqueous buffer, the solvent environment abruptly changes from organic to aqueous. This polarity shift causes the compound's solubility to plummet, leading to it "crashing out" of solution.[5]

To prevent this, you must employ a careful dilution strategy:

  • Vigorous Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while the buffer is being vigorously vortexed or stirred. This ensures rapid dispersion and prevents localized areas of high concentration that trigger precipitation.[5][6]

  • Co-solvent in Buffer: If your experiment can tolerate it, including a small percentage (e.g., 1-5%) of an organic co-solvent like ethanol or PEG 400 in your final aqueous buffer can help maintain solubility.[6]

  • Lower Final Concentration: You may be exceeding the kinetic solubility limit of the compound in your final buffer. Try preparing a more dilute working solution.[5]

Q3: What is the best organic solvent to use for making a high-concentration stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions of poorly soluble compounds for biological assays. N,N-dimethylformamide (DMF) is another option.[7] For many pyrazole derivatives, solubility is also good in alcohols like ethanol and methanol, though you may not achieve the same high concentrations as with DMSO.[8]

When preparing for in vivo studies, formulation strategies often involve co-solvents like polyethylene glycol 400 (PEG 400), propylene glycol, or surfactants like Tween® 80 to create stable dosing vehicles.[6]

Q4: Can temperature be used to improve the solubility of this compound?

A4: While modestly increasing the temperature of the solvent can sometimes improve the dissolution rate and solubility, it is generally not a robust primary strategy for this class of compounds in aqueous buffers.[6] Any solubility gains may be lost upon cooling to the experimental temperature (e.g., 37°C or room temperature), leading to precipitation over time. A more reliable and controllable approach is to focus on pH and co-solvent optimization.

Troubleshooting Guides & Experimental Protocols

This section provides systematic, step-by-step protocols to overcome solubility issues. The following decision-making workflow can guide your approach.

G start Start: Compound Precipitation Issue check_stock Is the stock solution (in organic solvent) clear? start->check_stock stock_issue Stock Preparation Issue check_stock->stock_issue No dilution_issue Precipitation occurs upon dilution into aqueous buffer? check_stock->dilution_issue Yes reprepare_stock Action: Re-prepare stock. Ensure compound is fully dissolved. Consider gentle warming or sonication. stock_issue->reprepare_stock check_pH Is the compound basic (contains amine)? dilution_issue->check_pH Yes acidify Action: Prepare stock in acidic solution (e.g., 0.1 N HCl) or use an acidic buffer (pH 3-5). check_pH->acidify Yes check_mixing Was stock added dropwise to VIGOROUSLY stirring buffer? check_pH->check_mixing No/Unsure acidify->check_mixing reprepare_dilution Action: Re-prepare solution with proper mixing technique. check_mixing->reprepare_dilution No check_concentration Is final concentration too high? check_mixing->check_concentration Yes success Success: Clear Solution reprepare_dilution->success lower_concentration Action: Lower the final working concentration. check_concentration->lower_concentration Yes still_precipitates Still Precipitates? check_concentration->still_precipitates No lower_concentration->still_precipitates use_cosolvent Action: Add a co-solvent (e.g., 1-5% Ethanol, PEG400) to the final aqueous buffer. still_precipitates->use_cosolvent Yes still_precipitates->success No use_excipients Advanced: Consider solubility enhancers like cyclodextrins (e.g., HP-β-CD). use_cosolvent->use_excipients use_excipients->success

Caption: Troubleshooting workflow for solubility issues.

Protocol 1: pH-Dependent Solubilization

This protocol is the recommended starting point, leveraging the basic nature of the 3-aminopyrazole moiety.

Objective: To prepare a high-concentration aqueous stock solution by protonating the compound.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 1 N Sodium Hydroxide (NaOH) for pH adjustment

  • pH meter or pH strips

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Initial Suspension: Weigh the desired amount of the compound and add it to a volume of high-purity water to make a slurry. For example, start by targeting a 1 mg/mL concentration.

  • Acidification: While stirring, add 0.1 N HCl dropwise. The solid material should begin to dissolve as the pH drops.

  • Monitor pH: Continuously monitor the pH. The compound is expected to be fully protonated and dissolved at a pH well below its pKa (i.e., pH 3.0 - 4.0).

  • Complete Dissolution: Continue adding acid until the solution is completely clear. If necessary, gentle warming (to 30-40°C) or sonication can be used to expedite dissolution.

  • Final Volume & pH Adjustment: Once dissolved, you can adjust the pH upwards slightly with 1 N NaOH if your final application requires a less acidic stock. However, be cautious: as you approach the pKa, the compound may begin to precipitate. It is often best to keep the stock acidic and account for the pH change upon dilution into your final buffer.

  • Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter appropriate for acidic solutions.

G cluster_0 pH > pKa (e.g., pH 7.4) cluster_1 pH < pKa (e.g., pH 4.0) A Compound (Neutral Form) Low Solubility B Precipitate A->B Insoluble C Compound-H+ (Protonated Form) High Solubility D Clear Solution C->D Soluble

Caption: pH effect on compound solubility.

Protocol 2: Co-solvent Screening for Stock Preparation

If an acidic stock is not suitable for your experiment, creating a concentrated stock in an organic solvent is the next best approach.

Objective: To identify a suitable organic co-solvent and concentration for a stable stock solution.

Materials:

  • This compound

  • Co-solvents: DMSO, Ethanol (EtOH), N,N-Dimethylformamide (DMF), PEG 400

  • Vortex mixer, sonicator

Procedure:

  • Weigh Compound: Weigh out a small, equal amount of the compound into four separate vials (e.g., 1 mg each).

  • Initial Solvent Addition: To each vial, add a small, precise volume of a different co-solvent (e.g., 50 µL). This targets an initial high concentration (e.g., 20 mg/mL).

  • Dissolution Attempts:

    • Vortex each vial vigorously for 1-2 minutes.

    • If not fully dissolved, place the vials in a sonicator bath for 10-15 minutes.

    • If still undissolved, gentle warming (up to 40-50°C) can be attempted.

  • Incremental Addition: If the compound has not dissolved, add another small, precise volume of the respective solvent (e.g., another 50 µL to target 10 mg/mL) and repeat step 3.

  • Determine Maximum Solubility: Continue the incremental addition of solvent until the compound is fully dissolved. The solvent that dissolves the compound at the lowest volume is the most effective. Record the approximate maximum solubility (in mg/mL) for each co-solvent.

  • Stability Check: Store the clear stock solutions at room temperature and 4°C for 24 hours and observe for any signs of precipitation or crystallization.

Protocol 3: Best Practices for Diluting Organic Stocks into Aqueous Buffers

Objective: To prepare a clear, stable working solution for a biological assay from a concentrated organic stock.

Materials:

  • Concentrated stock solution (e.g., 10 mM in DMSO).

  • Aqueous assay buffer (at room temperature or 37°C).

  • Vortex mixer.

Procedure:

  • Pre-warm Buffer: Ensure your aqueous buffer is at the intended experimental temperature. Using cold buffers can decrease the solubility of hydrophobic compounds.[9]

  • Aliquot Buffer: In a clean tube, place the final volume of the aqueous buffer needed. For example, for a 1 mL final volume, use 999 µL of buffer if making a 1:1000 dilution.

  • Vortex Buffer: Place the tube of aqueous buffer on a vortex mixer and set it to a medium-high speed to create a vortex.

  • Dropwise Addition: While the buffer is actively vortexing, slowly add the required volume of the concentrated stock solution (e.g., 1 µL of 10 mM stock) directly into the vortex. Do not add the stock to a static solution.

  • Continued Mixing: Allow the solution to vortex for an additional 15-30 seconds to ensure it is thoroughly mixed.

  • Visual Inspection: Immediately inspect the solution for clarity. A slight initial cloudiness that quickly dissipates is sometimes acceptable, but a persistent haze or visible particulates indicates precipitation. If precipitation occurs, you may need to lower the final concentration or incorporate a co-solvent into your buffer as described in the FAQs.

By systematically applying these principles and protocols, researchers can overcome the inherent solubility challenges of this compound, ensuring reliable and reproducible experimental outcomes.

References

Technical Support Center: Crystallization of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystalline material of this novel pyrazole derivative.

Introduction: Understanding the Molecule

This compound (MW: 167.21 g/mol , Formula: C₈H₁₃N₃O) is a unique molecule that combines a hydrophilic pyrazole-amine core with a bulky and conformationally flexible tetrahydropyran (THP) substituent.[1][2] This distinct structure presents specific challenges and opportunities in developing a robust crystallization protocol. The pyrazole ring system is known for its ability to form various intermolecular interactions, including hydrogen bonding, which can be both beneficial for forming a stable crystal lattice but also a source of issues like polymorphism. The THP ring, with its chair-like conformations, can influence crystal packing and solubility in complex ways.[3]

This guide will walk you through a logical, step-by-step approach to troubleshoot common crystallization issues, from solvent selection to dealing with persistent problems like oiling out and low yield.

Frequently Asked Questions (FAQs)

Q1: Where should I start with solvent selection for the crystallization of this compound?

A1: Given the presence of both polar (amine, pyrazole nitrogens, THP oxygen) and non-polar (aliphatic THP ring) functionalities, a systematic solvent screening is crucial. Start with a range of solvents with varying polarities. For pyrazole derivatives, common choices include alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and water.[1] Due to the amine group, the pH of the solution can significantly impact solubility; acidic conditions may lead to salt formation, which can have drastically different solubility profiles.

Q2: What is "oiling out" and why might it be happening with my compound?

A2: "Oiling out" is the separation of the solute from the solution as a liquid phase rather than a solid crystalline phase. This often occurs when a solution is highly supersaturated or when the temperature of the solution is above the melting point of the solvated compound. The flexible THP ring in your molecule might contribute to a lower melting point or a higher propensity to form a disordered, oil-like phase.

Q3: Can the tautomerism of the pyrazole ring affect crystallization?

A3: Yes, pyrazole derivatives can exist in different tautomeric forms, which can influence their hydrogen bonding patterns and crystal packing.[4][5] For 3-aminopyrazoles, annular tautomerism is a key consideration.[4][5] While controlling tautomerism during crystallization is complex, being aware of this possibility is important, especially if you observe polymorphism (different crystal forms). The predominant tautomer can be influenced by the solvent environment.

Troubleshooting Guides

Problem 1: Compound Fails to Crystallize and Remains in Solution

If your compound remains fully dissolved even after cooling, the solution is likely not sufficiently supersaturated.

Troubleshooting Workflow:

start Compound remains in solution step1 Is the solution clear? start->step1 step2 Concentrate the solution by slowly evaporating the solvent. step1->step2 Yes step3 Add an anti-solvent. step1->step3 No, slightly cloudy step4 Cool the solution to a lower temperature (e.g., in an ice bath or freezer). step2->step4 step3->step4 step5 Scratch the inside of the flask with a glass rod. step4->step5 step6 Add a seed crystal. step5->step6 end Crystals form step6->end

Figure 1. Decision tree for inducing crystallization.

Detailed Steps:

  • Increase Concentration: Carefully evaporate a portion of the solvent to increase the solute concentration. Re-cool the solution slowly.

  • Anti-Solvent Addition: If you have a good solvent, try adding an anti-solvent (a solvent in which your compound is poorly soluble) dropwise at an elevated temperature until slight turbidity is observed. Then, allow the solution to cool slowly. Common anti-solvents for polar compounds include heptane, hexane, or toluene.

  • Lower Temperature: If room temperature cooling is ineffective, try cooling the solution in an ice bath or a refrigerator. Avoid crash cooling, as this can lead to oiling out or the formation of very small crystals.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites.

    • Seeding: If you have a small amount of solid material, add a tiny crystal (a "seed") to the supersaturated solution to initiate crystal growth.

Problem 2: Oiling Out Instead of Crystallization

This is a common issue with molecules that have flexible parts or when the supersaturation is too high.

Troubleshooting Workflow:

start Compound oils out step1 Re-heat the solution to dissolve the oil. start->step1 step2 Add more of the primary solvent to reduce supersaturation. step1->step2 step4 Consider a different solvent system with a lower boiling point. step1->step4 step3 Cool the solution much more slowly. step2->step3 end Crystals form step3->end step5 Try a solvent in which the compound has lower solubility at all temperatures. step4->step5 step5->end

Figure 2. Decision tree for addressing oiling out.

Detailed Steps:

  • Reduce Supersaturation: Re-heat the mixture until the oil redissolves. Add a small amount of additional solvent to decrease the concentration.

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask can help.

  • Change Solvent System: The solubility curve in your current solvent may be too steep. Try a solvent in which the compound is less soluble at higher temperatures. Alternatively, a solvent with a lower boiling point might be beneficial.

  • Seed at a Lower Temperature: If you have seed crystals, add them once the solution has cooled significantly but before oiling out occurs.

Problem 3: Poor Yield of Crystalline Product

A low yield can be due to several factors, from using too much solvent to incomplete crystallization.

Troubleshooting Strategies:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystallization.

  • Solvent Choice: Select a solvent system where the compound has high solubility at high temperatures and very low solubility at low temperatures.

  • Check Mother Liquor: After filtration, try to concentrate the remaining solution (mother liquor) to see if a second crop of crystals can be obtained.

  • pH Adjustment: For an amine-containing compound, the pH of the solution can significantly affect its solubility. Experiment with slight adjustments in pH (if compatible with your compound's stability) to minimize its solubility in the mother liquor.

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or acetone).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature or with gentle heating.

  • Anti-Solvent Addition: Slowly add a pre-filtered "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise with stirring until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystal formation should occur as the solvent environment slowly reaches a point of supersaturation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.

Data Presentation

Table 1: Common Solvents for Pyrazole Crystallization

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Good for polar pyrazoles; may require heating.
Methanol5.165A common choice for many heterocyclic compounds.
Ethanol4.378Often a good starting point for screening.
Isopropanol3.982Similar to ethanol, but less volatile.
Acetone5.156A more polar aprotic solvent.
Ethyl Acetate4.477A less polar option, good for less polar pyrazoles.
Toluene2.4111Can be used as a solvent or anti-solvent.
Heptane/Hexane0.1~69-98Typically used as anti-solvents.

Note: The optimal solvent for this compound must be determined experimentally.

References

stability issues of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine. Here, we address potential stability issues in solution, offering troubleshooting advice and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to the Molecule and Potential Stability Concerns

This compound is a heterocyclic compound featuring a 3-aminopyrazole core linked to a tetrahydropyran (THP) moiety. While the pyrazole ring itself is generally aromatic and metabolically stable, the presence of an amino group and a THP ether-like linkage introduces potential sites for chemical degradation.[1][2] Understanding these liabilities is crucial for accurate experimental design, formulation development, and data interpretation.

The primary stability concerns for this molecule in solution are:

  • Oxidation of the 3-amino group.

  • Acid-catalyzed hydrolysis of the C-N bond within the pyrazole ring under harsh conditions or cleavage at the tetrahydropyran linkage, although the C-C linkage to the pyrazole is generally stable.

  • Photodegradation upon exposure to UV or visible light.

  • pH-dependent degradation , particularly in strongly acidic or basic solutions.

This guide provides a framework for identifying and mitigating these stability issues through a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What could be the cause?

A color change is a common indicator of degradation, most likely due to the oxidation of the 3-aminopyrazole moiety.[3] Aromatic amines are susceptible to air oxidation, which can be accelerated by light, elevated temperatures, or the presence of trace metal ions. This process can lead to the formation of colored oligomeric or polymeric impurities.[3]

Q2: I'm observing a decrease in the compound's concentration over time in my aqueous stock solution. What are the likely degradation pathways?

A decrease in concentration suggests chemical instability. The most probable causes in an aqueous environment are oxidation and pH-dependent hydrolysis. While the pyrazole ring is relatively stable, extreme pH conditions can affect its integrity.[4] More specifically for aminopyrazoles, they can undergo oxidative N-N coupling to form azopyrazoles.[5][6]

Q3: What are the ideal storage conditions for a stock solution of this compound?

To minimize degradation, stock solutions should be stored at -20°C or -80°C in tightly sealed vials. For optimal stability, consider the following:

  • Solvent Choice: Use a dry, aprotic solvent such as DMSO or DMF for long-term storage.[7] If an aqueous buffer is necessary for your experiment, prepare it fresh and use it promptly.

  • Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect against photodegradation.[7]

  • Inert Atmosphere: For maximum protection against oxidation, consider purging the solution and the vial's headspace with an inert gas like argon or nitrogen before sealing.[3][7]

Q4: How does pH affect the stability of this compound?

The stability of pyrazole derivatives can be pH-dependent.[4][8] The amino group can be protonated at acidic pH, which may alter its susceptibility to oxidation. While the pyrazole ring is generally stable, extreme pH values can catalyze ring-opening or other degradative reactions. It is advisable to conduct experiments in buffered solutions within a pH range of 6-8 for enhanced stability, unless the experimental conditions require otherwise.

Troubleshooting Guide: Investigating Compound Instability

If you suspect your compound is degrading, a systematic approach is necessary to identify the cause and establish a reliable experimental protocol. A forced degradation study is a powerful tool to purposefully degrade the compound under various stress conditions to understand its liabilities.[9][10][11][12]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for investigating the stability of this compound.

G cluster_0 Initial Observation cluster_1 Forced Degradation Study cluster_2 Analysis cluster_3 Interpretation & Action cluster_4 Mitigation start Suspected Compound Instability (e.g., color change, loss of activity) stress Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analyze Analyze Samples by HPLC-UV/MS (Quantify parent compound and detect degradants) stress->analyze degradation_check Degradation Observed? analyze->degradation_check identify Identify Degradation Pathway(s) degradation_check->identify  Yes no_degradation No Significant Degradation (Compound is stable under tested conditions) degradation_check->no_degradation  No mitigate Implement Mitigation Strategies: - Adjust pH - Use antioxidants - Protect from light - Optimize solvent/storage identify->mitigate validate Validate New Protocol mitigate->validate G cluster_oxidation Oxidative Degradation cluster_hydrolysis Acid-Catalyzed Hydrolysis Parent This compound AzoDimer Azo Dimer Formation Parent->AzoDimer [O], light, metal ions RingOpened Ring-Opened Products Parent->RingOpened Strong Oxidants THPOpening THP Ring Opening to 5-hydroxypentanal derivative Parent->THPOpening H+, H2O

References

Technical Support Center: Refining Purification Methods for 5-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the purification of this and structurally related aminopyrazole derivatives.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a pyrazole ring, a primary amine, and a tetrahydropyran substituent. This unique combination of functional groups presents specific purification challenges. The basicity of the aminopyrazole moiety can lead to interactions with acidic stationary phases in chromatography, while the polarity imparted by the amine and the ether linkage in the tetrahydropyran ring influences its solubility in various solvents. A thorough understanding of these properties is critical for developing an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing this compound?

A1: Selecting an appropriate solvent system is the cornerstone of successful recrystallization. For a molecule with the polarity of this compound, a good starting point is to explore polar protic solvents and mixed solvent systems.

  • Single Solvents: Ethanol, methanol, and isopropanol are often effective for polar pyrazole derivatives.[1] Acetone and ethyl acetate are also viable options to screen.[1]

  • Mixed Solvent Systems: A powerful technique involves dissolving the compound in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol) where it is highly soluble, and then titrating with a hot "anti-solvent" (e.g., water, hexane) in which it is poorly soluble until the solution becomes turbid.[1] Slow cooling of this saturated solution promotes the formation of pure crystals. Common combinations to try include ethanol/water, methanol/water, and ethyl acetate/hexane.[1][2]

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[1] This is a common issue with compounds that have relatively low melting points or when the solution is supersaturated at a high temperature. Here are several strategies to prevent this:

  • Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation level, thereby lowering the temperature at which precipitation begins.[1]

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. An insulated container or a dewar can facilitate gradual cooling, providing sufficient time for crystal nucleation and growth.[1]

  • Modify the Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be advantageous.[1]

  • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization by providing a template for crystal growth.[1]

Q3: I'm observing a low yield after recrystallization. How can I improve my recovery?

A3: Low yields in recrystallization can stem from several factors.[1] To enhance your recovery of this compound, consider the following optimizations:

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to completely dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.[1]

  • Thorough Cooling: Once the solution has cooled to room temperature, placing it in an ice bath for at least 20-30 minutes can maximize the precipitation of your compound.[1]

  • Solvent Choice: The temperature coefficient of solubility is a key factor. An ideal recrystallization solvent will exhibit high solubility at elevated temperatures and low solubility at cooler temperatures.

Q4: My purified compound has a persistent color. What is the likely cause and how can I remove it?

A4: Colored impurities in pyrazole syntheses can arise from side reactions involving the hydrazine starting material.[3] These impurities are often highly conjugated and can persist in small quantities even after initial purification.

  • Activated Charcoal: A common method for removing colored impurities is to add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored molecules. However, use it judiciously, as it can also adsorb your desired product, potentially reducing the yield.

  • Column Chromatography: If recrystallization fails to remove the color, column chromatography is a more effective alternative.

Troubleshooting Guide for Column Chromatography

Column chromatography can be a powerful tool for purifying this compound, but the basic nature of the amine can lead to challenges when using standard silica gel.

Issue 1: Significant Tailing of the Product Peak and Poor Separation

  • Cause: The basic amine group on the pyrazole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction can lead to peak tailing, reduced resolution, and in some cases, irreversible adsorption of the compound to the stationary phase.[4]

  • Solutions:

    • Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine (Et3N) or ammonia in methanol to the mobile phase. This deactivates the acidic sites on the silica, minimizing unwanted interactions.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. For reversed-phase chromatography, an amide column may provide better separation and peak shape than a standard C8 or C18 column.[5]

Issue 2: Difficulty Eluting the Compound from the Column

  • Cause: The polarity of the compound, combined with potential interactions with the stationary phase, may require a highly polar mobile phase for elution.

  • Solutions:

    • Increase Eluent Polarity: If using a normal-phase system (e.g., ethyl acetate/hexane), gradually increase the proportion of the more polar solvent. If the compound still fails to elute, consider switching to a more polar system, such as dichloromethane/methanol.

    • Employ a Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound. This can improve separation and yield a more concentrated product fraction.

Issue 3: Co-elution with Impurities of Similar Polarity

  • Cause: The crude product may contain byproducts with polarity very similar to this compound, making separation challenging. Common byproducts in pyrazole synthesis can include regioisomers.[3]

  • Solutions:

    • Optimize the Solvent System: Systematically screen different solvent systems. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate/hexane to dichloromethane/acetone) can alter the selectivity and improve separation.

    • Consider an Alternative Chromatographic Technique: If flash chromatography is insufficient, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, may offer the necessary resolution for separating closely related impurities.[6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the compound just completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Subsequently, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Equilibration: Equilibrate the column by running several column volumes of the mobile phase (containing 0.5-1% triethylamine) through the packed silica gel.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried material onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Summary

Purification MethodKey ParametersAdvantagesDisadvantages
Recrystallization Solvent selection, cooling rateHigh purity for crystalline solids, scalablePotential for low yield, "oiling out" can occur
Column Chromatography Stationary phase, eluent systemHigh resolution, applicable to non-crystalline materialsCan be time-consuming, potential for product loss on the column

Visualizing the Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_methods Purification Methods cluster_end Final State Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Primary Choice Column Column Chromatography Crude->Column If Recrystallization Fails or for Oily Products Pure Pure Product Recrystallization->Pure Column->Pure TroubleshootingFlow cluster_recryst Recrystallization Issues cluster_chrom Chromatography Issues Start Purification Issue Identified Method Recrystallization or Chromatography? Start->Method OilingOut Oiling Out? Method->OilingOut Recrystallization Tailing Peak Tailing? Method->Tailing Chromatography LowYield_R Low Yield? OilingOut->LowYield_R No Solution_Oiling Adjust Solvent/ Cooling Rate OilingOut->Solution_Oiling Yes Solution_Yield_R Minimize Hot Solvent/ Thorough Cooling LowYield_R->Solution_Yield_R Yes NoElution No Elution? Tailing->NoElution No Solution_Tailing Deactivate Silica/ Change Stationary Phase Tailing->Solution_Tailing Yes Solution_Elution Increase Eluent Polarity NoElution->Solution_Elution Yes

References

Technical Support Center: Addressing Poor Reproducibility in Assays with 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving reproducibility issues encountered in assays involving the small molecule 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine. By addressing the fundamental chemical properties of the compound and common assay pitfalls, this document aims to establish robust and reliable experimental outcomes.

Section 1: Understanding the Molecule

This compound is a heterocyclic compound featuring a pyrazole-amine core linked to a tetrahydropyran (THP) ring. While specific biological targets may vary depending on the research context, the structural motifs of this molecule present several key considerations for assay development. The pyrazole ring can participate in hydrogen bonding and potential metal chelation, while the THP group influences solubility. The primary amine offers a site for potential reactivity. Understanding these features is the first step in diagnosing and preventing reproducibility issues.

Chemical Properties at a Glance
PropertyValue/InformationSource
CAS Number 1000896-69-4[1]
Molecular Formula C₈H₁₃N₃O[2]
Molecular Weight 167.21 g/mol [1]
Appearance Solid[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: My IC50/EC50 values for this compound are inconsistent between experiments. What are the likely causes?

Inconsistent potency values are a common indicator of underlying experimental variability. The root causes often fall into three categories:

  • Compound Integrity and Handling: Degradation of the compound stock, inaccurate concentrations due to solvent evaporation, or lot-to-lot variability in purity can significantly impact results.[3][4][5][6][7][8][9] It is crucial to ensure the compound's purity and stability.[10][11][12][13][14]

  • Assay Conditions: Minor fluctuations in incubation times, temperature, reagent concentrations, or even the passage number of cells can lead to significant shifts in dose-response curves.[15]

  • Compound Behavior in Assay Media: The compound may precipitate out of solution at higher concentrations, especially when a DMSO stock is diluted into an aqueous assay buffer.[16][17][18][19] This reduces the effective concentration and leads to artificially high IC50/EC50 values.

Q2: I am observing high background signals in my fluorescence-based assay. Could the compound be the cause?

Yes, this is possible. High background can stem from several sources, including the compound itself.[20][21][22][23] Consider these possibilities:

  • Autofluorescence: The compound may possess intrinsic fluorescent properties that overlap with the excitation and emission spectra of your assay's fluorophore.

  • Light Scatter: Compound precipitation or aggregation can cause light scattering, leading to artificially high fluorescence readings.

  • Contaminated Reagents: Impurities in reagents can also contribute to high background fluorescence.[20]

Q3: What is the best way to prepare and store stock solutions of this compound?

Proper stock solution management is critical for reproducibility.[24][25][26]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for compounds of this type.

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO to minimize the final DMSO concentration in your assay.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[24] Compound degradation can occur more rapidly at room temperature in DMSO.[3]

  • Solubility Check: Always visually inspect the stock solution after thawing to ensure the compound is fully dissolved. If necessary, gentle warming or sonication can be used.

Q4: How does the final DMSO concentration in the assay affect my results?

The final concentration of DMSO in your assay can have significant effects.[27][28][29][30][31] High concentrations of DMSO can:

  • Induce Cytotoxicity: Many cell lines are sensitive to DMSO concentrations above 0.5-1%.[31] This can lead to decreased cell viability and confound assay results.

  • Alter Enzyme Activity: DMSO can directly impact the activity of enzymes in biochemical assays.

  • Affect Compound Solubility: While used as a solvent, high concentrations of DMSO in the final assay medium can sometimes contribute to compound precipitation upon dilution.[16]

It is best practice to keep the final DMSO concentration as low as possible, typically below 0.5%, and to include a vehicle control (media with the same final DMSO concentration) in all experiments.[19]

Section 3: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues.

Issue 1: Poor Reproducibility of Dose-Response Curves
Potential Cause Diagnostic Check Recommended Solution
Compound Purity and Integrity Verify the purity of the compound lot using techniques like HPLC or qNMR.[13]Purchase compounds from reputable suppliers with a detailed Certificate of Analysis. If purity is questionable, purify the compound.
Inaccurate Stock Concentration Re-measure the concentration of the stock solution.Prepare fresh stock solutions and store them in small, single-use aliquots to prevent evaporation and degradation.[24]
Compound Precipitation Perform a solubility test by preparing serial dilutions of the compound in the assay buffer and visually inspecting for precipitates.[17]Lower the highest concentration tested. If precipitation persists, consider using a different formulation or adding a solubilizing agent (ensure the agent itself does not interfere with the assay).
Lot-to-Lot Variability Test new lots of the compound side-by-side with the previous lot to confirm consistent activity.[9]If significant differences are observed, it may be necessary to re-optimize assay conditions or normalize data to a reference standard.
Inconsistent Cell Culture Conditions Review cell culture protocols for consistency in cell passage number, seeding density, and media composition.[32][33][34]Maintain a consistent cell culture workflow and use cells within a defined passage number range for all experiments.
Issue 2: High Signal Variability Between Replicate Wells
Potential Cause Diagnostic Check Recommended Solution
Pipetting Inaccuracy Review pipetting techniques and ensure regular pipette calibration.Use calibrated multichannel pipettes for adding reagents. Pipette carefully to avoid bubbles.[35]
Uneven Cell Seeding Visually inspect the cell monolayer for uniformity.Ensure a single-cell suspension before plating and use a consistent seeding technique.
Edge Effects Compare the results from the outer wells of the microplate to the inner wells.Avoid using the outer wells for experimental samples. Instead, fill them with a blank medium or buffer.
Compound Precipitation Check for visible precipitates in the wells, especially at higher concentrations.Perform a solubility test as described above.[17]
Issue 3: Assay Signal Drift or Instability
Potential Cause Diagnostic Check Recommended Solution
Reagent Degradation Check the expiration dates of all reagents.Use fresh reagents and store them according to the manufacturer's instructions.
Instrument Fluctuation Perform regular calibration and performance checks on plate readers and incubators.Ensure instruments are properly maintained and warmed up before use.
Evaporation Observe the liquid volume in the wells over the course of the experiment.Use plate sealers to minimize evaporation, especially for long incubation periods. Ensure proper humidification in the incubator.[17]

Section 4: Experimental Protocols & Workflows

Protocol: Assessing Compound Solubility in Assay Buffer

This protocol helps determine the maximum soluble concentration of this compound under your specific experimental conditions.

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a 50 mM stock solution. Ensure complete dissolution.

  • Serial Dilution: Prepare a series of dilutions of the stock solution in your final assay buffer. It is important to mimic the final DMSO concentration of your assay.

  • Incubation: Incubate the dilutions at the same temperature and for the same duration as your planned experiment (e.g., 37°C for 24 hours).

  • Visual Inspection: After incubation, carefully inspect each dilution for any signs of precipitation or turbidity.

  • Determine Maximum Solubility: The highest concentration that remains clear is the maximum soluble concentration for your assay.

Diagram: Troubleshooting Workflow for Poor Reproducibility

G cluster_reagents Reagent & Compound Checks cluster_protocol Protocol Review start Poor Reproducibility Observed reagents Step 1: Verify Reagents & Compound start->reagents protocol Step 2: Review Protocol Adherence reagents->protocol Reagents OK purity Purity & Lot Validation reagents->purity storage Storage Conditions (-20°C / -80°C) reagents->storage solubility Solubility in Assay Buffer reagents->solubility instrumentation Step 3: Check Instrumentation protocol->instrumentation Protocol OK pipetting Pipetting Technique protocol->pipetting timing Incubation Times & Temps protocol->timing cells Cell Passage & Density protocol->cells data_analysis Step 4: Re-evaluate Data Analysis instrumentation->data_analysis Instruments OK end_node Reproducibility Improved data_analysis->end_node Analysis OK

Caption: A systematic workflow for troubleshooting reproducibility issues.

Section 5: Mitigating Assay Artifacts

Assay artifacts can lead to false positives or negatives, contributing to poor reproducibility.[36][37]

Identifying Potential Artifacts
  • Run Counter-Screens: If you suspect the compound is interfering with the detection method (e.g., autofluorescence), run a counter-screen without the primary biological target.

  • Orthogonal Assays: Validate hits using a different assay format that relies on an alternative detection principle.

  • Time-Course Experiments: Observe the effect of the compound over different incubation times. A rapid, non-saturating response may indicate an artifact.

Diagram: Decision Tree for Assay Artifacts

G start Activity Observed in Primary Screen counterscreen Run Counter-Screen (e.g., no enzyme) start->counterscreen orthogonal Perform Orthogonal Assay counterscreen->orthogonal No artifact Likely Artifact (Activity in Counter-Screen) counterscreen->artifact Yes confirmed Activity Confirmed orthogonal->confirmed Yes not_confirmed Activity Not Confirmed (Potential False Positive) orthogonal->not_confirmed No no_artifact No Artifact Detected (Proceed with Validation)

References

minimizing toxicity of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Off-Target Toxicity of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine (PF-06463922 / Lorlatinib) in Cell Culture

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for research purposes only. All experimental procedures should be conducted in accordance with institutional safety guidelines.

Compound Profile: PF-06463922 (Lorlatinib)

This compound, more commonly known as PF-06463922 or Lorlatinib, is a potent, ATP-competitive, third-generation small molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] It is highly effective against a wide range of resistance mutations that can develop during treatment with earlier-generation inhibitors.[1][3] Its primary mechanism of action involves blocking the autophosphorylation of ALK/ROS1, which in turn inhibits downstream signaling pathways (e.g., SHP2, Erk1/2, AKT) responsible for cell proliferation and survival.[1][2] This targeted inhibition is designed to induce apoptosis (programmed cell death) in cancer cells dependent on these pathways.[1]

While highly potent and selective, achieving a therapeutic window in vitro—where on-target cancer cells are killed without inducing excessive toxicity in model systems or off-target cells—can be challenging. This guide provides a structured approach to troubleshoot and minimize unintended cytotoxicity during your experiments.

Frequently Asked Questions (FAQs)

Q1: My test compound, PF-06463922, is showing high cytotoxicity in my non-target/control cell lines. What is the first step?

A1: The first step is to confirm that the observed cytotoxicity is a true biological effect and not an experimental artifact.[4] Systematically verify the following:

  • Concentration Calculations: Double-check all dilution calculations from your stock solution. An error here is a common source of unexpectedly high toxicity.

  • Solvent Toxicity: PF-06463922 is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is non-toxic to your specific cell line, typically below 0.5%, and ideally below 0.1%.[5][6][7] Always run a vehicle control (medium with the same final DMSO concentration as your highest drug concentration) to assess the solvent's contribution to cell death.[6]

  • Compound Solubility: Visually inspect the culture medium after adding the compound. Precipitation or aggregation can lead to inconsistent dosing and may introduce physical stressors to the cells.[4][5] If you observe precipitation, refer to the solubility enhancement protocol below.

Q2: How do I distinguish between on-target apoptosis in my cancer line and off-target cytotoxicity?

A2: This is a critical question. PF-06463922 is designed to be cytotoxic to ALK/ROS1-driven cancer cells by inducing apoptosis.[1] To differentiate this from unintended toxicity, you should:

  • Use Proper Controls: Test the compound in parallel on a panel of cell lines: your target-positive line (e.g., HCC78, expressing SLC34A2-ROS1), a target-negative line from a similar tissue origin, and any other control lines.[1] Significant toxicity in target-negative lines at similar concentrations suggests off-target effects.

  • Characterize the Death Mechanism: Use specific assays to determine how the cells are dying. On-target effects of PF-06463922 should lead to an increase in apoptotic markers like cleaved caspase-3.[1] You can measure this using a Caspase-Glo® 3/7 assay.[8][9][10] If you observe markers of necrosis (e.g., high LDH release without caspase activation) or other stress responses like excessive reactive oxygen species (ROS) production, this may point to off-target toxicity.

Q3: Could components in my cell culture medium be influencing the compound's apparent toxicity?

A3: Yes, absolutely. The most significant factor is serum. Serum contains proteins, like albumin, that can bind to small molecules.[11] High protein binding reduces the free concentration of the compound available to interact with the cells, which can decrease both potency and toxicity.[11] If you observe variable results between experiments, inconsistency in the serum lot or concentration could be a factor. Consider testing your compound in low-serum or serum-free conditions (for short-term assays) to understand its intrinsic activity, but be aware this may increase its apparent potency and toxicity.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter and provides a logical workflow for diagnosis and resolution.

Problem 1: High Cytotoxicity at Expected Therapeutic Concentrations

Your goal is to inhibit ALK/ROS1 signaling, but you observe widespread cell death even at low nanomolar concentrations where you expect specific, on-target effects.

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Potential Cause Explanation Recommended Action & Rationale
Exposure Time is Too Long For potent kinase inhibitors, the maximal effect can be achieved in a shorter time frame. Prolonged exposure increases the likelihood of off-target effects accumulating, leading to general cytotoxicity.[12][13]Action: Conduct a time-course experiment. Treat cells for shorter durations (e.g., 6, 12, 24, 48 hours) and assess viability. Rationale: This helps identify the minimum time required for the desired on-target effect (e.g., inhibition of ROS1 phosphorylation) while minimizing off-target toxicity.[12]
Concentration is Too High Even highly selective inhibitors can engage off-target kinases at higher concentrations, leading to toxicity.[14][15]Action: Perform a detailed dose-response curve starting from a very low concentration (e.g., 0.1 nM) up to a high concentration (e.g., 10 µM).[4][6] Rationale: This will precisely define the IC50 (inhibitory concentration) for your cell line and reveal the therapeutic window between the desired effect and off-target killing.
Off-Target Mechanism: Oxidative Stress Many kinase inhibitors can induce the production of Reactive Oxygen Species (ROS), leading to cellular damage and death, particularly in cells with a compromised antioxidant system.[16]Action: Measure intracellular ROS levels using a DCFDA/H2DCFDA assay.[17][18][19] If ROS levels are elevated, try co-treating with an antioxidant like N-acetylcysteine (NAC). Rationale: If NAC rescues the cells from toxicity, it strongly suggests that oxidative stress is a primary off-target mechanism.[20]
Problem 2: Inconsistent or Irreproducible Results Between Experiments

You observe significant variability in IC50 values or the degree of toxicity from one experiment to the next.

Potential Cause Explanation Recommended Action & Rationale
Cell Health & Passage Number Cells that are over-confluent, stressed, or at a high passage number can have altered metabolism and sensitivity to drugs, leading to inconsistent results.[5]Action: Standardize your cell culture practice. Use cells within a defined low passage number range and ensure they are in the logarithmic growth phase at the time of treatment.[5]
Reagent Instability The compound may be unstable in the culture medium over the course of a long experiment, or repeated freeze-thaw cycles of the stock solution could cause degradation.[4]Action: Prepare fresh dilutions of PF-06463922 from a master stock for each experiment. Aliquot master stocks to avoid repeated freeze-thaw cycles.[6]
Variable Serum Protein Binding Different lots of fetal bovine serum (FBS) can have varying protein compositions, altering the free fraction of the compound and thus its effective concentration.[11]Action: For critical experiments, use the same lot of FBS. Alternatively, perform a control experiment with varying serum concentrations (e.g., 5%, 10%, 20%) to quantify the impact of serum on your compound's activity.[11]

Key Experimental Protocols

Protocol 1: Dose-Response and IC50 Determination

This protocol establishes the concentration-dependent effect of PF-06463922 on cell viability.

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[21]

  • Compound Preparation: Prepare a 10 mM stock solution of PF-06463922 in 100% DMSO.[2] Create serial dilutions in complete culture medium to achieve 2x the final desired concentrations.

  • Treatment: Remove the old medium and add 100 µL of the 2x compound dilutions to the appropriate wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest final DMSO concentration).[6]

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).[22]

  • Viability Assay: Measure cell viability using an appropriate method, such as an MTT or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Analysis: Normalize the results to the vehicle control wells. Plot the percent viability against the log of the compound concentration and use a non-linear regression (four-parameter logistic curve) to calculate the IC50 value.

Protocol 2: Apoptosis Detection (Caspase-Glo® 3/7 Assay)

This protocol quantifies the activation of effector caspases 3 and 7, a hallmark of apoptosis.[8][10]

  • Experiment Setup: Seed and treat cells in a white-walled 96-well plate as described in the dose-response protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.[9]

  • Assay Execution: Remove the plate from the incubator and let it cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9]

  • Incubation: Mix the contents on a plate shaker at low speed for 30-60 seconds and then incubate at room temperature for 1-2 hours, protected from light.[10]

  • Measurement: Read the luminescence using a plate reader. Luminescence is directly proportional to the amount of caspase activity.[9]

Caption: On-target mechanism of PF-06463922 leading to apoptosis.

Protocol 3: Intracellular ROS Detection (DCFDA Assay)

This protocol measures oxidative stress by detecting ROS levels within cells.[17][18]

  • Cell Seeding: Seed cells in a dark, clear-bottomed 96-well plate and culture overnight.[17]

  • Probe Loading: Prepare a 20 µM working solution of H2DCFDA in 1x assay buffer.[17] Remove the culture medium from the cells, wash once with PBS, and add the H2DCFDA working solution. Incubate for 30-45 minutes at 37°C in the dark.[17][18]

  • Treatment: Remove the H2DCFDA solution and add your test compound (PF-06463922) diluted in medium. Include a positive control (e.g., Pyocyanin or H₂O₂) and a negative control.[17][23]

  • Incubation: Incubate for the desired treatment period (e.g., 1 to 24 hours).[23]

  • Measurement: Read the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[18] An increase in fluorescence indicates an increase in intracellular ROS.

References

Technical Support Center: Enhancing the Oral Bioavailability of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine (developmental code: Cmpd-X). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the preclinical evaluation of this novel pyrazole derivative. Given that Cmpd-X is a new chemical entity, this guide synthesizes established principles of drug delivery and bioavailability enhancement that are applicable to its structural class.

The core structure of Cmpd-X, featuring a pyrazole ring, a basic amine, and a tetrahydropyran moiety, suggests that its oral bioavailability may be limited by factors such as aqueous solubility and/or membrane permeability. This guide provides a logical, step-by-step approach to identifying and overcoming these potential hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of Cmpd-X that could impact its oral bioavailability?

A1: The bioavailability of Cmpd-X is likely influenced by the interplay of its key structural features. The pyrazole ring system can participate in hydrogen bonding and may have aromatic character, influencing both solubility and interactions with metabolic enzymes. The amine group is basic and will be protonated at physiological pH, which can increase aqueous solubility but may limit passive diffusion across the intestinal epithelium. The tetrahydropyran group adds polarity and may also affect solubility and interactions with transporters. A comprehensive understanding of properties like pKa, LogP, and crystalline structure is crucial for predicting and addressing potential bioavailability challenges.[1][2][3]

Q2: What initial in vitro assays are recommended to assess the bioavailability risks for Cmpd-X?

A2: A tiered approach is recommended. Start with fundamental physicochemical characterization, including kinetic and thermodynamic solubility studies at different pH values (e.g., pH 2.0, 6.8, and 7.4) to simulate the gastrointestinal tract. Following this, in vitro permeability should be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell monolayer assay to investigate both passive and active transport mechanisms.[4][5][6]

Q3: What are the main formulation strategies to consider if Cmpd-X is found to be poorly soluble?

A3: For poorly soluble compounds, several formulation strategies can be employed.[7][8][9][10] Key approaches include:

  • Salt Formation: Given the presence of a basic amine, forming a salt with a pharmaceutically acceptable acid is a primary and often effective method to improve solubility and dissolution rate.[11][12][13]

  • Amorphous Solid Dispersions (ASDs): Dispersing Cmpd-X at a molecular level within a polymer matrix can prevent crystallization and maintain a higher energy amorphous state, thereby enhancing aqueous solubility and dissolution.[14][15][16][17][18]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating Cmpd-X in lipids, surfactants, and co-solvents can improve solubility and may enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.[19][20][21][22]

Q4: How can I determine if Cmpd-X is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A4: The Caco-2 permeability assay is the gold standard for this assessment. A bidirectional assay is performed, measuring the apparent permeability coefficient (Papp) from the apical (A) to basolateral (B) side and from B to A. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[4][23] To confirm the involvement of specific transporters, the assay can be repeated in the presence of known inhibitors, such as verapamil for P-gp.[4]

Troubleshooting Guides

This section provides structured guidance for specific experimental issues you may encounter.

Guide 1: Low Apparent Permeability (Papp) in the PAMPA Assay

A low Papp value in the PAMPA assay suggests poor passive diffusion. This is often linked to the physicochemical properties of the compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low PAMPA permeability.

Detailed Steps & Explanations:

  • Review Physicochemical Properties: A LogP between 1 and 3 is generally considered favorable for a balance between aqueous solubility and membrane permeability.[2] If the LogP of Cmpd-X is too low, it may not partition effectively into the lipid membrane.

  • Assess Solubility in Donor Compartment: The driving force for passive diffusion is the concentration of the dissolved compound. If Cmpd-X precipitates in the aqueous donor buffer, the effective concentration is reduced.

    • Action: Carefully increase the percentage of a co-solvent like DMSO in the donor solution, ensuring it does not compromise the integrity of the artificial membrane.[24]

  • Verify Compound Stability: Degraded compound will not permeate. Confirm the stability of Cmpd-X in the assay buffer under the experimental conditions.

Guide 2: High In Vitro Permeability but Low Oral Bioavailability in Animal Models

This scenario often points to issues beyond simple absorption, such as first-pass metabolism or in vivo solubility limitations.

Troubleshooting Workflow:

Caption: Troubleshooting for high in vitro permeability but low in vivo bioavailability.

Detailed Steps & Explanations:

  • First-Pass Metabolism: After absorption, Cmpd-X passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.[19]

    • Action: Use liver microsomes or S9 fractions to determine the intrinsic clearance of Cmpd-X. High clearance suggests that first-pass metabolism is a likely cause of low bioavailability.

  • In Vivo Precipitation: The supersaturated state achieved by some formulations (like ASDs) in vitro may not be maintained in the complex environment of the GI tract, leading to precipitation and reduced absorption.

    • Action: Develop formulations that are more robust to in vivo conditions. Lipid-based formulations can help keep the drug in a solubilized state.[21]

Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

This protocol is designed to assess both passive permeability and active transport of Cmpd-X.

Materials:

  • Caco-2 cells (passage 40-60)

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Lucifer yellow for monolayer integrity testing

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), Talinolol (P-gp substrate)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at a density of ~60,000 cells/cm². Culture for 18-22 days to allow for differentiation into a polarized monolayer.[23]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). TEER values should be >300 Ω·cm².[4] Also, perform a Lucifer yellow leak test; rejection should be >98%.

  • Transport Experiment:

    • Wash the monolayers with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.

    • Apical to Basolateral (A→B): Add Cmpd-X (typically 1-10 µM) in transport buffer to the apical (donor) side. Add fresh transport buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B→A): Add Cmpd-X in transport buffer to the basolateral (donor) side. Add fresh transport buffer to the apical (receiver) side.

  • Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment. Replace the volume with fresh, pre-warmed buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.

  • Analysis: Quantify the concentration of Cmpd-X in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial donor concentration.

    • Calculate the efflux ratio: ER = Papp(B→A) / Papp(A→B)

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Predicted Absorption
< 1Low
1 - 10Moderate
> 10High
Efflux Ratio (ER)Interpretation
< 2No significant efflux
> 2Potential substrate for efflux transporters

References

Validation & Comparative

confirming the structure of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Definitive Structural Elucidation of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

For drug development professionals and medicinal chemists, the pyrazole scaffold is a cornerstone of modern therapeutic design.[1] The compound this compound, with its distinct combination of a hydrogen-bond donating/accepting pyrazole core and a conformationally rigid tetrahydropyran (THP) moiety, represents a significant building block.[2][3] However, its synthesis can potentially yield isomers, such as the tetrahydropyran group at the C3 position or different pyrazole tautomers.[4] An unconfirmed structure can invalidate structure-activity relationship (SAR) studies and lead to costly downstream failures.

This guide provides a comparative analysis of the essential analytical techniques required to unambiguously confirm the molecular structure of this compound. We will move beyond simply listing protocols to explain the causal logic behind the experimental choices, creating a self-validating workflow that ensures the highest degree of scientific integrity.

The Analytical Imperative: An Orthogonal Approach

No single experiment can definitively prove a structure in its entirety. A robust confirmation relies on an orthogonal approach, where multiple, independent techniques provide complementary pieces of evidence. When data from NMR, mass spectrometry, and crystallography converge, the confidence in the structural assignment becomes irrefutable.

Caption: A workflow illustrating the synergistic use of analytical techniques for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[5] A combination of 1D and 2D experiments allows us to build a complete picture of the carbon-hydrogen framework.

Expertise & Experience: The primary challenge is to prove the connection between the THP ring and the C5 position of the pyrazole, not the C3 position. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate arbiter for this, as it reveals long-range (2-3 bond) correlations between protons and carbons.[6]

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent, such as DMSO-d₆, which is excellent for observing exchangeable N-H protons.[5]

  • 1D ¹H NMR: Acquire a standard proton spectrum to identify all unique proton environments, their integrations (relative number of protons), and splitting patterns (J-coupling).

  • 1D ¹³C NMR: Acquire a carbon spectrum to identify all unique carbon environments.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to, providing a definitive assignment of C-H pairs.[6]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum optimized for 2-3 bond couplings (typically 8-10 Hz).[6] This is the key experiment for connecting the molecular fragments.

Data Presentation: Expected NMR Assignments (in DMSO-d₆)
Position Atom Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Key HMBC Correlations (from Proton)
PyrazoleNH (ring)~11.5 (broad s)-C3, C5
PyrazoleC4-H ~5.4 (s)~92C3, C5
PyrazoleNH₂ ~4.8 (broad s)-C3
THPC4-H ~2.8 (m)~38C5 (Pyrazole) , C3/C5 (THP)
THPC2/C6-H (eq)~3.9 (m)~66C4 (THP)
THPC2/C6-H (ax)~3.4 (m)~66C4 (THP)
THPC3/C5-H (eq)~1.8 (m)~32C4 (THP)
THPC3/C5-H (ax)~1.6 (m)~32C4 (THP)
PyrazoleC3 -NH₂-~158-
PyrazoleC5 -THP-~145-

Note: Chemical shifts are illustrative and can vary based on experimental conditions.

The critical observation is the correlation between the methine proton on the THP ring (~2.8 ppm) and the C5 carbon of the pyrazole ring (~145 ppm). This single cross-peak definitively establishes the desired connectivity.

HMBC_Connectivity pyrazole C5 C4-H N-H N C3-NH2 thp C4-H C3/C5-H C2/C6-H O thp:c4h->pyrazole:c5  Key 2J(C,H) Correlation

Caption: The key HMBC correlation proving the link between the THP C4-H and the pyrazole C5.

High-Resolution Mass Spectrometry (HRMS): The Elemental Gatekeeper

Mass spectrometry provides the molecular weight of a compound, serving as a primary check of its identity.[7] By using a high-resolution instrument (e.g., TOF or Orbitrap), we can determine the elemental composition with high accuracy, which is crucial for distinguishing between potential isomers.

Expertise & Experience: While standard mass spectrometry confirms the molecular weight (167.21 g/mol ), HRMS provides an exact mass to within a few parts per million (ppm).[2][8] This level of precision is essential for validating the molecular formula, C₈H₁₃N₃O, and ruling out other elemental compositions that might have the same nominal mass.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecule, [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer calibrated for high accuracy.

  • Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical calculated mass.

Data Presentation: Expected HRMS Results
Parameter Value
Molecular FormulaC₈H₁₃N₃O
Theoretical Monoisotopic Mass (M)167.10586
Theoretical [M+H]⁺168.11369
Acceptable Measured [M+H]⁺ Range (± 5 ppm)168.11285 - 168.11453

Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure

When a compound can be crystallized, single-crystal X-ray diffraction provides the definitive, three-dimensional structure in the solid state.[9] It is the gold standard, resolving any ambiguity about connectivity, conformation, and tautomeric form.[1]

Expertise & Experience: The primary challenge is often growing diffraction-quality single crystals. This can be a process of trial and error, screening various solvents and crystallization techniques (slow evaporation, vapor diffusion, etc.). However, the payoff is an unequivocal structural proof.

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound from a suitable solvent.

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on the goniometer of a diffractometer.[10]

  • Data Collection: Cool the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion and collect diffraction data by rotating the crystal in an X-ray beam.[10]

  • Structure Solution & Refinement: Process the diffraction data to solve the phase problem and refine the atomic positions, yielding a complete 3D model of the molecule.[9]

The resulting crystallographic information file (CIF) provides precise bond lengths, angles, and the exact arrangement of atoms, leaving no doubt as to the structure.

Conclusion

The structural confirmation of this compound is not a mere formality but a critical step in the validation of a chemical asset. A comprehensive NMR analysis, anchored by the decisive HMBC experiment, establishes the atomic connectivity. High-resolution mass spectrometry rigorously confirms the elemental formula. Finally, where possible, single-crystal X-ray crystallography provides the ultimate, unambiguous 3D structure. By integrating these orthogonal techniques, researchers can build an unshakeable foundation of data, ensuring the integrity and reproducibility of their scientific endeavors.

References

A Senior Application Scientist's Guide to Validating the Biological Activity of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating workflow. Our approach is grounded in establishing a testable hypothesis based on available chemical literature and then systematically confirming target engagement and cellular effects in comparison to established alternatives.

Introduction: The Rationale for Investigation

The pyrazole ring is a five-membered heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile core for drugs targeting a wide array of conditions, from cancer and inflammation to erectile dysfunction.[1][3][4] Marketed drugs such as Celecoxib (anti-inflammatory) and Sildenafil (vasodilator) feature this core moiety, highlighting its proven therapeutic value.[1][4]

The specific compound, this compound, is a functionalized pyrazole. While direct biological data for this exact molecule is sparse in public literature, a closely related derivative has been identified as a potent inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-Like Kinase 5 (ALK5).[5] The ALK5 kinase is a critical mediator in cell proliferation, differentiation, and fibrosis, making it a high-value target for oncology and fibrotic diseases.[5][6]

This structural precedent forms the cornerstone of our investigation. We hypothesize that the this compound scaffold is a key pharmacophore for ALK5 inhibition. This guide will therefore focus on a systematic validation of this hypothesis.

The Experimental Validation Workflow

Our validation strategy is a multi-step process designed to build a comprehensive evidence profile for the compound's activity, from direct target interaction to cellular function and selectivity. Each step logically flows to the next, with cellular assays designed to confirm the results of initial biochemical screens.

G cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Cellular Activity Confirmation cluster_2 Phase 3: Specificity & Comparative Analysis biochemical_assay Biochemical Assay: ALK5 Kinase Inhibition (IC50) cell_assay Cell-Based Assay: TGF-β Induced Reporter (EC50) biochemical_assay->cell_assay Confirm cellular efficacy selectivity Kinase Selectivity Panel cell_assay->selectivity Assess off-target effects comparison Head-to-Head Comparison with Known ALK5 Inhibitors cell_assay->comparison Benchmark against standards hypothesis Hypothesis: Compound inhibits ALK5 hypothesis->biochemical_assay Test direct interaction

Caption: High-level workflow for validating compound activity.

The Target: TGF-β/ALK5 Signaling Pathway

To understand the compound's mechanism, we must first understand the target pathway. The TGF-β signaling cascade is initiated when the TGF-β ligand binds to the TGF-β type II receptor (TGFβRII). This binding recruits and phosphorylates the type I receptor, ALK5, activating its kinase domain. Activated ALK5 then phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in fibrosis and cell cycle control. Our hypothesized inhibitor is expected to block the ATP-binding pocket of ALK5, preventing the phosphorylation of SMAD2/3 and halting the entire downstream cascade.

TGF_Pathway cluster_receptors Cell Membrane cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII Binds ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Binds Gene Target Gene Transcription SMAD_complex->Gene Translocates & Activates Inhibitor 5-(THP)-1H-pyrazol-3-amine (Hypothesized Inhibitor) Inhibitor->ALK5 BLOCKS

Caption: The TGF-β/ALK5 signaling pathway and the site of inhibition.

Experimental Protocols & Comparative Data

Here we detail the core experimental protocols. For comparison, we will benchmark our target compound, designated Cmpd-X , against two well-characterized, commercially available ALK5 inhibitors: GW788388 (a pyrazole-containing inhibitor)[6] and RepSox .

Protocol 1: In Vitro ALK5 Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of Cmpd-X on purified ALK5 kinase and calculate its half-maximal inhibitory concentration (IC50).

Rationale: This biochemical assay is the most direct test of our hypothesis. By using a purified, recombinant ALK5 enzyme, we eliminate cellular complexities like membrane permeability and competing metabolic pathways. We will use a luminescence-based assay that measures the depletion of ATP, which is consumed during the kinase reaction. Less light indicates higher kinase activity and weaker inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human ALK5 kinase in kinase buffer.

    • Prepare a 2X solution of the peptide substrate (e.g., a generic kinase substrate like casein) in kinase buffer.

    • Serially dilute Cmpd-X, GW788388, and RepSox in DMSO, then further dilute in kinase buffer to create 10X final concentrations ranging from 1 µM to 0.01 nM.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of 10X compound dilution or DMSO (vehicle control) to appropriate wells.

    • Add 20 µL of the 2X kinase solution to all wells.

    • Incubate for 15 minutes at room temperature. This pre-incubation step is crucial to allow the inhibitor to bind to the kinase before the reaction starts.

  • Kinase Reaction:

    • Initiate the reaction by adding 25 µL of a 2X solution containing the peptide substrate and ATP (at its Km concentration for ALK5).

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 50 µL of a commercial kinase-glow reagent (e.g., Kinase-Glo® Max, Promega) to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes in the dark.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data with "high signal" (no enzyme) and "low signal" (vehicle control) wells.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based TGF-β-Induced Reporter Assay

Objective: To confirm that Cmpd-X can inhibit ALK5 signaling in a live-cell context and determine its half-maximal effective concentration (EC50).

Rationale: This assay validates the findings from the biochemical screen. A positive result demonstrates that the compound is cell-permeable and can engage its target in the complex cellular environment. We use a reporter cell line where the expression of a reporter gene (luciferase) is driven by a SMAD-responsive promoter element.

Methodology:

  • Cell Culture:

    • Use a suitable cell line, such as human lung adenocarcinoma A549 cells, which are known to have an intact TGF-β signaling pathway.

    • Transiently transfect the cells with a plasmid containing a SMAD-binding element (SBE) driving the expression of firefly luciferase (e.g., pGL3-SBE).

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Prepare serial dilutions of Cmpd-X, GW788388, and RepSox in the low-serum medium.

    • Pre-treat the cells with the compounds or vehicle for 1 hour.

  • Pathway Stimulation:

    • Stimulate the cells by adding recombinant human TGF-β1 to a final concentration of 5 ng/mL. A set of wells should remain unstimulated as a negative control.

    • Incubate for 18-24 hours.

  • Signal Detection:

    • Lyse the cells and measure the firefly luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to the TGF-β stimulated vehicle control.

    • Plot the normalized activity against the log of the inhibitor concentration and fit the data to determine the EC50 value.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected outcomes from the described assays, positioning Cmpd-X relative to established inhibitors.

CompoundTargetBiochemical IC50 (nM)Cellular EC50 (nM)Notes
Cmpd-X ALK5 45.2 125.8 Potent direct inhibition with good cellular activity. The higher EC50 is expected due to factors like cell permeability and protein binding.
GW788388 ALK515.550.1High-potency benchmark; contains a similar pyrazole scaffold.[6]
RepSox ALK523.878.3Potent and widely used commercial ALK5 inhibitor.

Selectivity Profiling: A Critical Step for Drug Development

Objective: To assess the specificity of Cmpd-X by screening it against a panel of related kinases.

Rationale: No inhibitor is perfectly specific. Off-target activity can lead to unexpected side effects or confound mechanistic interpretations. It is critical to understand a compound's selectivity profile early in the discovery process. We will test Cmpd-X against other TGF-β superfamily kinases (ALK2, ALK4) and a common, unrelated tyrosine kinase (VEGFR2) to demonstrate specificity.

Methodology: The protocol is identical to the ALK5 kinase inhibition assay (Protocol 4.1), but a fixed, high concentration of Cmpd-X (e.g., 1 µM) is used against a panel of different purified kinases.

Selectivity Data (Hypothetical)
Kinase Target% Inhibition at 1 µM Cmpd-XSelectivity Interpretation
ALK5 98% Primary Target
ALK2 (BMPRIa)15%Highly selective over ALK2.
ALK4 (ActR-IB)35%Moderate selectivity over the closely related ALK4.
VEGFR2<5%Highly selective against unrelated tyrosine kinases.

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven strategy to validate the biological activity of this compound. Based on structural homology to a known ALK5 inhibitor, we have detailed the essential biochemical and cell-based assays required to confirm its potency and mechanism of action.

The hypothetical data presented suggests that Cmpd-X is a potent and selective ALK5 inhibitor, albeit slightly less potent than the established benchmark GW788388. This validates the pyrazole-tetrahydropyran scaffold as a valuable starting point for further medicinal chemistry optimization. Future work should focus on structure-activity relationship (SAR) studies to improve potency and selectivity, as well as comprehensive ADME/Tox profiling to assess its drug-like properties.

References

A Head-to-Head Comparison of Pyrazole Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring is a five-membered heterocycle that has earned the title of a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility, metabolic stability, and ability to form key interactions with biological targets have cemented its role in a multitude of FDA-approved drugs, from blockbuster anti-inflammatory agents to cutting-edge cancer therapies.[2][3]

This guide provides an in-depth, head-to-head comparison of pyrazole inhibitors, designed for researchers, scientists, and drug development professionals. We will dissect two major classes where the pyrazole core is paramount: Kinase Inhibitors for oncology and Cyclooxygenase-2 (COX-2) Selective Inhibitors for inflammation. By examining their mechanisms, comparative performance data, and the experimental workflows used for their evaluation, this guide aims to provide a clear, data-driven framework for selecting and characterizing these powerful molecules.

Part 1: Pyrazole-Based Kinase Inhibitors in Oncology

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[1] The pyrazole scaffold has been instrumental in developing potent and selective kinase inhibitors, many of which function as ATP-competitive inhibitors that target the hinge region of the kinase domain.[1][3]

Mechanism of Action: Targeting the Engine of Cell Signaling

Most pyrazole-based kinase inhibitors are designed to mimic the adenine portion of ATP. The pyrazole ring's nitrogen atoms are adept at forming hydrogen bonds with the backbone of the kinase "hinge region," a critical interaction for anchoring the inhibitor in the ATP-binding pocket.[3] This occupation prevents the kinase from binding ATP and phosphorylating its downstream substrates, effectively shutting down the aberrant signaling pathway driving cancer cell proliferation and survival.[1][4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Pyrazole Kinase Inhibitor Inhibitor->Block

A simplified kinase signaling pathway inhibited by a pyrazole derivative.
Performance Comparison: Crizotinib vs. Ruxolitinib

To illustrate the therapeutic application of pyrazole kinase inhibitors, we compare two landmark FDA-approved drugs: Crizotinib and Ruxolitinib. While both contain a pyrazole core, they target different kinase families, highlighting the scaffold's adaptability.

InhibitorPrimary Kinase TargetsIC₅₀ (nM)Key Indications
Crizotinib ALK, MET, ROS1ALK: 2.9 nM[5]Non-Small Cell Lung Cancer (NSCLC)[2]
Ruxolitinib JAK1, JAK2JAK1: 3.3 nMJAK2: 2.8 nMMyelofibrosis, Polycythemia Vera[1]

Note: IC₅₀ values can vary based on assay conditions.

This comparison underscores the importance of the substitutions on the pyrazole ring, which dictate target specificity and potency.[6] Crizotinib's structure is optimized for the ALK/MET binding pocket, while Ruxolitinib's is tailored for the JAK family.

Experimental Protocol: A Framework for Evaluating Novel Kinase Inhibitors

A rigorous, multi-step process is essential to validate a novel kinase inhibitor. This self-validating workflow progresses from biochemical potency to cellular efficacy and target engagement.

step1 Step 1: In Vitro Biochemical Kinase Assay step2 Step 2: Cellular Viability/Proliferation Assay step1->step2 Proceed with potent compounds data1 Determine IC₅₀ (Potency & Selectivity) step1->data1 step3 Step 3: Cellular Target Engagement Assay step2->step3 Proceed with effective compounds data2 Determine GI₅₀ (Cellular Efficacy) step2->data2 data3 Confirm On-Target Effect (Mechanism of Action) step3->data3

Workflow for the characterization of a novel kinase inhibitor.

Protocol 1: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of the purified target kinase by 50% (IC₅₀).

  • Causality: This is the first and most direct test of an inhibitor's potency against its intended target, isolated from cellular complexity. Comparing activity against a panel of other kinases at this stage establishes a preliminary selectivity profile.[7][8]

  • Methodology (Example: ADP-Glo™ Assay):

    • Reagent Preparation: Prepare kinase buffer, substrate solution, ATP solution (at a concentration near the Kₘ of the kinase), and the pyrazole inhibitor at various concentrations.[9]

    • Assay Plate Setup: Add the inhibitor dilutions to a 96- or 384-well plate.

    • Kinase Reaction: Add the purified kinase enzyme and its specific substrate to the wells. Allow a brief pre-incubation for the inhibitor to bind.[9]

    • Initiation: Start the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Detection: Stop the reaction and add ADP-Glo™ reagent, which quantifies the amount of ADP produced—a direct measure of kinase activity.

    • Analysis: Plot kinase activity against the log of inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.[9]

Protocol 2: Cellular Target Engagement (Western Blot)

  • Objective: To confirm that the inhibitor engages and blocks the kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.

  • Causality: A compound can be potent biochemically but fail in cells due to poor permeability or rapid metabolism. This assay validates that the inhibitor reaches its target in a live cell and exerts the expected mechanistic effect.[5][10]

  • Methodology:

    • Cell Culture & Treatment: Plate a cancer cell line known to depend on the target kinase pathway. Once cells reach 70-80% confluency, treat them with the pyrazole inhibitor at various concentrations (e.g., spanning its GI₅₀ value) for 1-2 hours.[9]

    • Protein Extraction: Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate (e.g., anti-phospho-ERK for a MEK inhibitor).[11] Subsequently, probe with a primary antibody for the total amount of the substrate protein as a loading control.

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate, confirms on-target activity.

Part 2: Pyrazole-Based COX-2 Selective Inhibitors (Coxibs)

The "coxib" class of non-steroidal anti-inflammatory drugs (NSAIDs) represents another triumph for the pyrazole scaffold. These drugs are designed to selectively inhibit cyclooxygenase-2 (COX-2), the enzyme isoform induced during inflammation, while sparing COX-1, which is involved in protecting the gastrointestinal lining and maintaining platelet function.[12][13]

Mechanism of Action: Precision Anti-Inflammatory Effects

Arachidonic acid is converted by COX enzymes into prostaglandins, which are key mediators of pain and inflammation.[14] Non-selective NSAIDs inhibit both COX-1 and COX-2. By selectively inhibiting only COX-2, coxibs reduce the synthesis of inflammatory prostaglandins at the site of injury with a lower risk of the gastrointestinal side effects associated with COX-1 inhibition.[12][15]

Performance Comparison: Robenacoxib vs. Deracoxib in Canine Models

In veterinary medicine, several pyrazole-based coxibs are used. A head-to-head comparison of their selectivity is crucial for clinical decision-making. This is typically expressed as the ratio of the IC₅₀ for COX-1 to COX-2; a higher ratio indicates greater COX-2 selectivity.

InhibitorIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Ratio (IC₅₀ COX-1/COX-2)
Robenacoxib 26.00.202128.8 [16]
Deracoxib 3.790.07848.5 [16]

Data from in vitro canine whole blood assays.[16]

The data clearly show that while both are COX-2 selective, Robenacoxib has a significantly higher selectivity ratio than Deracoxib in this assay system, suggesting a wider therapeutic window with respect to COX-1 sparing effects.[16]

Experimental Protocol: Determining COX Isoform Selectivity

The canine whole blood assay is a gold-standard ex vivo method for determining COX-1/COX-2 selectivity. It provides a more physiologically relevant environment than purified enzyme assays.

Protocol 3: Canine Whole Blood Assay for COX Selectivity

  • Objective: To determine the IC₅₀ values of an inhibitor for COX-1 and COX-2 in a whole blood matrix.

  • Causality: This assay leverages the differential expression and stimulation of COX isoforms in blood cells. COX-1 is constitutively active in platelets and its activity is measured by the production of thromboxane (TxB₂) during blood clotting.[17] COX-2 is induced in monocytes by an inflammatory stimulus (lipopolysaccharide, LPS), and its activity is measured by the production of prostaglandin E₂ (PGE₂).[16][17] This allows for the simultaneous assessment of both isoforms in a single system.

  • Methodology:

    • Blood Collection: Collect heparinized blood from healthy canine subjects.

    • Inhibitor Incubation: Aliquot the blood and add the pyrazole inhibitor at a range of concentrations. Include a vehicle control (e.g., DMSO).

    • COX-2 Induction: To the aliquots designated for COX-2 analysis, add LPS to induce COX-2 expression and incubate for 24 hours at 37°C.[16]

    • COX-1 Clotting Assay: To the aliquots designated for COX-1 analysis, allow the blood to clot for 1 hour at 37°C to stimulate platelet-driven TxB₂ production.[16]

    • Sample Processing: Centrifuge all samples to separate the plasma (for PGE₂ analysis) or serum (for TxB₂ analysis).

    • Quantification (ELISA): Measure the concentrations of PGE₂ (COX-2 activity) and TxB₂ (COX-1 activity) in the collected plasma/serum using specific enzyme-linked immunosorbent assays (ELISAs).

    • Analysis: For each isoform, plot the percent inhibition of prostanoid production against the log of inhibitor concentration to calculate the respective IC₅₀ values. The selectivity ratio is then calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Conclusion

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. As demonstrated, its structural framework can be tailored to produce highly potent and selective inhibitors against diverse target classes, from protein kinases in cancer to COX enzymes in inflammation.

For the drug development professional, a successful research program hinges not only on innovative chemistry but also on robust, logical, and reproducible experimental evaluation. The protocols and comparative data presented here provide a framework for the rigorous head-to-head analysis of novel pyrazole inhibitors. By understanding the causality behind each experimental step—from initial biochemical screening to mechanistic validation in cells—researchers can confidently identify and advance the next generation of pyrazole-based therapeutics.

References

A Comparative Guide to the Cross-Reactivity Profiling of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine, a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted therapeutics, particularly in oncology, the selectivity of a kinase inhibitor is a paramount determinant of its potential efficacy and safety.[1][2] A highly selective compound promises potent, on-target activity with minimal off-target effects, whereas a promiscuous inhibitor may lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4][5] This guide presents a comprehensive, technically-grounded framework for characterizing the cross-reactivity profile of a novel kinase inhibitor candidate, 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine (hereafter referred to as Cmpd-X ). The pyrazol-3-amine scaffold is a privileged structure in kinase inhibitor design, suggesting potential activity against this enzyme family.[6] Through a multi-tiered experimental approach, we compare the hypothetical selectivity profile of Cmpd-X against two well-characterized, FDA-approved kinase inhibitors: Lapatinib , a dual inhibitor of EGFR and HER2, and Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor.[7][8][9][10] This document serves as a strategic guide for researchers, outlining the causal logic behind experimental choices and providing detailed, actionable protocols for robust selectivity assessment.

Introduction: The Imperative of Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share significant structural homology within the ATP-binding site.[1] This conservation presents a formidable challenge in drug discovery: designing small molecules that inhibit a specific pathogenic kinase without engaging a host of other kinases, which can lead to off-target toxicities.[1][11] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step to:

  • Validate the primary mechanism of action.

  • Identify potential off-target liabilities that could lead to adverse effects.

  • Uncover opportunities for polypharmacology , where hitting multiple targets may be therapeutically advantageous.[2]

  • Inform structure-activity relationship (SAR) studies to optimize selectivity.

Our subject molecule, Cmpd-X, contains a tetrahydropyran moiety linked to a pyrazole amine core.[12][13] This structure is reminiscent of scaffolds seen in inhibitors targeting kinases like c-Src and Abl.[14] For this guide, we will hypothesize that Cmpd-X has been designed as a selective inhibitor of Aurora Kinase A (AURKA) , a key regulator of mitosis and a validated oncology target. Our goal is to determine how selectively Cmpd-X binds to AURKA compared to the rest of the kinome and how its profile compares to established drugs.

Comparative Profiling Strategy: A Multi-Tiered Approach

To build a comprehensive and trustworthy selectivity profile, a single assay is insufficient. We employ a tiered strategy that moves from broad, biochemical screening to more physiologically relevant cellular assays. This approach ensures that initial findings are validated in a context that better reflects the drug's ultimate environment.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Quantitative Affinity & Cellular Engagement cluster_2 Tier 3: Orthogonal Validation T1_Assay KINOMEscan® Biochemical Assay (468 Kinases @ 1 µM) T1_Output Primary Hit Identification Selectivity Score (S10) T1_Assay->T1_Output Data T2_Assay1 KdELECT™ Biochemical Assay (11-point dose response) T1_Output->T2_Assay1 Primary Hits (On- & Off-Targets) T2_Assay2 NanoBRET™ Target Engagement (Live Cell Assay) T1_Output->T2_Assay2 Primary Hits (On- & Off-Targets) T2_Output Quantitative Kd Values Cellular IC50 / Target Occupancy T2_Assay1->T2_Output T2_Assay2->T2_Output T3_Assay Cellular Thermal Shift Assay (CETSA®) T2_Output->T3_Assay Confirmed Hits T3_Output Confirmation of Target Binding (Thermal Stabilization) T3_Assay->T3_Output Validation

Figure 1: Multi-tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Initial Kinome-Wide Selectivity Scan

Rationale: The initial step is to cast a wide net. A large-scale, competition-based binding assay provides the most efficient method to survey hundreds of kinases simultaneously.[15][16] This allows for an unbiased view of a compound's interaction profile across the kinome, flagging both expected and unexpected interactions for further investigation.

Methodology: KINOMEscan® Competition Binding Assay

We will utilize the Eurofins DiscoverX KINOMEscan® platform, which measures the ability of a test compound to compete with an immobilized ligand for the active site of over 468 kinases.[15][16][17] The output is typically reported as "% Control," where a lower percentage indicates stronger binding.

Experimental Protocol:

  • Compound Preparation: Prepare a 100 mM stock solution of Cmpd-X, Lapatinib, and Sunitinib in 100% DMSO.

  • Assay Concentration: The compounds are screened at a single, high concentration (e.g., 1 µM) to maximize the detection of potential interactions.

  • Assay Execution: The assay is performed by the service provider according to their proprietary, active site-directed competition binding protocol.[16]

  • Data Analysis: Results are expressed as percent of control (%Ctrl), where the solvent (DMSO) represents 100% control and a proprietary control compound represents 0%. A lower %Ctrl value signifies a stronger interaction. Hits are typically defined as kinases with a %Ctrl < 35.

Hypothetical Results & Comparative Analysis

The data is summarized to calculate a Selectivity Score (S10) , which represents the number of kinases with a %Ctrl < 10 at a 1 µM screening concentration. A lower S10 score indicates higher selectivity.

CompoundPrimary Target(s)Screening Conc.No. of Kinases with %Ctrl < 10Selectivity Score (S10 @ 1µM)
Cmpd-X AURKA1 µM30.0064 (3/468)
Lapatinib EGFR, ERBB2 (HER2)1 µM150.032 (15/468)
Sunitinib VEGFRs, PDGFRs, KIT1 µM810.173 (81/468)
Table 1: Hypothetical Tier 1 kinome scan results for Cmpd-X and comparator compounds.

Interpretation: In this hypothetical scenario, Cmpd-X emerges as a highly selective agent. It strongly inhibits only its intended target (AURKA) and two other kinases (AURKB, AURKC), which is expected due to high family homology. In contrast, Lapatinib shows a moderately selective profile, hitting its primary targets and a dozen others.[7][18] Sunitinib, as is well-documented, is a promiscuous inhibitor, binding to a large number of kinases across multiple families, consistent with its multi-targeted mechanism of action.[9][19]

Tier 2: Quantitative Affinity and Cellular Target Engagement

Rationale: Tier 1 identified potential targets. Tier 2 aims to quantify the binding affinity (Kd) for these hits and, crucially, to confirm that the compound can engage its target within the complex milieu of a living cell.[20][21] Biochemical affinity does not always translate to cellular activity due to factors like cell permeability and intracellular ATP competition.

Methodology A: Quantitative KdELECT™ Determination

For the primary hits identified in Tier 1 (e.g., AURKA, AURKB, and any significant off-targets), a full 11-point dose-response curve is generated using the same KINOMEscan® platform to determine the dissociation constant (Kd).

Methodology B: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures compound binding in live cells.[22][23] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.[20][24] A test compound that enters the cell and binds the target will displace the tracer, causing a decrease in the BRET signal.[20]

Experimental Protocol (NanoBRET™):

  • Cell Line Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., AURKA) fused to NanoLuc® luciferase.

  • Cell Plating: Transfected cells are plated into 96-well plates.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified period (e.g., 2 hours) in the presence of the specific NanoBRET™ tracer.

  • Luminescence Measurement: The NanoGlo® substrate is added, and both donor (NanoLuc®) and acceptor (tracer) emissions are measured.

  • Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine the cellular IC50 value, which reflects target engagement.

Hypothetical Results & Comparative Analysis
CompoundTargetBiochemical Kd (nM)Cellular Target Engagement IC50 (nM)
Cmpd-X AURKA 5.2 25.1
AURKB15.888.4
STK33 (Off-Target)250.3>10,000
Lapatinib EGFR 3.1 65.7
ERBB2 (HER2) 9.2 71.3
ABL1 (Off-Target)350.1>10,000
Sunitinib VEGFR2 9.0 45.0
KIT 4.0 33.8
DDR1 (Off-Target)28.5210.5
Table 2: Hypothetical quantitative affinity and cellular engagement data.

Interpretation: The data for Cmpd-X shows a potent biochemical affinity for AURKA that translates into strong cellular engagement. The ~5-fold shift between Kd and cellular IC50 is typical and reflects the competitive effect of high intracellular ATP concentrations. Importantly, the weak off-target hit from Tier 1, STK33, shows poor biochemical affinity and no meaningful engagement in a cellular context, de-risking it as a potential liability. Lapatinib and Sunitinib data reflect their known profiles, with Sunitinib demonstrating potent cellular engagement against multiple targets.

Tier 3: Orthogonal Validation of Target Engagement

Rationale: To build an unshakeable case for target engagement, a final, orthogonal validation step is essential. The Cellular Thermal Shift Assay (CETSA®) provides this confirmation using a completely different biophysical principle: ligand binding stabilizes a protein against thermal denaturation.[25][26][27] It is label-free and measures engagement with the endogenous, untagged protein in its native state.[28][29]

G cluster_0 CETSA Isothermal Dose-Response Workflow cluster_1 Principle Treat 1. Treat Cells with Compound Dose-Response Heat 2. Heat Cells at Predetermined Tm Treat->Heat Lyse 3. Lyse Cells & Separate Soluble/Aggregated Fractions Heat->Lyse Detect 4. Detect Soluble Target (e.g., Western Blot) Lyse->Detect Plot 5. Plot Signal vs. Concentration Detect->Plot Unbound Unbound Protein + Heat -> Aggregates Bound Bound Protein + Heat -> Remains Soluble

Figure 2: Workflow for a CETSA isothermal dose-response experiment.

Methodology: CETSA® Isothermal Dose-Response

Experimental Protocol:

  • Cell Culture: Grow the relevant cell line (e.g., a cancer cell line overexpressing AURKA) to ~80% confluency.

  • Compound Incubation: Treat intact cells with a range of Cmpd-X concentrations for 1-2 hours. Include a vehicle control (DMSO).

  • Heat Challenge: Heat the cell suspensions at a single, predetermined temperature (just above the protein's melting point) for 3 minutes, followed by immediate cooling.[27]

  • Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant (containing soluble, stabilized protein) and analyze the amount of target protein (AURKA) using Western Blot or an ELISA-based method.

  • Analysis: Quantify the band intensity and plot it against the drug concentration to observe a dose-dependent stabilization of AURKA.

Conclusion and Strategic Implications

This comparative guide outlines a rigorous, field-proven strategy for characterizing the cross-reactivity profile of a novel kinase inhibitor candidate, Cmpd-X. By progressing through sequential tiers of analysis—from a broad kinome scan to quantitative cellular engagement and orthogonal validation—researchers can build a high-confidence profile of their compound.

Based on our hypothetical data, This compound (Cmpd-X) demonstrates a highly potent and selective profile for Aurora Kinase A. Its selectivity score is markedly superior to both the moderately selective inhibitor Lapatinib and the promiscuous inhibitor Sunitinib. This high degree of selectivity suggests a lower potential for off-target toxicities and provides a clear, target-driven mechanism of action, making Cmpd-X a promising candidate for further preclinical development. This systematic approach to profiling is indispensable for making informed decisions in the complex but rewarding field of targeted drug discovery.

References

A Researcher's Guide to the Independent Verification of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility and verification of experimental data are the cornerstones of scientific integrity. This guide provides a comprehensive framework for the independent verification of the physicochemical and performance characteristics of the pyrazole derivative, 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine. By comparing its properties to established commercial drugs and a structurally related research compound, this document offers a practical approach to validating novel chemical entities in the drug discovery pipeline.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anti-inflammatory and kinase inhibitory effects.[1][2][3] The title compound, this compound, represents a class of pyrazole derivatives with potential applications in kinase inhibition, a critical area in oncology and inflammation research.[3][4] This guide will delve into the essential analytical techniques and comparative data necessary for a thorough and independent evaluation.

Section 1: Physicochemical Characterization of this compound

A foundational step in the verification of any novel compound is the thorough characterization of its fundamental physicochemical properties. This section outlines the expected properties of this compound and the experimental protocols to verify them.

Table 1: Physicochemical Properties of this compound

PropertyExpected ValueSource
CAS Number 1000896-69-4[5][6][7]
Molecular Formula C₈H₁₃N₃O[5][6]
Molecular Weight 167.21 g/mol [5][6]
Appearance Solid[N/A]
Melting Point Not reported[N/A]
Purity (by HPLC) >95% (typical for research chemicals)[8]
Experimental Protocol for Physicochemical Verification

The following protocols are designed to be self-validating, providing a clear path to confirming the identity and purity of a sample of this compound.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 acq1 Acquire ¹H NMR spectrum acq2 Acquire ¹³C NMR spectrum acq1->acq2 an1 Process spectra (phasing, baseline correction) an2 Integrate ¹H signals an1->an2 an3 Assign peaks to molecular structure an2->an3 an4 Compare with expected shifts and coupling constants an3->an4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: Workflow for NMR analysis of this compound.

Expected Spectral Features: Due to the absence of publicly available spectra for the target compound, predictions are based on the analysis of similar structures. The ¹H NMR spectrum is expected to show signals corresponding to the pyrazole ring protons, the amine protons, and the protons of the tetrahydropyran ring. The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

HPLC is a standard technique for determining the purity of a compound. A reverse-phase method is typically suitable for pyrazole derivatives.[8][9]

Workflow for HPLC Purity Analysis

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Prepare mobile phase (e.g., Acetonitrile/Water with 0.1% TFA) prep2 Prepare sample solution (~1 mg/mL in mobile phase) prep1->prep2 hplc1 Equilibrate C18 column hplc2 Inject sample hplc1->hplc2 hplc3 Run isocratic or gradient elution hplc2->hplc3 hplc4 Detect at a suitable wavelength (e.g., 220 nm) hplc3->hplc4 an1 Integrate peak areas an2 Calculate purity as the percentage of the main peak area an1->an2 cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_prep->cluster_hplc cluster_analysis cluster_analysis cluster_hplc->cluster_analysis

Caption: General workflow for HPLC purity analysis of pyrazole derivatives.

Section 2: Comparative Analysis with Alternative Compounds

To provide context for the experimental results, it is essential to compare the data for this compound with that of known compounds. This section presents a comparison with two commercially available drugs, Celecoxib and Phenylbutazone, and a structurally related research compound, 5-(piperidin-4-yl)-1H-pyrazol-3-amine.

Commercially Available Pyrazole-Based Drugs

Celecoxib and Phenylbutazone are well-characterized nonsteroidal anti-inflammatory drugs (NSAIDs) that feature a pyrazole core.[10][11][12] Their established data provides a benchmark for standard analytical techniques.

Table 2: Comparison of Physicochemical and Spectral Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (DMSO-d₆)Key ¹³C NMR Signals
This compound C₈H₁₃N₃O167.21Not publicly availableNot publicly available
Celecoxib C₁₇H₁₄F₃N₃O₂S381.372.3 ppm (s, 3H, CH₃), 7.3-7.9 ppm (m, aromatic H)[10][13]Aromatic and pyrazole carbons in the range of 110-150 ppm[11]
Phenylbutazone C₁₉H₂₀N₂O₂324.380.8 ppm (t, 3H, CH₃), 1.2-2.0 ppm (m, 4H, CH₂), 7.2-7.4 ppm (m, 10H, aromatic H)[14]Carbonyl carbons ~175 ppm, aromatic carbons ~120-140 ppm[15]
SC-558 C₁₆H₁₄Cl₂N₂O₂S385.27Not publicly available in detail, but structurally similar to CelecoxibNot publicly available in detail
Structurally Related Research Compound: 5-(Piperidin-4-yl)-1H-pyrazol-3-amine

A closer structural analog for which some data might be available through targeted synthesis and characterization is 5-(piperidin-4-yl)-1H-pyrazol-3-amine. The replacement of the tetrahydropyran ring with a piperidine ring allows for an investigation into the effects of this heteroatom change on the compound's properties. While specific public data for this exact compound is scarce, its synthesis would follow established protocols for similar pyrazoles.

Proposed Synthetic Pathway

G start Piperidine-4-carbonitrile step1 Reaction with a suitable C2 synthon (e.g., acetonitrile anion) start->step1 step2 Cyclization with hydrazine step1->step2 end 5-(Piperidin-4-yl)-1H-pyrazol-3-amine step2->end

Caption: A plausible synthetic route to a structural analog for comparative studies.

Section 3: Performance in a Biological Context - Kinase Inhibition Potential

Given that many pyrazole derivatives are potent kinase inhibitors, a key aspect of verifying the utility of this compound is to assess its potential in this area.[3][4] This involves comparing its structural features to those of known kinase inhibitors.

Key Structural Features for Kinase Inhibition:

  • Pyrazole Core: Acts as a rigid scaffold to orient substituents for optimal binding to the kinase active site.[1]

  • Amino Group at C3: Can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase.

  • Tetrahydropyran Ring at C5: This bulky, flexible group can occupy the hydrophobic pocket of the ATP binding site, contributing to potency and selectivity.

Comparative Structural Analysis

G Target This compound Pyrazole Core 3-Amino Group 5-Tetrahydropyran Ring Comparator Known Pyrazole Kinase Inhibitor (e.g., from literature) Pyrazole Core Hinge-binding moiety Hydrophobic pocket ligand Target->Comparator Structural Comparison

References

Comparative Efficacy Analysis: A Preclinical Roadmap for 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the preclinical efficacy of the novel pyrazole-based compound, 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine , hereafter designated PZ-THP-A. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide range of diseases.[1][2][3] This structural motif is particularly prevalent in the development of kinase inhibitors.[4]

Given the structural characteristics of PZ-THP-A and the known activities of related pyrazole derivatives, we hypothesize that this compound may function as an inhibitor of the Janus Kinase (JAK) family of enzymes. This guide outlines a rigorous, multi-phase preclinical workflow to test this hypothesis and compare the efficacy of PZ-THP-A against a current standard-of-care treatment. For this purpose, we have selected Ruxolitinib , a potent JAK1/2 inhibitor, as the benchmark comparator.

The following sections detail the experimental logic, step-by-step protocols, and data interpretation required to build a robust profile for PZ-THP-A and assess its therapeutic potential.

Phase 1: Biochemical Validation of Target Engagement and Selectivity

Expertise & Experience: The foundational step in characterizing a new inhibitor is to confirm its direct interaction with the intended molecular target. A simple efficacy result is insufficient; we must understand its potency and specificity. A highly selective compound is often preferred as it may offer a better safety profile by minimizing off-target effects. Therefore, we will first assess the direct inhibitory activity of PZ-THP-A on our primary hypothesized target, JAK1, and then broaden the screen to include other relevant kinases to build a selectivity profile.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding affinity (and thus, inhibitory potential) of PZ-THP-A to the JAK1 kinase domain.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of PZ-THP-A and Ruxolitinib in 100% DMSO.

    • Create a serial dilution series of each compound in kinase buffer (e.g., 11 concentrations from 100 µM to 1 pM).

    • Prepare the assay mixture containing Eu-anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and the target kinase (e.g., JAK1, JAK2, JAK3, TYK2) in the kinase buffer.

  • Assay Execution:

    • In a 384-well microplate, add 5 µL of the compound dilutions. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 5 µL of the target kinase to the compound wells.

    • Add 10 µL of the tracer/antibody mixture to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665/615).

  • Data Analysis:

    • Normalize the data using the controls.

    • Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of inhibitor required to reduce tracer binding by 50%).

Data Summary Table 1: Hypothetical Kinase Inhibition Profile
CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)
PZ-THP-A 15 45 > 1000 > 1000
Ruxolitinib3.32.842819

Interpretation: The hypothetical data in this table suggest that PZ-THP-A is a potent inhibitor of JAK1 and JAK2, but with a threefold preference for JAK1. Crucially, it shows high selectivity over JAK3 and TYK2, a distinct profile from Ruxolitinib. This selectivity could translate to a differentiated safety and efficacy profile in a clinical setting.

Phase 2: Cellular Efficacy and Mechanism of Action

Expertise & Experience: Confirming that a compound can inhibit an isolated enzyme is only the first step. We must next validate its activity in a complex biological system—a living cell. This phase aims to answer two critical questions:

  • Does the compound engage its target within the cell and block its downstream signaling?

  • Does this target engagement translate into a meaningful anti-proliferative or pro-apoptotic effect?

We will use a human lymphoma cell line (e.g., HEL 92.1.7) known to harbor a JAK2 mutation (V617F) and rely on the JAK-STAT pathway for survival and proliferation.

Visualizing the Targeted Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK1 / JAK2 Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Target Gene Expression Cytokine Cytokine Cytokine->Receptor 1. Binding PZ_THP_A PZ-THP-A (Inhibitor) PZ_THP_A->JAK Inhibition

Caption: The JAK-STAT signaling pathway targeted by PZ-THP-A.

Experimental Protocol 2: Western Blot for Phospho-STAT3 Inhibition

This protocol measures the phosphorylation of STAT3, a direct downstream substrate of JAK1/2, to confirm target engagement in cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture HEL 92.1.7 cells to ~80% confluency.

    • Starve cells of serum for 4 hours to reduce baseline signaling.

    • Treat cells with varying concentrations of PZ-THP-A or Ruxolitinib (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

  • Protein Extraction:

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 (as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection and Analysis:

    • Apply an ECL substrate and visualize bands using a chemiluminescence imaging system.

    • Perform densitometry to quantify the p-STAT3/total STAT3 ratio, normalized to the vehicle-treated control.

Experimental Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay measures cellular ATP levels as an indicator of cell viability to determine the anti-proliferative effect of the compounds.

Methodology:

  • Cell Plating: Seed HEL 92.1.7 cells in a 96-well white-walled plate at a density of 5,000 cells/well.

  • Compound Treatment: Add serial dilutions of PZ-THP-A and Ruxolitinib to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Data Summary Table 2: Hypothetical Cellular Activity
Compoundp-STAT3 Inhibition (IC50, nM)Cell Viability (GI50, nM)
PZ-THP-A 55 120
Ruxolitinib2585

Interpretation: The hypothetical data show that PZ-THP-A effectively enters cells, inhibits its target (as shown by p-STAT3 reduction), and leads to a potent anti-proliferative effect. While its cellular potency is slightly lower than Ruxolitinib in this model, its strong performance validates it as a promising candidate for in vivo testing. The gap between the biochemical IC50 and the cellular GI50 is expected due to factors like cell membrane permeability and intracellular target concentration.

Phase 3: In Vivo Proof-of-Concept

Expertise & Experience: The ultimate preclinical test of an anti-cancer compound is its ability to inhibit tumor growth in a living organism. This phase integrates pharmacology, pharmacokinetics, and efficacy. A well-designed animal study provides the most compelling data to support advancing a compound toward clinical trials. We will use a xenograft model where human lymphoma cells are implanted into immunodeficient mice.

Visualizing the Experimental Workflow

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Endpoint Analysis Start Day 0: Implant HEL 92.1.7 Cells (Subcutaneous) TumorGrowth Monitor Tumor Growth Start->TumorGrowth Randomize Day 10: Randomize Mice into Treatment Groups (Tumor Volume ~100 mm³) TumorGrowth->Randomize Dosing Daily Oral Dosing Randomize->Dosing Group1 Group 1: Vehicle Control Group2 Group 2: PZ-THP-A (e.g., 50 mg/kg) Group3 Group 3: Ruxolitinib (e.g., 50 mg/kg) Monitor Measure Tumor Volume & Body Weight (3x per week) Dosing->Monitor Endpoint Day 31: Sacrifice & Harvest Tumors Monitor->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Workflow for the in vivo xenograft study.

Experimental Protocol 4: Murine Xenograft Model for Efficacy Assessment

Methodology:

  • Cell Implantation: Subcutaneously implant 5 x 10^6 HEL 92.1.7 cells into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. When tumors reach an average volume of 100-150 mm³, randomize mice into three treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Group 1 (Vehicle): Administer the formulation vehicle orally, once daily.

    • Group 2 (PZ-THP-A): Administer PZ-THP-A formulated for oral delivery (e.g., 50 mg/kg), once daily.

    • Group 3 (Ruxolitinib): Administer Ruxolitinib (50 mg/kg), once daily.

  • Monitoring: Measure tumor volumes and mouse body weights three times per week for 21 days. Body weight is a key indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Data Summary Table 3: Hypothetical In Vivo Efficacy
Treatment Group (50 mg/kg, oral)Final Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI, %)Mean Body Weight Change (%)
Vehicle Control1250--2%
PZ-THP-A 480 61.6% -3%
Ruxolitinib41067.2%-8%

Interpretation: In this hypothetical outcome, PZ-THP-A demonstrates significant anti-tumor activity in vivo, achieving over 60% TGI. Its efficacy is comparable to that of the standard-of-care, Ruxolitinib. Notably, PZ-THP-A appears to be better tolerated, as indicated by the smaller change in mean body weight. This favorable tolerability, potentially linked to its kinase selectivity profile from Phase 1, is a highly desirable characteristic for a new drug candidate.

Conclusion and Path Forward

This structured, comparative evaluation provides a robust preclinical data package for the novel compound PZ-THP-A. The collective evidence from our hypothetical studies demonstrates that PZ-THP-A is a potent and selective JAK1/2 inhibitor with a distinct profile from Ruxolitinib. It effectively blocks the JAK-STAT pathway in cancer cells, inhibits their proliferation, and demonstrates significant, well-tolerated anti-tumor efficacy in an in vivo model.

Based on these compelling results, PZ-THP-A warrants further investigation. The next logical steps would include formal toxicology studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and formulation optimization in preparation for an Investigational New Drug (IND) application. This guide illustrates the rigorous, evidence-based approach required to advance a promising chemical scaffold from a laboratory curiosity to a potential therapeutic agent.

References

In Vivo Validation of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of pre-clinical findings for the novel compound 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine. Given the absence of published data for this specific molecule, we will proceed with a scientifically grounded, hypothetical scenario: initial in vitro screening has revealed potent anti-proliferative activity against the human colon cancer cell line, HT-29. This guide will delineate the subsequent steps for robust in vivo validation, comparing its efficacy against a standard-of-care chemotherapeutic agent.

Introduction: The Rationale for In Vivo Translation

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] The aminopyrazole moiety, in particular, is a versatile framework for developing kinase inhibitors and other targeted therapies.[3] Our subject molecule, this compound, combines this active core with a tetrahydropyran ring, a feature often incorporated to enhance solubility and metabolic stability.[4]

The successful transition from a promising in vitro "hit" to a viable clinical candidate hinges on rigorous in vivo validation. Animal models, while not perfect replicas of human disease, provide an indispensable platform to assess a compound's efficacy, pharmacokinetics, and safety in a complex biological system.[5][6] This guide will focus on the use of a cell line-derived xenograft (CDX) model, a foundational tool in preclinical oncology for evaluating anti-tumor activity.[2][7]

Pre-Clinical In Vivo Study Design: A Head-to-Head Comparison

To ascertain the therapeutic potential of this compound (hereinafter designated as "Compound P"), its anti-tumor efficacy will be evaluated in a head-to-head comparison with a standard-of-care chemotherapeutic agent for colorectal cancer, such as 5-Fluorouracil (5-FU).

Experimental Workflow

The overall workflow for the in vivo validation is depicted below. This systematic approach ensures reproducibility and generates the robust data necessary for informed decision-making in the drug development pipeline.

experimental_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing & Monitoring cluster_endpoint Phase 3: Endpoint Analysis cell_culture HT-29 Cell Culture & Expansion implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring to ~100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Initiate Dosing Regimen (Compound P, 5-FU, Vehicle) randomization->dosing monitoring Tumor Volume & Body Weight Measurement (2-3x weekly) dosing->monitoring euthanasia Euthanasia at Predefined Endpoint monitoring->euthanasia tissue_harvest Tumor & Tissue Harvesting euthanasia->tissue_harvest ex_vivo Ex Vivo Analysis (IHC, Western Blot) tissue_harvest->ex_vivo

Caption: High-level workflow for the in vivo validation of Compound P.

Animal Model and Cell Line
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. These mice lack a thymus and are unable to mount T-cell mediated immune responses, thus preventing rejection of human tumor xenografts.[2]

  • Cell Line: HT-29 (human colorectal adenocarcinoma). This is a well-characterized cell line commonly used in xenograft studies.[8]

Treatment Groups and Dosing Regimen
GroupTreatmentDoseRoute of AdministrationDosing Schedule
1Vehicle Control-Per os (p.o.) or Intraperitoneal (i.p.)Daily for 21 days
2Compound P50 mg/kg (hypothetical)Per os (p.o.)Daily for 21 days
35-Fluorouracil (5-FU)20 mg/kgIntraperitoneal (i.p.)Every 3 days for 21 days

The dose for Compound P is hypothetical and should be determined from prior maximum tolerated dose (MTD) studies.

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Establishment
  • Cell Culture: HT-29 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation for Implantation: Cells are harvested during the logarithmic growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneous Implantation: Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Width^2 x Length) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, the mice are randomly assigned to the treatment groups.[2]

Efficacy Assessment

The primary endpoint for efficacy is Tumor Growth Inhibition (TGI) . This is calculated at the end of the study using the following formula:

TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100

Secondary endpoints include body weight measurements to assess toxicity and survival analysis.

Comparative Data Presentation

The following table illustrates how the comparative efficacy data for Compound P and 5-FU would be presented.

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) ± SEM
Vehicle Control1250 ± 150-+5.0 ± 1.5
Compound P (50 mg/kg)450 ± 9564+2.5 ± 2.0
5-Fluorouracil (20 mg/kg)375 ± 8070-8.0 ± 2.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanistic Validation: Bridging In Vivo Efficacy with In Vitro Action

To confirm that the observed in vivo anti-tumor activity is due to the intended mechanism of action (inhibition of proliferation), ex vivo analysis of the harvested tumors is crucial.

Immunohistochemistry (IHC) for Proliferation Marker

At the end of the study, tumors will be excised, fixed in formalin, and embedded in paraffin. Sections will be stained for the proliferation marker Ki-67. A significant reduction in Ki-67 positive cells in the tumors from the Compound P treated group compared to the vehicle control would validate its anti-proliferative effect in vivo.

pathway_validation cluster_invitro In Vitro Observation cluster_invivo In Vivo Validation cluster_mechanistic Mechanistic Confirmation (Ex Vivo) invitro Compound P inhibits HT-29 cell proliferation invivo Compound P reduces tumor growth in xenograft model invitro->invivo Translates to mechanistic Decreased Ki-67 staining in Compound P-treated tumors invivo->mechanistic Mechanism confirmed by

Caption: Logical flow from in vitro findings to in vivo mechanistic validation.

Alternative In Vivo Models and Future Directions

Should the initial in vitro findings suggest other biological activities for Compound P, alternative in vivo models would be more appropriate.

  • Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard assay for acute inflammation.[1][9] Efficacy would be compared against a non-steroidal anti-inflammatory drug (NSAID) like Indomethacin or Ibuprofen.[1][10]

  • Neuroprotective Effects: For potential neuroprotective activity, transgenic mouse models of neurodegenerative diseases (e.g., Alzheimer's or Parkinson's disease) would be employed.[11][12] Behavioral tests and histopathological analysis of brain tissue would be the primary endpoints.

Conclusion

This guide outlines a robust and scientifically sound methodology for the in vivo validation of the hypothetical anti-proliferative activity of this compound. By employing a well-established xenograft model and comparing the compound's efficacy against a standard-of-care agent, researchers can generate the critical data needed to advance this promising molecule through the drug discovery and development process. The inclusion of mechanistic validation through ex vivo analysis ensures that the observed therapeutic effect is linked to the intended biological activity. This comprehensive approach, grounded in established preclinical methodologies, provides a clear path forward for evaluating the therapeutic potential of novel pyrazole derivatives.

References

The 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Within this class, the 3-aminopyrazole moiety has emerged as a particularly fruitful scaffold for the development of potent and selective kinase inhibitors.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine, a scaffold that strategically combines the established pharmacophoric features of the aminopyrazole core with the advantageous physicochemical properties of the tetrahydropyran (THP) moiety.

The rationale for incorporating the THP ring is rooted in its utility as a bioisostere of a cyclohexane ring. The introduction of the oxygen atom within the ring system offers a potential hydrogen bond acceptor, which can lead to enhanced binding interactions with the target protein. Furthermore, the THP group generally imparts lower lipophilicity compared to its carbocyclic counterpart, which can translate to improved absorption, distribution, metabolism, and excretion (ADME) profiles. This strategic substitution is a key consideration in modern drug design, aiming to optimize both potency and drug-like properties.

This guide will compare and contrast various analogs, drawing on data from kinase inhibition assays to elucidate the impact of structural modifications at key positions on the pyrazole core. We will explore how substitutions on the pyrazole nitrogen (N1), the exocyclic amine (3-amino group), and the pyrazole C4 position influence inhibitory activity and selectivity against various kinase targets.

Comparative Analysis of Inhibitory Potency

The this compound scaffold has been investigated against several kinase families, including Interleukin-1 Receptor-Associated Kinase (IRAK), Fibroblast Growth Factor Receptor (FGFR), and c-Src/Abl. The following sections and data tables summarize the SAR for key modifications to this core structure.

N1-Substituent Modifications

The N1 position of the pyrazole ring is often a key vector for interacting with the solvent-exposed region of the kinase active site. Modifications at this position can significantly impact potency and selectivity.

Compound IDN1-SubstituentTarget KinaseIC50 (nM)Reference
1a -HIRAK4>1000Fictionalized Data
1b -CH3IRAK4520Fictionalized Data
1c -CyclopropylIRAK4150Fictionalized Data
1d -(1r,4r)-4-ethoxycyclohexylIRAK415[4]
1e -PhenylIRAK485Fictionalized Data
1f -4-fluorophenylIRAK442Fictionalized Data

As illustrated in the table, substitution at the N1 position is critical for potent IRAK4 inhibition. The unsubstituted analog 1a is inactive, while small alkyl groups like methyl (1b ) and cyclopropyl (1c ) confer modest activity. A significant enhancement in potency is observed with the introduction of a bulky, lipophilic group such as the (1r,4r)-4-ethoxycyclohexyl moiety in compound 1d , suggesting that this group occupies a hydrophobic pocket in the enzyme's active site. Aromatic substituents also enhance activity, with the 4-fluorophenyl group (1f ) being more potent than the unsubstituted phenyl ring (1e ), likely due to favorable electronic or hydrophobic interactions.

3-Amino Group Modifications

The 3-amino group is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase. Acylation or further substitution of this group can modulate this interaction and introduce new binding contacts.

Compound ID3-Amino SubstituentTarget KinaseIC50 (nM)Reference
2a -NH2FGFR1350Fictionalized Data
2b -NH-C(O)-CH3FGFR1110Fictionalized Data
2c -NH-C(O)-cyclopropylFGFR165Fictionalized Data
2d -NH-C(O)-(4-aminocyclohexyl)FGFR128Fictionalized Data
2e -NH-(quinazolin-4-yl)CK1δ/ε45[5]

The data indicates that acylation of the 3-amino group is generally beneficial for FGFR1 inhibition. The simple acetamide 2b shows improved activity over the free amine 2a . The cyclopropyl amide 2c further enhances potency, suggesting a favorable fit of the small ring in the binding pocket. The introduction of a larger, functionalized acyl group, as in the 4-aminocyclohexyl amide 2d , leads to a significant increase in activity, likely by forming additional interactions. Furthermore, incorporating the amino group into a larger heterocyclic system, such as the quinazoline in 2e , can lead to potent inhibition of other kinases like CK1δ/ε.[5]

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the key SAR findings for the this compound scaffold.

Caption: Key structure-activity relationships for the aminopyrazole scaffold.

Experimental Protocols

General Synthesis of this compound

The synthesis of the core scaffold can be achieved through a multi-step sequence, a general outline of which is provided below.

Synthesis_Workflow start Tetrahydropyran-4-carboxylic acid step1 Esterification start->step1 step2 Claisen Condensation step1->step2 step3 Cyclization with Hydrazine step2->step3 step4 Nitration step3->step4 step5 Reduction step4->step5 end This compound step5->end

Caption: General synthetic workflow for the title compound.

Step 1: Esterification of Tetrahydropyran-4-carboxylic acid

  • Dissolve tetrahydropyran-4-carboxylic acid in methanol.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Remove the solvent under reduced pressure and purify the resulting methyl ester.

Step 2: Claisen Condensation

  • To a solution of sodium methoxide in anhydrous THF, add the methyl tetrahydropyran-4-carboxylate and ethyl acetate.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with aqueous acid and extract the product with an organic solvent.

  • Purify the resulting β-keto ester.

Step 3: Cyclization with Hydrazine

  • Dissolve the β-keto ester in ethanol.

  • Add hydrazine hydrate and a catalytic amount of acetic acid.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction and isolate the pyrazolone product by filtration.

Step 4: Nitration

  • To a solution of the pyrazolone in concentrated sulfuric acid at 0°C, add fuming nitric acid dropwise.

  • Stir the reaction at 0°C for 1-2 hours.

  • Pour the reaction mixture onto ice and collect the precipitated nitro-pyrazole.

Step 5: Reduction

  • Dissolve the nitro-pyrazole in ethanol.

  • Add a reducing agent such as SnCl2·2H2O or perform catalytic hydrogenation with Pd/C.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Basify the reaction mixture and extract the desired 3-aminopyrazole product.

In Vitro Kinase Inhibition Assay (Example: IRAK4)

The following protocol outlines a typical in vitro assay to determine the IC50 values of the synthesized analogs.

Materials:

  • Recombinant human IRAK4 enzyme

  • ATP

  • Peptide substrate (e.g., a derivative of myelin basic protein)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 50 nL) of the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Prepare a kinase/substrate mixture in assay buffer and add to all wells.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for IRAK4.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. The structure-activity relationships discussed herein highlight the critical importance of substitutions at the N1 and 3-amino positions for achieving high potency. The tetrahydropyran moiety at the 5-position serves as a valuable design element, contributing to favorable physicochemical properties without compromising binding affinity. Future optimization efforts could focus on exploring a wider range of substituents at the C4 position and further refining the N1 and 3-amino functionalities to enhance selectivity and in vivo efficacy. The detailed synthetic and assay protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this and related chemical series in the quest for new therapeutic agents.

References

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: The Case of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine, a Putative JAK2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Rigorous Benchmarking

In the landscape of targeted drug discovery, the Janus kinase (JAK) family, particularly JAK2, has emerged as a critical node in cytokine signaling pathways. Dysregulation of the JAK/STAT pathway is a hallmark of numerous myeloproliferative neoplasms (MPNs) and inflammatory diseases.[1][2] The discovery of the activating JAK2-V617F mutation in patients with MPNs has catalyzed the development of small-molecule inhibitors, with several now approved for clinical use.[3][4]

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous successful kinase inhibitors, including the FDA-approved JAK inhibitor, Ruxolitinib.[5][6][7] This guide focuses on a novel molecule, 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine , hereafter referred to as Compound X . Its structure, featuring a 3-aminopyrazole core, suggests a strong potential for kinase inhibitory activity.

This document provides a comprehensive, field-proven framework for rigorously benchmarking Compound X, a putative JAK2 inhibitor, against established clinical and preclinical standards. Our objective is to move beyond simple potency measurements to build a multi-faceted profile, enabling an informed decision on its therapeutic potential. We will detail the requisite biochemical and cellular assays, explain the scientific rationale behind methodological choices, and provide a clear roadmap for data interpretation.

Pillar 1: Selection of Appropriate Benchmarks

A novel inhibitor is only as promising as its profile relative to the existing standards. The choice of comparators is therefore a critical first step. For a putative JAK2 inhibitor, the benchmarks should include both the clinical gold standard and widely used preclinical tool compounds.

  • Ruxolitinib (Jakafi®): An FDA-approved, potent inhibitor of both JAK1 and JAK2.[8][9][10] It serves as the primary clinical benchmark for efficacy and provides a reference for the JAK1/JAK2 selectivity profile. Its IC50 values for JAK1 and JAK2 are approximately 3.3 nM and 2.8 nM, respectively.[8][11]

  • Fedratinib (Inrebic®): A second-generation, FDA-approved inhibitor that is more selective for JAK2 over other JAK family members.[12][13][14] It is an essential comparator for assessing the potential advantages of a more targeted JAK2 inhibition profile.[12][13] Fedratinib exhibits an IC50 for JAK2 of ~3 nM and is approximately 35-fold more selective for JAK2 than for JAK1.[12][13]

  • TG101348: A well-characterized preclinical tool compound known for its potent and selective inhibition of JAK2.[1] It serves as an excellent benchmark for validating assay performance and comparing results against a large body of published preclinical data.

Pillar 2: The Benchmarking Workflow: From Enzyme to Cell

A robust evaluation follows a logical progression from the purified target protein to a complex cellular environment. This multi-step approach ensures that the observed activity is not an artifact of a simplified system and that the compound possesses the necessary properties to be effective in a physiological context.

Benchmarking_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation Biochem Biochemical Potency (In Vitro Kinase Assay) - Determine IC50 on purified JAK2 enzyme Selectivity Kinase Selectivity (Kinome-wide Panel) - Profile against other kinases (JAK family, etc.) Biochem->Selectivity Assess Specificity Cellular Cellular Potency & Target Engagement (pSTAT Assay in JAK2-dependent cells) - Confirm cell permeability and target inhibition Biochem->Cellular Validate in Cellular Context Prolif Antiproliferative Activity (Cell Viability Assay) - Assess functional downstream effect Cellular->Prolif Measure Functional Outcome

Caption: High-level workflow for inhibitor benchmarking.

Pillar 3: Detailed Experimental Protocols & Scientific Rationale

Here, we provide step-by-step protocols for the core assays. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.

Experiment 1: Biochemical Potency via In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of Compound X on the enzymatic activity of purified JAK2 and calculate its half-maximal inhibitory concentration (IC50).

Why this is critical: This is the foundational experiment. It quantifies the compound's potency against its intended molecular target in a controlled, isolated system, free from confounding factors like cell membrane permeability or competing intracellular molecules like ATP.

Recommended Protocol: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ assay is a robust method that measures the amount of ADP produced during the kinase reaction.[15][16][17][18][19] The luminescent signal is directly proportional to kinase activity, making its inhibition easy to quantify.[15]

Step-by-Step Methodology: [20]

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound X, Ruxolitinib, and Fedratinib in a 384-well assay plate. A typical starting concentration is 10 µM. Include DMSO-only wells as a "no inhibition" (100% activity) control.

  • Enzyme/Substrate Addition: Add a solution containing recombinant human JAK2 enzyme (e.g., active JH1 domain) and a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1) to each well.[21] Incubate briefly (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be close to the Michaelis constant (Km) for JAK2 to ensure accurate IC50 determination for ATP-competitive inhibitors.[20] Incubate for 60 minutes at 30°C.

  • Terminate and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add Kinase Detection Reagent. This converts the ADP produced by the kinase reaction back into ATP and provides the luciferase/luciferin required to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO (100% activity) and no-enzyme (0% activity) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experiment 2: Cellular Potency & Target Engagement Assay

Objective: To confirm that Compound X can penetrate the cell membrane and inhibit JAK2 signaling in a living, disease-relevant cell model.

Why this is critical: A compound that is potent biochemically is of little use if it cannot reach its target inside a cell. This assay measures the inhibition of a direct downstream substrate of JAK2, phosphorylated STAT5 (pSTAT5), providing definitive evidence of target engagement in a physiological context.

Recommended Protocol: Flow Cytometry-Based Phospho-STAT5 (pSTAT5) Assay

Cell Line Selection: The HEL 92.1.7 cell line is an excellent model. It is derived from a patient with erythroleukemia and is homozygous for the JAK2-V617F mutation, which renders its proliferation and survival dependent on constitutive JAK2 signaling.[22][23][24][25][26]

JAK_STAT_Pathway Cytokine Cytokine (e.g., EPO, TPO) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT5 STAT5 JAK2->STAT5 phosphorylates CompoundX Compound X CompoundX->JAK2 inhibits pSTAT5 pSTAT5 STAT5->pSTAT5 Dimer Dimerization pSTAT5->Dimer Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Inhibition of the JAK2-STAT5 signaling pathway.

Step-by-Step Methodology: [27][28]

  • Cell Culture & Plating: Culture HEL 92.1.7 cells in appropriate media (e.g., RPMI-1640 + 10% FBS).[26] Plate the cells in a 96-well plate.

  • Compound Treatment: Treat cells with a serial dilution of Compound X and benchmarks for 1-2 hours.

  • Cell Fixation: Fix the cells by adding a paraformaldehyde-based fixation buffer directly to the wells. Incubate for 10-15 minutes at room temperature. This cross-links proteins and locks the phosphorylation state.

  • Permeabilization: Pellet the cells and resuspend in ice-cold methanol. Incubate for at least 15 minutes on ice. This step is crucial for allowing the antibody to access intracellular targets.

  • Antibody Staining: Wash the cells and stain with a fluorescently-conjugated antibody specific for phosphorylated STAT5 (e.g., anti-pSTAT5 Alexa Fluor 647).

  • Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for at least 10,000 cells per sample.

  • Data Analysis: Gate on the main cell population and calculate the median fluorescence intensity (MFI) for pSTAT5 for each treatment condition. Normalize the MFI values and plot against inhibitor concentration to determine the cellular IC50.

Experiment 3: Kinase Selectivity Profiling

Objective: To assess the specificity of Compound X by screening it against a broad panel of kinases.

Why this is critical: Off-target inhibition can lead to unexpected toxicities. A desirable kinase inhibitor is highly selective for its intended target(s). Profiling against the entire JAK family (JAK1, JAK3, TYK2) is essential to understand its family-level selectivity, while a broader kinome scan reveals potential liabilities elsewhere.[1]

Recommended Protocol: Commercial Kinase Screening Service

Engaging a commercial provider is the most efficient way to access large, validated kinase panels.[29][30][31][32][33] Services like those from Promega, Reaction Biology, or Pharmaron offer panels of hundreds of kinases.[29][30][32]

Methodology:

  • Select Panel: Choose a panel that includes all JAK family members and represents a diverse sampling of the human kinome.

  • Select Concentration: Provide the vendor with Compound X at one or two fixed concentrations (e.g., 100 nM and 1 µM) for an initial screen.

  • Data Analysis: The vendor will provide data as "% Inhibition" at the tested concentrations. Significant inhibition of any kinase (e.g., >50% inhibition at 1 µM) should be followed up with full IC50 determination to confirm the off-target activity.

Data Summary and Interpretation

All quantitative data should be consolidated into a clear, comparative table. The hypothetical data below illustrates a desirable profile for a novel, selective JAK2 inhibitor.

CompoundJAK2 Biochemical IC50 (nM)JAK1 Biochemical IC50 (nM)Cellular pSTAT5 IC50 (nM)Selectivity (JAK1/JAK2 Ratio)Key Off-Targets (>50% Inh. @ 1µM)
Compound X 5 250 75 50x FLT3
Ruxolitinib2.8[11]3.3[11]186[11]~1xNone reported
Fedratinib3[12][34]105[1]~300[1]~35x[12][13]FLT3, RET[12]

Interpreting the Results:

  • Potency: Compound X shows excellent biochemical potency, on par with the approved drugs. Its cellular potency is also strong, indicating good cell permeability and target engagement.

  • Selectivity: The key differentiator for Compound X in this hypothetical profile is its 50-fold selectivity for JAK2 over JAK1. This is superior to Ruxolitinib and comparable to, or slightly better than, Fedratinib. This profile suggests a potentially lower risk of side effects associated with JAK1 inhibition (e.g., immunosuppression).

  • Off-Target Profile: Like Fedratinib, Compound X shows some activity against FLT3. This is a known off-target for this class of inhibitors and would need to be considered in the context of the intended therapeutic application.

Conclusion and Forward Look

This guide outlines a foundational strategy for the initial benchmarking of a novel putative JAK2 inhibitor, this compound. Based on the hypothetical data presented, Compound X demonstrates a highly promising profile, characterized by potent on-target activity and a superior selectivity profile compared to the JAK1/2 co-inhibitor Ruxolitinib.

The successful completion of this workflow provides the critical data package needed to justify advancement into more complex studies, including evaluation in primary patient samples, detailed mechanism of action studies (e.g., ATP competition assays), and ultimately, in vivo efficacy and safety models. This rigorous, stepwise approach ensures that resources are invested in compounds with the highest probability of clinical success.

References

Safety Operating Guide

Personal protective equipment for handling 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for this compound. This guide is constructed based on the potential hazards of its core chemical structures—pyrazole and primary amines—and established laboratory safety standards. A thorough, site-specific risk assessment must be conducted by researchers before handling this compound.[1]

Hazard Analysis: A Precautionary Approach

Given the absence of specific toxicological data, this compound must be treated as a potentially hazardous substance. The molecule combines a pyrazole ring, known for a wide range of biological activities, with a primary amine group, which in aromatic and heterocyclic compounds can be readily absorbed through the skin and may cause irritation or sensitization.[2][3]

Potential Hazards Include:

  • Skin and Eye Irritation: Structurally similar aminopyrazoles are known to cause skin and serious eye irritation.[4][5]

  • Respiratory Irritation: If the compound is a powder or aerosolized, it may cause respiratory tract irritation.[5][6]

  • Dermal Absorption: Aromatic and heterocyclic amines can be lipid-soluble and readily absorbed through the skin, posing a risk of systemic toxicity.[2]

  • Unknown Long-Term Effects: As a research chemical, the chronic toxicological, mutagenic, or carcinogenic properties are unknown.

This precautionary principle dictates that robust control measures are not just recommended, but essential.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. The primary methods for protection involve eliminating or minimizing the hazard at its source.[7]

  • Engineering Controls: All handling of this compound, especially weighing and transferring solids, must be performed within a certified chemical fume hood to control exposure to hazardous fumes, dusts, and vapors.[6][8][9] Eyewash stations and safety showers must be readily accessible.[8][10]

  • Administrative Controls: Develop a written Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[8][11] This plan should detail standard operating procedures (SOPs), emergency protocols, and waste disposal methods specific to this compound. Access to areas where this chemical is handled should be restricted.

Personal Protective Equipment (PPE): A Mandated Barrier

A comprehensive PPE strategy is required for all procedures involving this compound. OSHA standards require employers to provide, pay for, and ensure the use of appropriate PPE.[12]

Protection TypeSpecificationRationale & Key Considerations
Hand Protection Chemical-resistant nitrile gloves (minimum 4 mil thickness). Consider double-gloving.Protects against direct skin contact and absorption.[2][7] Nitrile offers good resistance to a broad range of chemicals. Change gloves immediately if contaminated and wash hands thoroughly after removal.[7][13]
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 standards.Protects against splashes, dust, and vapors.[7][9] If a significant splash hazard exists (e.g., handling >100 mL of a solution), a face shield must be worn in addition to goggles.[7]
Skin & Body Protection A buttoned, long-sleeved laboratory coat.Shields skin and personal clothing from incidental contact and minor spills.[7][8] For procedures with a higher risk of contamination, a chemically resistant apron may be necessary.
Respiratory Protection Generally not required if work is conducted in a fume hood.If a fume hood is unavailable or a procedure poses a high risk of aerosolization, a NIOSH-approved respirator may be necessary.[1][14] This requires a formal respiratory protection program, including fit-testing, as per OSHA standard 29 CFR 1910.134.[12]
Procedural Guidance and Workflow

Adherence to strict protocols is critical for minimizing exposure and preventing accidents.

  • Donning (Putting On):

    • Put on the lab coat and fasten all buttons.

    • Put on safety goggles or face shield.

    • If required, put on the respirator.

    • Wash and dry hands thoroughly.

    • Put on the first pair of gloves, ensuring they overlap the cuffs of the lab coat.

    • If double-gloving, put on the second pair of gloves.

  • Doffing (Taking Off): This sequence is designed to prevent cross-contamination.

    • Remove the outer pair of gloves (if used).

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove the inner pair of gloves.

    • Remove face shield and goggles.

    • If used, remove the respirator.

    • Wash hands thoroughly with soap and water.

PPE_Workflow start Begin Handling of 5-(...)-amine fume_hood Work Inside a Certified Chemical Fume Hood? start->fume_hood solid_handling Handling Powder or Risk of Aerosolization? fume_hood->solid_handling Yes stop STOP: Do Not Proceed Without Engineering Controls fume_hood->stop No splash_hazard Significant Splash Hazard Present? solid_handling->splash_hazard Yes respirator Consult EHS: Respirator May Be Required solid_handling->respirator High Risk base_ppe Required PPE: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat splash_hazard->base_ppe No add_faceshield Add Face Shield to Goggles splash_hazard->add_faceshield Yes

Caption: PPE Selection Workflow based on Risk Assessment.

Emergency Response and Disposal
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[4][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

All materials contaminated with this compound are to be considered hazardous waste.

  • Segregation: Do not mix amine waste with other chemical waste streams to prevent hazardous reactions.[15]

  • Containment: Collect all contaminated solid waste (e.g., gloves, weigh paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[1][16] Liquid waste should be stored in a compatible, sealed container.

  • Labeling: The container must be labeled "HAZARDOUS WASTE" and list the full chemical name.[16]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[15][16] Never dispose of this chemical down the drain.[9][15]

References

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5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

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